molecular formula C16H19NO3 B172023 N-Cbz-9-azabicyclo[3.3.1]nonan-3-one CAS No. 146747-65-1

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B172023
CAS No.: 146747-65-1
M. Wt: 273.33 g/mol
InChI Key: PECCPMURUGQWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECCPMURUGQWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571002
Record name Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146747-65-1
Record name Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound featuring a nitrogen atom within its framework.[1] The "Cbz" designation refers to the benzyloxycarbonyl group, a commonly utilized amine protecting group in organic synthesis. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[2] Its rigid bicyclic structure and functional group compatibility make it a valuable building block in medicinal chemistry for constructing complex nitrogen-containing molecules, including alkaloids and receptor ligands.[2]

The unique structural characteristics of this compound contribute to its significance. The Cbz protecting group enhances stability and modulates reactivity, making it a prime candidate for further exploration in drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers in the field.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO₃[2]
Molecular Weight 273.33 g/mol [2]
CAS Number 146747-65-1[2]
Appearance Pale orange solid[3]
Storage Room temperature, dry[2]

Synthesis and Reactivity

The synthesis of the 9-azabicyclo[3.3.1]nonane core is a well-established process, often involving a multi-step sequence. A common approach involves the reaction of benzylamine, glutaraldehyde, and acetonedicarboxylic acid to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[4] The benzyl group can then be removed, and the nitrogen subsequently protected with the Cbz group to yield the target compound.

The reactivity of this compound is primarily centered around the ketone functional group and the Cbz-protected nitrogen. The ketone can undergo various transformations, such as reduction to the corresponding alcohol. For instance, treatment of the related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol yields the corresponding alcohol.[3]

The Cbz group is a key feature, providing stability and allowing for selective deprotection under specific conditions, which opens up the nitrogen atom for further functionalization.[1] This controlled reactivity is highly advantageous in multi-step synthetic campaigns.

Experimental Protocol: Reduction of the Ketone

The following is a representative protocol for the reduction of a ketone in a similar bicyclic system, which can be adapted for this compound. This protocol is based on the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[3]

Objective: To reduce the ketone functionality of the bicyclic system to an alcohol.

Materials:

  • 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Methanol

  • Sodium borohydride

  • Acetone

  • Water

  • Dichloromethane

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (0.11 mol) in methanol (130 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add sodium borohydride (0.16 mol) portionwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction by carefully adding acetone (10 mL).

  • Remove the volatile solvents in vacuo.

  • Dissolve the resulting solid in water (110 mL).

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), and concentrate in vacuo to yield the product.

Caption: Workflow for the reduction of the bicyclic ketone.

Applications in Medicinal Chemistry and Drug Development

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. This compound, as a key intermediate, plays a pivotal role in the synthesis of a diverse range of compounds with potential therapeutic applications.

  • Central Nervous System Agents: This class of compounds is widely used in the development of drugs targeting the central nervous system.[2] The rigid framework of the bicyclic system is well-suited for interaction with specific receptors in the brain.

  • Alkaloid Synthesis: It serves as a building block for the synthesis of various tropane alkaloids, a class of natural products known for their diverse biological activities.[1]

  • Enzyme Inhibitors: The compound has been utilized in the creation of novel inhibitors for enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's.[1]

  • Sigma-2 Receptor Ligands: Derivatives of the 9-azabicyclo[3.3.1]nonane core have been investigated as high-affinity and selective ligands for sigma-2 receptors, which are of interest in oncology and neurology.

  • Antimicrobial and Antiproliferative Agents: Preliminary studies have suggested that this compound and related structures may possess antimicrobial and antiproliferative properties.[1]

applications cluster_applications Therapeutic Applications This compound This compound Key Intermediate CNS Agents CNS Agents This compound->CNS Agents Alkaloids Alkaloids This compound->Alkaloids Enzyme Inhibitors Enzyme Inhibitors This compound->Enzyme Inhibitors Sigma-2 Ligands Sigma-2 Ligands This compound->Sigma-2 Ligands Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents

Caption: Key application areas of the core scaffold.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its unique structural features and chemical properties make it an attractive starting material for the synthesis of a wide array of biologically active molecules. The insights provided in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity.

References

  • PubChem. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]

  • Google Patents. 9-azabicyclo[3.3.1]nonane derivatives.

Sources

An In-depth Technical Guide to the Structure Elucidation of Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, a key heterocyclic intermediate in medicinal chemistry. The methodologies and analytical logic detailed herein are designed for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's three-dimensional structure and spectroscopic characteristics. The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in the synthesis of various biologically active compounds, making a thorough characterization of its derivatives essential for advancing novel therapeutic agents.[1][2][3]

Molecular Structure and Key Features

Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate possesses a rigid bicyclic core, a ketone functional group, and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.[4][5] Understanding the interplay of these features is paramount to interpreting its spectroscopic data.

Figure 1: Molecular Structure cluster_key Key Functional Groups Ketone (C=O) Ketone (C=O) Cbz Group Cbz Group Bicyclic Core Bicyclic Core mol

Figure 1: Molecular Structure of the Target Compound.

The rigid, chair-chair conformation of the bicyclic system dictates the spatial orientation of the protons, which is critical for nuclear magnetic resonance (NMR) analysis. The ketone and the carbamate carbonyl groups will exhibit characteristic signals in infrared (IR) spectroscopy. Mass spectrometry (MS) will provide the molecular weight and fragmentation patterns indicative of the compound's composition.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight and formula of a compound. For Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (C16H19NO3), high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement, confirming the elemental composition.

Expected Data:

Ion AdductCalculated m/z
[M+H]⁺274.1438
[M+Na]⁺296.1257
[M+K]⁺312.0997
[M-H]⁻272.1292
[Data predicted based on molecular formula.[5]]

The fragmentation pattern in MS/MS analysis would likely show initial loss of the benzyl group or cleavage of the carbamate, providing further structural evidence.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most prominent absorption bands are expected from the ketone and carbamate carbonyl (C=O) stretching vibrations.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
Ketone (C=O)~1715 cm⁻¹The six-membered ring ketone is relatively unstrained, leading to a typical absorption frequency.[6]
Carbamate (C=O)~1690-1700 cm⁻¹The carbonyl of the Cbz group will also show a strong absorption, typically at a slightly lower frequency than a simple ketone.
C-N Stretch~1220-1250 cm⁻¹Characteristic of the carbamate group.
Aromatic C=C~1450-1600 cm⁻¹From the benzyl group.
Aromatic C-H~3030-3100 cm⁻¹From the benzyl group.
Aliphatic C-H~2850-2960 cm⁻¹From the bicyclic core.

The absence of a broad absorption band around 3300-3500 cm⁻¹ would confirm the absence of N-H or O-H functional groups.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the lack of a publicly available spectrum for the target molecule, the following analysis is based on data from the closely related analog, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, and the known effects of the Cbz group.[6]

Figure 2: Structure Elucidation Workflow cluster_workflow Analytical Workflow Synthesis Synthesis Purification Purification Synthesis->Purification MS Analysis MS Analysis Purification->MS Analysis IR Analysis IR Analysis MS Analysis->IR Analysis NMR Analysis NMR Analysis IR Analysis->NMR Analysis Structure Confirmation Structure Confirmation NMR Analysis->Structure Confirmation

Figure 2: A typical workflow for structure elucidation.
¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic protons, and the protons of the bicyclic core. The bridgehead protons (H-1 and H-5) are expected to be in a unique chemical environment. The protons adjacent to the ketone (H-2 and H-4) will be deshielded.

Predicted ¹H NMR Chemical Shifts:

Proton(s)Predicted δ (ppm)MultiplicityNotes
Aromatic (5H)7.2-7.4MultipletProtons of the phenyl ring.
Benzylic CH₂ (2H)~5.1-5.2SingletThe CH₂ group of the Cbz protector.
H-1, H-5~3.0-3.5Broad MultipletBridgehead protons, deshielded by the nitrogen.
H-2, H-4~2.2-2.8MultipletProtons alpha to the ketone.
H-6, H-8, H-7~1.5-2.2MultipletRemaining protons of the bicyclic system.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbons of the ketone and the carbamate will be the most downfield signals.

Predicted ¹³C NMR Chemical Shifts:

Carbon(s)Predicted δ (ppm)Notes
C=O (Ketone)~210-215Ketone carbonyl carbon.[6]
C=O (Carbamate)~155-160Carbamate carbonyl carbon.
Aromatic (ipso)~136-138The carbon of the phenyl ring attached to the benzylic group.
Aromatic~127-129Other aromatic carbons.
Benzylic CH₂~67-69The CH₂ carbon of the Cbz group.
C-1, C-5~50-60Bridgehead carbons attached to nitrogen.
C-2, C-4~40-50Carbons alpha to the ketone.
C-6, C-8, C-7~20-35Remaining aliphatic carbons.
2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Will reveal the coupling relationships between adjacent protons in the bicyclic system.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are 2-3 bonds away, which is crucial for confirming the connectivity of the entire molecule.

Figure 3: Key HMBC Correlations H_benzyl H-benzyl C_carbamate C=O (Cbz) H_benzyl->C_carbamate C_ipso C-ipso H_benzyl->C_ipso H1_5 H-1/5 C2_4 C-2/4 H1_5->C2_4 C6_8 C-6/8 H1_5->C6_8 H2_4 H-2/4 C_ketone C=O (ketone) H2_4->C_ketone

Figure 3: Expected key long-range correlations in an HMBC spectrum.

Experimental Protocol: Synthesis and Characterization

The following is a proposed protocol for the synthesis and characterization of Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, adapted from established procedures for similar compounds.[6]

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This intermediate can be synthesized via a Robinson-Schöpf-type condensation reaction.

  • To a cooled (0-5 °C) aqueous solution of benzylamine, add sulfuric acid dropwise.

  • Add glutaraldehyde followed by 1,3-acetonedicarboxylic acid.

  • Add an aqueous solution of sodium acetate and allow the reaction to stir for 24-48 hours at room temperature.

  • Adjust the pH to ~2 with sulfuric acid and extract with an organic solvent (e.g., MTBE) to remove impurities.

  • Basify the aqueous layer to pH ~8-9 with sodium carbonate and extract the product with an organic solvent (e.g., heptane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Step 2: Debenzylation and Cbz-protection

  • The 9-benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield the secondary amine, 9-azabicyclo[3.3.1]nonan-3-one.

  • To a solution of the secondary amine in a suitable solvent (e.g., THF/water), add a base such as sodium bicarbonate.

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.

  • Allow the reaction to stir overnight at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.

Step 3: Characterization

  • Mass Spectrometry: Obtain a high-resolution mass spectrum using ESI-TOF or a similar instrument.

  • IR Spectroscopy: Acquire an IR spectrum using a thin film or KBr pellet method.

  • NMR Spectroscopy: Dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Conclusion

The structural elucidation of Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a systematic process that relies on the combined application of mass spectrometry, IR spectroscopy, and a suite of NMR techniques. By carefully analyzing the data from each method and comparing it to known values for similar structures, a confident and unambiguous assignment of the molecule's structure can be achieved. This guide provides a robust framework for researchers to approach the characterization of this and other related bicyclic compounds that are of significant interest in the field of drug discovery.

References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 251-273. [Link]

  • Supporting Information for Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Creative Commons Attribution 3.0 Unported Licence. [Link]

  • NIST. (+)-Benzyl 2.alpha.-ethyl-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. NIST Mass Spec Data Center. [Link]

  • Vafina, G. et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Baza Wiedzy Politechniki Wrocławskiej. [Link]

  • PubChem. (n.d.). Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. (n.d.). 9-benzyl-3-oxo-9-azabicyclo[3.3.1]nonane, min 97%, 1 gram. cplabsafety.com. [Link]

  • Synthonix. (n.d.). 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane. synthonix.com. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein-Institut. [Link]

  • Lieberman, B. P., & Liebeskind, L. S. (2010). Organometallic Enantiomeric Scaffolding. Sequential Semipinacol / 1,5-“Michael-like” Reactions as a Strategic Approach to Bridgehead-Quaternary Center Aza[3.3.1]Bicyclics: Application to the Total Synthesis of (-)-Adaline. NIH Public Access. [Link]

Sources

An In-depth Technical Guide to Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 146747-65-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and synthetical properties of benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, CAS 146747-65-1. This bicyclic compound, also known as N-Cbz-9-azabicyclo[3.3.1]nonan-3-one, is a key intermediate in medicinal chemistry. Its rigid framework and versatile chemical handles make it a valuable building block for the synthesis of complex nitrogen-containing molecules, particularly those targeting the central nervous system. This guide consolidates available data on its properties, provides a detailed synthetic protocol, and discusses its applications in drug discovery, supported by authoritative references.

Chemical Identity and Physical Properties

Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a carbamate-protected derivative of the 9-azabicyclo[3.3.1]nonan-3-one core structure. The benzyloxycarbonyl (Cbz) protecting group enhances the stability and modulates the reactivity of the bicyclic amine, making it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 146747-65-1[1][2]
IUPAC Name benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate[1]
Synonyms This compound[2]
Molecular Formula C₁₆H₁₉NO₃[2]
Molecular Weight 273.33 g/mol [2]
Physical Form Oil[3]
Boiling Point 429°C at 760 mmHg[4]
Flash Point 213.2°C[4]
Solubility While specific solubility data is not extensively published, its oily nature suggests good solubility in common organic solvents such as dichloromethane, ethyl acetate, methanol, and ethanol.
Storage Store at room temperature in a dry, well-ventilated place.[2]

Chemical Structure:

Caption: Chemical structure of benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Compound)

The ¹H and ¹³C NMR spectra of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 2291-58-9) have been reported.[3] The key resonances of the bicyclic framework are expected to be present in the spectra of CAS 146747-65-1, with additional signals corresponding to the benzyloxycarbonyl group.

2.2. Mass Spectrometry (Predicted Data)

Predicted collision cross-section (CCS) values for various adducts of benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate provide theoretical data for mass spectrometry analysis.[5]

Table 2: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺274.14378162.5
[M+Na]⁺296.12572166.8
[M-H]⁻272.12922165.8
[M+NH₄]⁺291.17032178.3
[M+K]⁺312.09966163.5

Synthesis and Experimental Protocols

The synthesis of benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the protection of the nitrogen atom of a pre-formed bicyclic amine or the construction of the bicyclic system from acyclic precursors with the nitrogen already protected. A well-established method for the synthesis of the core structure, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, involves a Mannich-type reaction.[3] The introduction of the benzyloxycarbonyl group can be achieved by reacting the corresponding secondary amine with benzyl chloroformate.

3.1. Synthesis of the Precursor: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

A detailed and validated protocol for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has been published in Organic Syntheses.[3] This procedure involves the reaction of benzylamine, glutaraldehyde, and acetonedicarboxylic acid.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [3]

  • Reaction Setup: A jacketed, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with water and benzylamine.

  • Acidification: The mixture is cooled, and 18% sulfuric acid is added while maintaining a low temperature.

  • Mannich Reaction: Glutaraldehyde and acetonedicarboxylic acid are added, followed by the slow addition of a sodium acetate solution. The reaction is aged at low temperature and then at room temperature.

  • Workup: The pH of the reaction mixture is adjusted to 2 with sulfuric acid, and the mixture is extracted with MTBE to remove organic impurities. The aqueous layer is then basified to pH 8 with sodium carbonate in the presence of heptane.

  • Isolation: The product is extracted into the organic layer, which is then dried and concentrated to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Benzylamine P1 Mannich Reaction A->P1 B Glutaraldehyde B->P1 C Acetonedicarboxylic Acid C->P1 D H₂SO₄ (aq) D->P1 E NaOAc (aq) E->P1 F H₂O F->P1 P2 Workup & Isolation P1->P2 Crude Product Z 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one P2->Z

Caption: Workflow for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

3.2. Introduction of the Benzyloxycarbonyl (Cbz) Group

To obtain the title compound, the secondary amine of 9-azabicyclo[3.3.1]nonan-3-one (obtained after debenzylation of the precursor) can be reacted with benzyl chloroformate in the presence of a base.

General Experimental Protocol: N-Cbz Protection

  • Dissolution: Dissolve 9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent (e.g., dichloromethane or a biphasic mixture of an organic solvent and aqueous sodium bicarbonate).

  • Addition of Base: Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the HCl generated during the reaction.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the cooled reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Perform an aqueous workup to remove salts and purify the crude product by column chromatography to yield benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.

Applications in Medicinal Chemistry

Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.[2] The rigid bicyclic scaffold allows for the precise spatial orientation of functional groups, which is crucial for binding to biological targets.

4.1. Synthesis of Acetylcholinesterase Inhibitors

The 9-azabicyclo[3.3.1]nonane framework has been utilized in the development of novel acetylcholinesterase inhibitors, which are a class of drugs used to treat Alzheimer's disease and other neurodegenerative disorders.[6] The ketone at the 3-position can be further functionalized to introduce pharmacophoric elements that interact with the active site of the enzyme.

4.2. Precursor for Tropane Alkaloids

This compound serves as a key intermediate in the synthesis of tropane alkaloids, a class of natural products with a wide range of biological activities.[6] The bicyclic core of the title compound is structurally related to the tropane skeleton.

4.3. Development of Neuroactive Drugs

The rigid framework and the ability to introduce diverse substituents make this compound an attractive scaffold for the development of various neuroactive drugs.[2] The Cbz group can be readily removed to allow for further derivatization of the nitrogen atom, enabling the exploration of structure-activity relationships.

Safety and Handling

Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is associated with several hazard and precautionary statements. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 146747-65-1) is a synthetically valuable intermediate with a rigid bicyclic structure that is of significant interest to medicinal chemists. This guide has summarized its key physical and chemical properties, provided a detailed pathway for its synthesis, and highlighted its applications in the development of novel therapeutics, particularly for central nervous system disorders. The information presented herein, supported by authoritative references, serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

[1] Chemenu. (n.d.). cas 146747-65-1|| where to buy N-Cbz-9-Azabicyclo[3.3 .... Retrieved from https://www.chemenu.com/product/cas-146747-65-1 [7] Sigma-Aldrich. (n.d.). benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/enah93e74ef0 [3] Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from http://www.orgsyn.org/demo.aspx?prep=v99p0141 [8] Aaron Chemicals LLC. (n.d.). 146747-65-1 | MFCD22371802. Retrieved from https://www.aaron-chemicals.com/product/N-Cbz-9-azabicyclo-3-3-1-nonan-3-one-cas-146747-65-1-MFCD22371802 [5] PubChemLite. (n.d.). Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from https://pubchemlite.com/compound/Benzyl-3-oxo-9-azabicyclo-3.3.1-nonane-9-carboxylate [9] Smolecule. (n.d.). This compound. Retrieved from https://www.smolecule.com/cas-146747-65-1.html [10] BLD Pharm. (n.d.). 146747-65-1|this compound. Retrieved from https://www.bldpharm.com/products/146747-65-1.html [4] LookChem. (n.d.). N-CBZ-9-氮杂双环[3.3.1]壬烷-3-酮的理化性质及危险特性(SDS\MSDS)表. Retrieved from https://www.lookchem.com/msds-146747-65-1.html [6] Smolecule. (n.d.). This compound. Retrieved from https://www.smolecule.com/cas-146747-65-1.html [2] MySkinRecipes. (n.d.). This compound. Retrieved from https://www.myskinrecipes.com/shop/th/products-th/173487-th-th/173487-th

Sources

Spectroscopic Data for N-Cbz-9-azabicyclo[3.3.1]nonan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one (Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate), a key intermediate in pharmaceutical synthesis. A thorough search for experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this specific compound (CAS 146747-65-1) did not yield publicly available spectra. This guide, therefore, establishes the theoretical and expected spectroscopic values based on its chemical structure and data from closely related analogs. It outlines the principles, detailed experimental protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals to perform and validate the structural analysis of this molecule. Predicted mass spectrometry data is also presented to complete the analytical profile.

Introduction: The Structural Significance of a Bicyclic Intermediate

This compound is a structurally rigid bicyclic amine derivative. The 9-azabicyclo[3.3.1]nonane core is a prevalent scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds. The introduction of a ketone at the 3-position and a carboxybenzyl (Cbz) protecting group on the nitrogen atom provides specific functionalities for multi-step organic synthesis. This compound serves as a valuable building block for creating complex nitrogen-containing molecules, including selective enzyme inhibitors and agents targeting the central nervous system[1].

Given its role as a critical precursor, unambiguous confirmation of its structure and purity is paramount. Spectroscopic techniques such as NMR, Mass Spectrometry (MS), and IR spectroscopy are the cornerstones of this characterization. This guide explains the causality behind the application of each technique, providing a self-validating system for analysis.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is understanding the molecule's architecture.

  • IUPAC Name: Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • CAS Number: 146747-65-1[2]

  • Molecular Formula: C₁₆H₁₉NO₃[3]

  • Molecular Weight: 273.33 g/mol [3]

The structure features a bicyclic alkane system, a ketone, and a carbamate (Cbz group). These components will give rise to distinct and predictable signals in their respective spectra.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for compounds of this polarity. However, if solubility is an issue or if specific proton signals need to be resolved, other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) should be considered. The presence of two carbonyl groups (ketone and carbamate) and the aromatic ring will significantly influence the chemical shifts of adjacent protons, deshielding them and pushing their signals downfield.

Expected ¹H NMR Data

While experimental data is not available, a predicted ¹H NMR spectrum would exhibit the following key features:

Expected δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.4Multiplet5HAr-H Protons of the phenyl ring from the Cbz group.
~5.1-5.2Singlet2H-O-CH₂ -PhBenzylic protons of the Cbz group.
~4.5-4.8Broad Multiplet2HH -1, H -5Bridgehead protons adjacent to the nitrogen atom.
~2.5-3.0Multiplet4HCH₂ -2, CH₂ -4Protons alpha to the ketone carbonyl group.
~1.6-2.2Multiplet6HCH₂ -6, CH₂ -7, CH₂ -8Remaining aliphatic protons of the bicyclic system.
Expected ¹³C NMR Data

The ¹³C NMR spectrum provides a count of unique carbon environments. Due to potential rotational isomers (rotamers) around the N-C(O) bond of the carbamate, some peaks may appear broadened or as pairs.

Expected δ (ppm)AssignmentRationale
~208-212C =O (Ketone)Characteristic chemical shift for a ketone carbonyl carbon.
~155C =O (Carbamate)Carbamate carbonyl carbon, typically upfield from ketones.
~136Ar-C (Quaternary)The aromatic carbon attached to the benzylic CH₂ group.
~127-129Ar-C HAromatic carbons of the phenyl ring.
~67-O-C H₂-PhBenzylic carbon of the Cbz group.
~50-55C -1, C -5Bridgehead carbons adjacent to the nitrogen.
~40-45C -2, C -4Carbons alpha to the ketone.
~20-35C -6, C -7, C -8Remaining aliphatic carbons.
Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures reproducible and high-resolution data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (resolution). A sharp, symmetrical TMS peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a 30-45° pulse angle to ensure quantitative integration without saturating the signals.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Acquire at least 16 scans with a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. Electrospray Ionization (ESI) is the preferred method for a molecule of this type, as it is a soft ionization technique that typically keeps the molecule intact.

Trustworthiness: The protocol's trustworthiness is established by observing the correct molecular ion and its characteristic isotopic pattern. For C₁₆H₁₉NO₃, the [M+H]⁺ ion should be the base peak, and a smaller [M+Na]⁺ adduct is also commonly observed.

Predicted Mass Spectrometry Data

The following table details the predicted m/z values for common adducts based on the compound's molecular formula[3].

AdductFormulaPredicted m/z
[M+H]⁺[C₁₆H₂₀NO₃]⁺274.1438
[M+Na]⁺[C₁₆H₁₉NO₃Na]⁺296.1257
[M+K]⁺[C₁₆H₁₉NO₃K]⁺312.0997
[M+NH₄]⁺[C₁₆H₂₃N₂O₃]⁺291.1703
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode ([M+H]⁺).

  • Instrument Setup (ESI-Time-of-Flight or Quadrupole):

    • Set the ion source to positive ion mode.

    • Optimize source parameters, including capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

    • Ensure the mass axis is calibrated using a known standard.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and other common adducts.

    • Compare the observed m/z value with the theoretically calculated exact mass. The difference should be within 5 ppm for high-resolution instruments.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expertise & Experience: For this molecule, the two carbonyl groups are the most informative. The ketone C=O stretch is expected at a higher wavenumber than a typical acyclic ketone due to ring strain. The carbamate C=O stretch will be present in the typical range for esters/amides. The presence of both distinct peaks is a strong confirmation of the structure.

Expected IR Absorption Bands
Expected Frequency (cm⁻¹)Vibration TypeFunctional Group
~3030-3100C-H StretchAromatic (Cbz)
~2850-2960C-H StretchAliphatic (Bicycle)
~1720-1740C=O StretchKetone (Cyclic)
~1690-1710C=O StretchCarbamate
~1495-1550C=C StretchAromatic Ring
~1220-1280C-N StretchAmine/Carbamate
~1000-1100C-O StretchCarbamate
Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

    • Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the wavenumbers of the major absorption peaks.

    • Correlate the observed peaks with the expected functional groups.

Integrated Analytical Workflow

The confirmation of the structure and purity of this compound is not based on a single technique but on the convergence of evidence from all three methods. The workflow below illustrates this self-validating logic.

cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Validation NMR NMR Spectroscopy (¹H and ¹³C) NMR_data C-H Framework Chemical Shifts Coupling Constants NMR->NMR_data MS Mass Spectrometry (ESI-MS) MS_data Molecular Weight m/z = 274.14 [M+H]⁺ MS->MS_data IR IR Spectroscopy (ATR-FTIR) IR_data Functional Groups C=O (Ketone) ~1730 cm⁻¹ C=O (Carbamate) ~1700 cm⁻¹ IR->IR_data Conclusion Structural Confirmation of This compound NMR_data->Conclusion MS_data->Conclusion IR_data->Conclusion

Caption: Integrated workflow for structural validation.

Conclusion

The structural integrity of this compound is confirmed by a synergistic application of NMR, MS, and IR spectroscopy. Mass spectrometry validates the molecular weight. IR spectroscopy confirms the presence of the critical ketone and carbamate functional groups. Finally, NMR spectroscopy provides the detailed atomic connectivity, mapping the complete carbon-hydrogen framework. While experimental spectra are not currently available in public databases, the expected values and robust protocols outlined in this guide provide the necessary framework for any researcher to confidently acquire and interpret the data required to verify the identity and purity of this important synthetic intermediate.

References

  • Arravalid. (n.d.). 146747-65-1 | this compound. Retrieved January 14, 2026, from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved January 14, 2026, from [Link]

  • PubChemLite. (n.d.). Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Initial Biological Screening of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound featuring a nitrogen atom within its framework and a benzyloxycarbonyl (Cbz) protecting group.[1] This unique structural architecture makes it a valuable precursor in the synthesis of complex nitrogen-containing molecules, including tropane alkaloids and potential neuroactive compounds.[1][2][3][4] Given its structural similarities to certain neurotransmitters and its demonstrated potential for antimicrobial and antiproliferative effects, a systematic and robust biological screening cascade is imperative to elucidate its therapeutic potential.[1] This guide provides a comprehensive, field-proven framework for the initial biological evaluation of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to screening.

Introduction: The Rationale for Screening

The bicyclic nature of this compound offers a rigid scaffold that can be strategically functionalized, making it an attractive candidate for drug discovery programs.[2][5] Preliminary studies have suggested its potential as an antimicrobial agent and have shown antiproliferative effects against some cancer cell lines.[1] Furthermore, its core structure is reminiscent of tropane alkaloids, which are known to interact with the central nervous system.[1][3][4] This confluence of preliminary data and structural analogy necessitates a multi-faceted screening approach to comprehensively characterize its biological activity profile. The screening cascade outlined herein is designed to first establish a baseline of cytotoxicity, followed by an exploration of its potential interactions with key neurological targets, and concluding with an initial assessment of its drug-like properties.

The Screening Cascade: A Multi-Tiered Approach

The initial biological screening of a novel compound is a critical phase in drug discovery. It is a systematic process designed to identify and characterize the biological activity of a compound, providing essential data on its efficacy and potency.[6] Our approach for this compound is structured as a hierarchical workflow, beginning with broad cytotoxicity assessments and progressively narrowing down to more specific mechanistic assays.

Screening_Cascade cluster_0 Tier 1: Foundational Viability cluster_1 Tier 2: Target-Based Screening cluster_2 Tier 3: Preliminary ADME/Tox Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) Receptor_Binding Receptor Binding Assays (Nicotinic & Muscarinic) Cytotoxicity->Receptor_Binding Proceed if IC50 > 10µM Functional_Assay Functional Cellular Assays (Calcium Flux) Receptor_Binding->Functional_Assay Investigate Hits ADME_Tox ADME/Tox Evaluation (Metabolic Stability & Permeability) Functional_Assay->ADME_Tox Characterize Leads

Figure 1: A tiered approach to the initial biological screening of this compound.

Tier 1: Foundational Viability Assessment

Before delving into specific biological targets, it is crucial to determine the general cytotoxicity of the compound. This initial step ensures that any observed effects in subsequent assays are not simply a result of cell death. We will employ two complementary assays to assess cell viability and cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate and allow for adherence overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[6]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, serving as an indicator of cytotoxicity.[6][7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After incubation, collect the supernatant from each well.[6]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature, protected from light.[6]

  • Stop Reaction: Add the stop solution to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][8]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control.[6]

AssayEndpointTypical IC50 Cutoff
MTT Cell Viability> 10 µM
LDH Cytotoxicity> 10 µM

Table 1: Cytotoxicity assay parameters and progression criteria.

Tier 2: Target-Based Screening

Given the structural similarity of this compound to tropane alkaloids, which are known to interact with cholinergic receptors, our target-based screening will focus on nicotinic and muscarinic acetylcholine receptors.[1][9]

Receptor Binding Assays

Radioligand binding assays will be used to determine the affinity of the compound for various nicotinic and muscarinic receptor subtypes.[9]

Protocol:

  • Receptor Source: Utilize cell membranes from cell lines stably expressing the desired human nAChR or mAChR subtype.[9]

  • Assay Setup: In a 96-well plate, set up competitive binding reactions with a known radioligand and varying concentrations of this compound.[9]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well to separate receptor-bound from free radioligand.[9]

  • Counting: Measure the radioactivity of the filters using a scintillation counter.[9]

  • Data Analysis: Calculate the specific binding and determine the Ki value for the compound.

Functional Cellular Assays

For receptor subtypes where significant binding is observed, a functional assay will be performed to determine if the compound acts as an agonist or antagonist. A calcium flux assay is a common method for assessing the function of G-protein coupled receptors like muscarinic receptors.[10][11]

Protocol:

  • Cell Line: Use a cell line expressing the target muscarinic receptor subtype (e.g., CHRM1 or CHRM3).[10][11]

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add this compound at various concentrations.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorimetric plate reader.

  • Agonist/Antagonist Determination: Compare the response to a known agonist to determine if the compound has agonistic or antagonistic activity.

Functional_Assay_Workflow Start Binding Hit Identified Load_Cells Load Cells with Calcium Indicator Dye Start->Load_Cells Add_Compound Add this compound Load_Cells->Add_Compound Measure_Flux Measure Calcium Flux Add_Compound->Measure_Flux Add_Agonist Add Known Agonist Measure_Flux->Add_Agonist Measure_Again Re-measure Calcium Flux Add_Agonist->Measure_Again Analyze Analyze Data Measure_Again->Analyze Agonist Agonist Activity Analyze->Agonist Increased Flux Antagonist Antagonist Activity Analyze->Antagonist Blocked Agonist Response No_Effect No Functional Activity Analyze->No_Effect No Change

Figure 2: Workflow for the functional calcium flux assay to determine agonist or antagonist activity.

Tier 3: Preliminary ADME/Tox Evaluation

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development.[12][13] This initial screen will focus on metabolic stability and permeability.

Metabolic Stability Assay

This assay determines the rate at which the compound is metabolized by liver enzymes, providing an indication of its half-life in the body.[14]

Protocol:

  • Hepatocyte Preparation: Thaw and prepare cryopreserved human hepatocytes.[15][16]

  • Incubation: Incubate the hepatocytes with this compound at 37°C.[17][18]

  • Time Points: Remove samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[15]

  • Reaction Termination: Terminate the reaction by adding a solvent like acetonitrile.[18]

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.[17][18]

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[15][19]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[20][21]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to form a differentiated monolayer.[21]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[20]

  • Transport Study: Add this compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: After a set incubation time (e.g., 2 hours), take samples from the opposite compartment.[20]

  • Analysis: Quantify the concentration of the compound in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to determine the efflux ratio.[21]

AssayKey ParametersDesired Outcome
Metabolic Stability t1/2, Clintt1/2 > 30 min
Caco-2 Permeability Papp (A-B), Efflux RatioPapp (A-B) > 1 x 10^-6 cm/s, Efflux Ratio < 2

Table 2: Preliminary ADME/Tox assay parameters and desirable outcomes.

Conclusion

This in-depth technical guide provides a robust and logical framework for the initial biological screening of this compound. By following this tiered approach, researchers can systematically evaluate the compound's cytotoxic profile, explore its potential interactions with key neurological targets, and gain early insights into its drug-like properties. The data generated from this screening cascade will be instrumental in making informed decisions about the future development of this promising bicyclic scaffold.

References

  • M1 Muscarinic Acetylcholine Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1995). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 67(18), 3213–3218. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • M3 Muscarinic Acetylcholine Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016, June 25). PubMed Central. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2014, October 20). PubMed Central. Retrieved from [Link]

  • MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity) of chloroform-methanol (1:1, v/v) extracts from V. locusta and E. sativa on HT-29 cell line. (n.d.). ResearchGate. Retrieved from [Link]

  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2009, August 7). ResearchGate. Retrieved from [Link]

  • Functional Characterization of Muscarinic Receptors in Human Schwann Cells. (2020, September 11). PubMed Central. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2015, August 6). ResearchGate. Retrieved from [Link]

  • Molecular and Functional Identification of m1 Muscarinic Acetylcholine Receptors in Rat Ventricular Myocytes. (1995, October 1). Circulation Research. Retrieved from [Link]

  • Early Hit-to-Lead ADME screening bundle. (n.d.). IQVIA. Retrieved from [Link]

  • Functional M3 muscarinic acetylcholine receptors in mammalian hearts. (2004, February). PubMed Central. Retrieved from [Link]

  • ADME Assays. (n.d.). Agilent. Retrieved from [Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2024, January 22). MDPI. Retrieved from [Link]

  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites. (1997, March 5). PubMed Central. Retrieved from [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. (2006, October 15). PubMed. Retrieved from [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022, May 10). Organic Syntheses. Retrieved from [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. (2006, July 11). ResearchGate. Retrieved from [Link]

  • Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist. (2012, June 20). PubMed Central. Retrieved from [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019, February 22). MDPI. Retrieved from [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019, February 22). National Genomics Data Center. Retrieved from [Link]

Sources

The Formation of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one: A Mechanistic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-Cbz-9-azabicyclo[3.3.1]nonan-3-one scaffold is a pivotal intermediate in medicinal chemistry, serving as a constrained and versatile building block for a myriad of therapeutic agents, including tropane alkaloid analogs and ligands for various receptors.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric elements, making it a privileged scaffold in drug design. This in-depth technical guide elucidates the predominant synthetic pathway to this compound, focusing on the mechanistic underpinnings of each synthetic transformation. While a direct, one-pot synthesis is not commonly employed, a robust and well-documented three-step sequence provides reliable access to this key intermediate. This guide will dissect the mechanism of the core Robinson-Schöpf type cyclization, the subsequent N-debenzylation, and the final N-protection with the benzyloxycarbonyl (Cbz) group. Each step is presented with detailed mechanistic insights, step-by-step experimental protocols, and quantitative data to provide a comprehensive and practical resource for researchers in the field.

Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the formation of an N-benzyl protected bicyclic ketone, followed by deprotection and subsequent introduction of the Cbz group. This strategy is outlined below:

G cluster_0 Overall Synthetic Workflow A Step 1: Robinson-Schöpf type Cyclization B Step 2: N-Debenzylation A->B Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one C Step 3: N-Cbz Protection B->C Formation of 9-Azabicyclo[3.3.1]nonan-3-one D Final Product: This compound C->D

Caption: Overall synthetic workflow for this compound.

This multi-step approach is favored due to the high efficiency and selectivity of each individual transformation, allowing for the isolation of high-purity intermediates at each stage.

Step 1: The Robinson-Schöpf Type Reaction - Constructing the Bicyclic Core

The cornerstone of this synthesis is the formation of the 9-azabicyclo[3.3.1]nonane ring system via a Robinson-Schöpf type reaction. This reaction is a powerful one-pot, three-component condensation that assembles the bicyclic core from simple, acyclic precursors.[3][4] In this case, benzylamine, glutaraldehyde, and acetonedicarboxylic acid are condensed to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Mechanism of the Robinson-Schöpf Type Reaction

The mechanism of this transformation can be understood as a sequence of two Mannich reactions, followed by decarboxylation.[5][6]

  • Formation of the Iminium Ion: The reaction is initiated by the condensation of benzylamine with glutaraldehyde to form a bis-iminium ion in situ. This electrophilic species is a key intermediate for the subsequent cyclization steps.

  • First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid acts as the nucleophile, attacking one of the iminium ion moieties of the glutaraldehyde derivative.

  • Second (Intramolecular) Mannich Reaction: The newly formed intermediate then undergoes an intramolecular Mannich reaction. The second enolate of the acetonedicarboxylic acid moiety attacks the remaining iminium ion, leading to the formation of the bicyclic ring system.

  • Decarboxylation: The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating or under acidic/basic conditions to yield the final product, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

G cluster_0 Robinson-Schöpf Type Mechanism Benzylamine Benzylamine Iminium Ion Formation Iminium Ion Formation Benzylamine->Iminium Ion Formation + Glutaraldehyde Intermolecular\nMannich Reaction Intermolecular Mannich Reaction Iminium Ion Formation->Intermolecular\nMannich Reaction Electrophile Intramolecular\nMannich Reaction Intramolecular Mannich Reaction Intermolecular\nMannich Reaction->Intramolecular\nMannich Reaction Acetonedicarboxylic Acid (enolate) Acetonedicarboxylic Acid (enolate) Acetonedicarboxylic Acid (enolate)->Intermolecular\nMannich Reaction Nucleophile Bicyclic Intermediate Bicyclic Intermediate Intramolecular\nMannich Reaction->Bicyclic Intermediate Decarboxylation Decarboxylation Bicyclic Intermediate->Decarboxylation Heat/Acid 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Decarboxylation->9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Caption: Mechanistic pathway of the Robinson-Schöpf type reaction.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

The following protocol is a representative procedure for the synthesis of the N-benzyl protected intermediate.[7][8]

Reagents and Equipment:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid (3-oxopentanedioic acid)

  • Sulfuric acid (18%)

  • Sodium acetate

  • Sodium carbonate

  • Heptane

  • Methanol

  • Jacketed reaction vessel with mechanical stirrer and temperature probe

Procedure:

  • To a jacketed reaction vessel, add water and benzylamine. Cool the mixture to 0-10 °C.

  • Slowly add 18% sulfuric acid while maintaining the temperature between 4-8 °C.

  • Add glutaraldehyde (50% aqueous solution) followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • Add a solution of sodium acetate over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.

  • Adjust the pH to 2 with 18% sulfuric acid and extract with an organic solvent (e.g., MTBE) to remove impurities.

  • Basify the aqueous layer to pH 8 with 20% sodium carbonate.

  • Extract the product into heptane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by chromatography or used directly in the next step.

Quantitative Data
ParameterValueReference
Benzylamine (equiv)0.9[7]
Glutaraldehyde (equiv)1.0[7]
Acetonedicarboxylic acid (equiv)1.0[7]
Temperature0-25 °C[7][8]
Reaction Time~40 hours[7]
Yield54-57%[7][8]

Step 2: N-Debenzylation - Unmasking the Secondary Amine

The benzyl group is a robust protecting group, but its removal is necessary for the subsequent introduction of the Cbz group. Catalytic hydrogenolysis is the most common and efficient method for N-debenzylation.[9][10]

Mechanism of Catalytic Hydrogenolysis

The mechanism involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, usually hydrogen gas.[9]

  • Adsorption: Both the N-benzyl amine and molecular hydrogen adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the palladium surface to form reactive palladium hydride species.

  • C-N Bond Cleavage: The benzylic C-N bond of the adsorbed substrate is reductively cleaved by the palladium hydrides.

  • Desorption: The deprotected amine (9-azabicyclo[3.3.1]nonan-3-one) and toluene (the byproduct) desorb from the catalyst surface, regenerating the active sites.

G cluster_0 Catalytic Hydrogenolysis Mechanism A N-Benzyl Amine + H₂ B Adsorption on Pd/C surface A->B C Formation of Palladium Hydrides B->C D Reductive Cleavage of C-N Bond C->D E Desorption of Products D->E F Deprotected Amine + Toluene E->F

Caption: Mechanism of N-debenzylation via catalytic hydrogenolysis.

Experimental Protocol: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one

Reagents and Equipment:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent (methanol or ethanol) in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled in a wet state.

  • Concentrate the filtrate under reduced pressure to yield 9-azabicyclo[3.3.1]nonan-3-one.

Quantitative Data
ParameterValueReference
Catalyst10% Pd/C[8]
Hydrogen Pressure3 bar[8]
SolventEthanol[8]
Temperature40 °C[8]
Reaction Time48 hours[8]
YieldQuantitative[8]

Step 3: N-Cbz Protection - Installation of the Benzyloxycarbonyl Group

The final step in the synthesis is the protection of the secondary amine with the benzyloxycarbonyl (Cbz) group. This is a standard and reliable transformation in organic synthesis.[11][12]

Mechanism of N-Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism.[11][13]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 9-azabicyclo[3.3.1]nonan-3-one acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group.

  • Deprotonation: A base, either added to the reaction mixture or the amine starting material itself, deprotonates the positively charged nitrogen atom to yield the final N-Cbz protected product.

G cluster_0 N-Cbz Protection Mechanism Secondary Amine Secondary Amine Nucleophilic Attack Nucleophilic Attack Secondary Amine->Nucleophilic Attack Nucleophile Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Nucleophilic Attack Electrophile Chloride Elimination Chloride Elimination Tetrahedral Intermediate->Chloride Elimination Protonated Carbamate Protonated Carbamate Chloride Elimination->Protonated Carbamate This compound This compound Protonated Carbamate->this compound + Base - HB⁺

Caption: Mechanism of N-Cbz protection with benzyl chloroformate.

Experimental Protocol: Synthesis of this compound

Reagents and Equipment:

  • 9-Azabicyclo[3.3.1]nonan-3-one

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., sodium carbonate, triethylamine, or DIPEA)

  • A suitable solvent (e.g., dichloromethane, THF, or a biphasic system with water)

  • Standard laboratory glassware

Procedure:

  • Dissolve 9-azabicyclo[3.3.1]nonan-3-one in the chosen solvent.

  • Add the base to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Cbz-Cl (equiv)1.0 - 1.2General Protocol
BaseSodium carbonate or DIPEA[14]
SolventDichloromethane or Water/THF[11]
Temperature0 °C to room temperature[14]
Reaction Time1-4 hoursGeneral Protocol
YieldTypically >90%General Protocol

Stereochemical Considerations

The 9-azabicyclo[3.3.1]nonane ring system can exist in several conformations, with the chair-chair conformation being the most stable.[15] The stereochemistry of the substituents on the ring is an important consideration in the design of bioactive molecules. The reduction of the ketone at the C3 position can lead to either the endo or exo alcohol, and the choice of reducing agent can influence this selectivity.

Conclusion

The synthesis of this compound is a well-established and reliable process that proceeds through a logical three-step sequence. By understanding the mechanistic details of the Robinson-Schöpf type cyclization, the catalytic hydrogenolysis for N-debenzylation, and the final N-Cbz protection, researchers can efficiently and reproducibly access this valuable building block for drug discovery and development. The protocols and data provided in this guide serve as a comprehensive resource for the practical implementation of this synthetic route.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (2023). Benzyl chloroformate. [Link]

  • Wikipedia. (2023). Mannich reaction. [Link]

  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • PubMed. (1995). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]

  • ACS Publications. (1995). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. [Link]

  • ResearchGate. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

  • ScienceDirect. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. [Link]

  • Unnamed Source. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]

  • ResearchGate. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of N‐benzyl amines. [Link]

  • Wikipedia. (2023). Benzyl chloroformate. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Wikipedia. (2023). Robinson-Schöpf-Reaktion. [Link]

  • Química Organica.org. (n.d.). Addition of Michael and annulation of Robinson. [Link]

  • Wiley Online Library. (2019). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. [Link]

  • Wiley Online Library. (n.d.). Robinson-Schöpf Reaction. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Carbonyl Addition CO22b. Michael Addition and Robinson Annulation. [Link]

  • Wikipedia. (2023). Michael addition reaction. [Link]

  • Unnamed Source. (n.d.). Chemical thermodynamics applied to the synthesis of tropinone. [Link]

  • Chemistry LibreTexts. (2023). Michael Additions & Robinson Annulation. [Link]

  • Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. [Link]

  • PubMed. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. [Link]

  • Wikipedia. (2023). Tropinone. [Link]

Sources

Potential reactivity of the carbonyl group in N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Potential Reactivity of the Carbonyl Group in N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a derivative of granatanone, is a pivotal synthetic intermediate in medicinal chemistry, valued for its rigid bicyclic framework that allows for precise spatial arrangement of functional groups.[1][2] This guide provides a detailed exploration of the chemical reactivity centered on its C3-carbonyl group. As a Senior Application Scientist, this document moves beyond mere procedural outlines to dissect the underlying principles governing reaction outcomes, with a strong emphasis on stereoselectivity. We will examine key transformations including reductions, reactions with organometallics, and aldol condensations. Each section presents not only the "how" but the "why," grounding experimental protocols in mechanistic understanding to empower researchers in their synthetic endeavors.

Structural Analysis: The Stereochemical Blueprint

The reactivity of the carbonyl group in this compound is intrinsically linked to its rigid, chair-chair conformation. This conformation is the lowest energy state and dictates the steric environment around the C3-ketone. Understanding this three-dimensional structure is paramount, as it determines the facial selectivity of nucleophilic attacks.

  • Exo Face: This is the outer, more convex, and sterically accessible face of the bicyclic system. Nucleophilic attack from this face is generally favored.

  • Endo Face: This is the inner, concave face, which is sterically hindered by the opposing methylene bridge (C7) and the axial hydrogens.

This inherent structural bias is the primary determinant for the high diastereoselectivity observed in many reactions involving the carbonyl group.

Caption: Workflow for the stereoselective reduction of the carbonyl group.

Quantitative Data
ReactionReagentSolventTemp (°C)OutcomeTypical YieldReference
ReductionNaBH₄Methanol0 to RTPredominantly endo-alcohol>90%[3][4]
ReductionH₂ / Ru ComplexVariousVariousPredominantly endo-alcoholHigh[5]

Carbon-Carbon Bond Formation: Grignard & Aldol Reactions

Expanding the carbon skeleton via the carbonyl group is a cornerstone of synthetic strategy. The rigid bicyclic framework again plays a critical role in directing the stereochemical outcomes of these additions.

Grignard Reaction

The addition of Grignard reagents (R-MgX) converts the ketone into a tertiary alcohol, introducing a new carbon substituent. [6]

  • Mechanistic Insight: Studies on the closely related bicyclo[3.3.1]nonan-2-one have shown a high propensity for axial attack even by bulky Grignard reagents. This translates to a preferential exo attack on the this compound, leading to the formation of a tertiary alcohol with the newly introduced 'R' group in the endo position. The rationale is that the flattened nature of the bicyclic ketone skeleton may favor this trajectory. * Experimental Causality: The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent. The choice of solvent (typically THF or diethyl ether) is critical for stabilizing the Grignard reagent. Additives like cerium(III) chloride (CeCl₃) can be used to suppress enolization and other side reactions, particularly with sterically hindered ketones. [7]

cluster_mechanism Mechanism: Grignard Addition Start Ketone + R-MgX Attack Exo-face attack by nucleophilic 'R' group Start->Attack Intermediate Magnesium Alkoxide Intermediate Attack->Intermediate C-C bond formation Product Tertiary Alcohol (R-group is endo) Intermediate->Product Aqueous Workup

Caption: Logical steps in a stereoselective Grignard reaction.

Aldol Condensation

The protons on the carbons alpha to the carbonyl (C2 and C6) are acidic and can be removed by a base to form an enolate. This enolate can then react with aldehydes or ketones in an aldol condensation.

  • Scope and Control: The Claisen-Schmidt condensation, involving reaction with an aromatic aldehyde in the presence of a base like NaOH, is a common application. [8]This reaction typically leads to the formation of α,α'-bis(benzylidene) derivatives. The stereoselectivity of these reactions can be complex, with evidence suggesting that reaction conditions, such as the amount of water present, can influence the diastereomeric ratio of the products. [9]* Protocol: Claisen-Schmidt Condensation (Adapted from 9-methyl-granatanone) [8] 1. Dissolve the ketone (1 equiv) and an excess of the aromatic aldehyde (e.g., benzaldehyde, ~2.2 equiv) in an ethanol-water mixture. 2. Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) as the catalyst. 3. Stir the reaction at room temperature for 24-48 hours, monitoring by TLC. 4. The product often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and recrystallization.

Other Potential Transformations

The versatility of the carbonyl group extends to other important reactions.

  • Wittig Reaction: This reaction provides a powerful method for converting the carbonyl group directly into a carbon-carbon double bond (C=C), transforming the ketone into an alkene. [10]It involves the reaction of the ketone with a phosphonium ylide (a Wittig reagent). This transformation is invaluable for constructing exocyclic methylene groups or other olefinic structures, which are themselves versatile functional groups for further synthesis.

  • Reductive Amination: This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield a new amine at the C3 position. This is a highly effective method for introducing nitrogen-containing substituents, a common strategy in the development of pharmacologically active agents. [3][11]

Conclusion

The carbonyl group of this compound is a highly versatile functional handle. Its reactivity is profoundly influenced by the rigid bicyclic structure of the molecule, which consistently directs nucleophilic attack to the sterically accessible exo face. This predictable stereocontrol makes it an exceptionally valuable building block for the synthesis of complex, stereochemically defined molecules. By understanding the mechanistic principles behind these transformations—from simple reductions to more complex carbon-carbon bond-forming reactions—researchers can effectively leverage this scaffold to construct novel chemical entities for drug discovery and development.

References

  • Smolecule.this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHTQazXYFXIK2UH-n7ncuxUVlC_aYQJrA3TndQbkrAU_jiI4UUTlK76UEZM0dKj15wqIv-v48bvA1sFCcVIPWQs7XeFe--NZYNCgxuun6ewDwfQe9bGCKED8KLGdlA7xeUvSygKw==]
  • Benchchem.9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a Versatile Building Block in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhHYxv3aPA135kQcWUJw_Aa9Q6nmCVWh5ii3bgjC_hRkx6xhySRJZ1YGV3G5ECNgsc4QVq8MRSH0lVIBend_9T9WqYPf2MUzDinlwFdZO4XhY_QYN8FdrOMeXbmUrqEYSSXniIIdMC4wqJaACyoaZh33wgBNPV5YIyYSxbD5ON9ELsB6m1TviS0WnExvJAQe0ytaodkgdylyDP85md2mHI4QiP9SBb5iTmdWeEhB9hFYTreI36jWvhXTKNABRsx5i6V2bm_XyQEUkyopUgi1Iz4nDgS4tWOs1GVA==]
  • Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity.PMC - NIH. (2021-10-21) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh8KD6LpfYtOoD6vSCb1pv3OJAfmp_Fxh_DNYKuAOQ_Q_GbLOovnQN_9vGXwNvQIb9b5YVYnq1imDmpclwdXNoDfZjqEYpTYAmwBaW4iaOAdZiPM6G2Bv_RmNm1oBIQB5IG32kPflQTQUpITE=]
  • Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine) | Request PDF.ResearchGate. (2025-08-06) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKlr2D2YJ3ZenmnQh8f6Yf7OaYt56KIT8vbKFxnwqsAPXvW77zSF3mURblSDqwhCG6S5bOtcQCvt8MUnksB8vaCFEFkmdrmntPsMZRWCPJUd3WsoLLAs1TlftpAcNYneHsAkFN_5ey0LlzOYYvb7Y-56-FQcW11zOR7-wLgfOZNBnP9SKHP-5MhfYQNAjVs3xJ2KDASuBBYNobFFhnsRBI2-ERX5JADc-pakVVP7Oe54pTPAKGZHVobkdeHlHt8A==]
  • Grignard Reaction.Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl85WUroQICr3LeXgO8WlFPdAH2ENO8s6xwKuMrmQXyJSbshwRzkAmgQIlkJFRWcYToABEccG92RdcqW-1NmJhR9YtRSXp0XZa3ftksi2cJHjV7zlDmBaWh6fhXZCfEsBFaMIwd8txV1PyDNOuRkrNLg_LmMSQGzGbTN__Nmc2-noQRXx7BBF6lxZq6BOiViDatk5-KsGNnXCtkk3fV9XjEdprk_R31fz4te-z4dSku2g4WOVCnt-7427nF2d246DsWTu7oxBy1g6Rq-8oYpVmMWvXCZXoh_0kVSlRfzzxBA==]
  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFeMXvaM1dC7r1Gx2JTMEA5jbi36k2aApY-_uyo-L9p3NpPdb5U8QTKKZrIiDAkJRNnYy_aolckbrFfiOzwyXUtfCKwtBx9jjzq6B5aEWuz5dWNqXuCI-a3BQDRlaQVT5EQ9fxjMBqyIag9A==]
  • Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process.Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeI9Y5W36tovR3RUMRSqxZMPDtX4e8dokUpLennO07HIYZQ1eUPtJwiFgRp2TC1HQgrrvn7xPVcQL_UeqgE3KI9jgExEFbTcaKJTQqZ-vBjF8BCDgGcao19x8=]
  • Alcohol oxidation catalyst and method for oxidizing alcohol using same.Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXXk5Bn93gEsbuXCvhIrXHomaDbhEkHdBE2Kxj7NoYRypraj-ope-48IHkoYQhEmsSqjk5PR_e_U69FGayJuCmTA-n4O1OmVjR-elkChbgiGgiNkwnhn1fyd88Q3Cy4loYDxKIu0Fo4-_xYQIzGA==]
  • Wittig Reaction - Examples and Mechanism.Master Organic Chemistry. (2018-02-06) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjYebJOohqsO7Sjd5Hxh-ZYiub0jWHPuXZunXpjcyH52IO9myNrl2hHwmnOAbfFDFmPJBQkZ4V_NtbeBvbXgx4B7u2J00ILTgjvuCAZQCVgn9k1uCzth7zJrK0b1nnv_BXvLxgxJCHBjHBG7pnypMiuIdY7q5RbnIp07IjaA==]
  • 9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data.Source not specified. [URL: https://vertexaisearch.cloud.google.
  • This compound.Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpPyl9S9_Ho-OzbZI11bjn0iS8eDr2nT-zxIM7dsQhfnh0yIpD0Voesa4sIUTVuCEt0xm5s6QPHiz0W6IrHK2Z_dNo5JrwjnQqR3BN8Uk8evC0iI9gs7rsypXGoE74gfXNe7BN7-3Fg1zMqc6I9T4l27FMPnbaREL5chK6mBMpcRChTSZO9NG3Wwz5zjHlAyWpqWYxNMLVVA-c8vWM1o84h16j6XCuC2x1rll5jA==]
  • On the stereochemistry of Grignard addition to bicyclo[3.3.1]nonan-2-one. Preferential axial attack on a cyclohexanone system by a bulky nucleophile.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU7KrUJbw4Ug2rKq6NRsAOX4z7gQuNUkPSxw9iO62-0lzIXY73yr1vVIiQmiCIW98ZP8g-h99xiT7WWMDAgAU8FD_HE8U1ygvr182UYFoLvEAE2WrThxJteC6uVDV-FOtYM_lobZXyDYVwPPbQe-Yj6Pa6qJ0bvdSn8sF0JFY=]
  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.Source not specified. (2016-07-13) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg-UXpb7eWvehLXJ9772ZHroEO0SuqEfHbYGYu4ZNPq-k74_Yd8JYWMErrAtoOH3VVinHgwKyhyONmlafX7rB15bt04AJBaH_RCw3WOJ-bfz31xoWJfImAQ5VkRqAGHpuy5_MCsw4YcRxsOA==]

Sources

The Keystone of Conformational Control: A Technical Guide to the Stereochemistry of 9-Azabicyclo[3.3.1]nonan-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for the design of ligands targeting a variety of biological receptors.[2] The introduction of a carbonyl group at the 3-position, yielding 9-azabicyclo[3.3.1]nonan-3-ones, imparts a crucial element of stereochemical complexity that profoundly influences molecular shape and, consequently, biological activity. This guide offers an in-depth exploration of the stereochemical nuances of this important class of molecules, providing insights into their conformational preferences, stereocontrolled synthesis, and detailed analytical characterization.

Conformational Landscape: The Chair-Chair and Chair-Boat Dance

The stereochemistry of 9-azabicyclo[3.3.1]nonan-3-ones is dominated by the conformational equilibrium of the bicyclic system. The two six-membered rings, a piperidinone and a cyclohexane ring, can each adopt chair or boat conformations. This gives rise to three principal conformational possibilities: a twin-chair, a chair-boat, and a twin-boat form.

Extensive studies, combining NMR spectroscopy, X-ray crystallography, and computational methods, have established that the twin-chair conformation is generally the most stable.[1][3] In this arrangement, both the piperidinone and the cyclohexane rings adopt a chair conformation. However, the introduction of substituents on the bicyclic framework can shift this equilibrium towards a chair-boat conformation , where one of the rings, typically the piperidine ring, flips into a boat form to alleviate steric strain.[4] The twin-boat conformation is generally considered to be of high energy and is not significantly populated under normal conditions.[4]

The preference for a particular conformation is a delicate balance of several factors, including:

  • Steric Interactions: Bulky substituents, particularly in an endo orientation, can introduce significant steric hindrance, favoring a chair-boat conformation to move the substituent away from the opposing ring.[4]

  • Transannular Interactions: In the twin-chair conformation, there can be unfavorable interactions between the atoms at the 3- and 7-positions.

  • Intramolecular Hydrogen Bonding: In certain derivatives, such as 3-hydroxy-9-azabicyclo[3.3.1]nonanes, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom can stabilize a chair-boat conformation.[5][6]

The conformational preference of the N-substituent (axial vs. equatorial) on the nitrogen bridge also plays a critical role in the overall stereochemistry. While the equatorial position is generally favored, the energy difference between the two invertomers can be small, and the equilibrium can be influenced by the solvent and the nature of the substituent.

Sources

Methodological & Application

Application Note & Protocol: A Robust, Multi-Step Synthesis of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-azabicyclo[3.3.1]nonane scaffold is a crucial structural motif in medicinal chemistry, forming the core of various biologically active compounds, including enzyme inhibitors and neuroactive drugs.[1][2][3] Its rigid bicyclic framework provides a valuable platform for developing ligands with high receptor affinity and selectivity.[4][5] This document provides a detailed, field-proven protocol for the synthesis of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate for further chemical elaboration.[6] The described synthetic strategy is a robust three-part process commencing with a biomimetic Robinson-Schöpf reaction to construct the bicyclic core, followed by debenzylation and subsequent N-protection with the carbobenzyloxy (Cbz) group. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, and expert insights to ensure successful execution.

Introduction: The Synthetic Strategy

The target molecule, this compound, is a valuable synthetic intermediate due to the presence of the Cbz protecting group, which can be selectively removed under mild conditions, allowing for further functionalization at the nitrogen atom.[6] A direct one-pot synthesis from glutaraldehyde and benzyl carbamate is often inefficient. Therefore, a more reliable and higher-yielding multi-step approach is employed.

The three core stages of this synthesis are:

  • Stage 1: Robinson-Schöpf Reaction. This classic reaction constructs the 9-azabicyclo[3.3.1]nonan-3-one core. It is a one-pot, multicomponent reaction that mimics biosynthetic pathways and involves a double Mannich reaction.[7][8] We will use benzylamine as the nitrogen source, as the N-benzyl group is stable under the reaction conditions and can be reliably cleaved in a subsequent step.

  • Stage 2: Catalytic Hydrogenolysis (Debenzylation). The N-benzyl group from the intermediate is removed via catalytic hydrogenation, yielding the free secondary amine, 9-azabicyclo[3.3.1]nonan-3-one.

  • Stage 3: N-Carbobenzyloxy (Cbz) Protection. The secondary amine is protected with a Cbz group using benzyl chloroformate to yield the final target compound.

This strategic pathway ensures high purity and good overall yield by breaking down the synthesis into distinct, high-converting stages.

Overall Synthetic Workflow

G cluster_0 Stage 1: Robinson-Schöpf Reaction cluster_1 Stage 2: Debenzylation cluster_2 Stage 3: Cbz Protection A Glutaraldehyde + Benzylamine + Acetonedicarboxylic Acid B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B One-Pot pH-controlled Cyclization C 9-Azabicyclo[3.3.1]nonan-3-one B->C H₂, Pd(OH)₂/C Hydrogenolysis D This compound C->D Cbz-Cl, Base Acylation G reagents Glutaraldehyde + Benzylamine iminium Iminium Ion Formation reagents->iminium mannich1 Intermolecular Mannich Reaction (with Acetonedicarboxylate) iminium->mannich1 intermediate Acyclic Intermediate mannich1->intermediate mannich2 Intramolecular Mannich Reaction intermediate->mannich2 bicyclic Bicyclic Carboxylate mannich2->bicyclic decarbox Decarboxylation (-2 CO₂) bicyclic->decarbox product 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one decarbox->product

Figure 2: Simplified Robinson-Schöpf reaction pathway.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier Notes
BenzylamineC₇H₉N107.1513.2 g (12.9 mL)>99.0% purity [9]
Glutaraldehyde (50% aq.)C₅H₈O₂100.1225.8 mLSigma-Aldrich or equivalent [9]
Acetonedicarboxylic AcidC₅H₆O₅146.1020.0 gAlso known as 3-oxopentanedioic acid
Sulfuric Acid (98%)H₂SO₄98.08As neededFor preparing 18% solution
Sodium AcetateNaC₂H₃O₂82.03As neededFor preparing 9% solution
Sodium CarbonateNa₂CO₃105.99As neededFor preparing 20% solution
Methyl tert-butyl ether (MTBE)C₅H₁₂O74.12~240 mLFor extraction
HeptaneC₇H₁₆100.21~820 mLFor extraction
Sodium Sulfate (anhydrous)Na₂SO₄142.04~100 gFor drying
WaterH₂O18.02As neededDeionized
Detailed Experimental Protocol

This protocol is adapted from a verified procedure in Organic Syntheses. [9]

  • Initial Setup: In a 500 mL jacketed, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and an addition funnel, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Acidification: Cool the reactor jacket to 0–10 °C. Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, ensuring the internal reaction temperature is maintained between 4–8 °C.

    • Expert Insight: This step protonates the benzylamine, forming the corresponding ammonium salt. This controlled addition prevents excessive heat generation and ensures the amine is in the correct form for the subsequent reaction.

  • Reagent Addition: While maintaining the temperature below 5 °C, add the 50% aqueous glutaraldehyde solution (25.8 mL, 0.137 mol) followed by acetonedicarboxylic acid (20 g, 0.137 mol). The mixture should form a light-yellow solution.

  • Buffering and Reaction: Add a 9% sodium acetate solution (47.8 mL) over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for another 20 hours. Slow evolution of CO₂ gas will be observed.

    • Expert Insight: The sodium acetate acts as a buffer, maintaining the optimal pH for the Mannich reaction and subsequent decarboxylation. The long reaction time at controlled temperatures ensures the reaction proceeds to completion. [9]5. Acidic Quench & Wash: Adjust the solution's pH to ~2 by adding 18% sulfuric acid. Transfer the solution to a separatory funnel and extract with MTBE (3 x 80 mL) to remove any non-basic organic impurities. Discard the organic layers. [9][10]6. Basification & Product Extraction: Transfer the aqueous layer to a large flask and add heptane (500 mL). Add aqueous 20% Na₂CO₃ solution until the pH reaches ~8.

    • Trustworthiness Check: Adjusting the pH to 8 deprotonates the bicyclic amine, rendering it soluble in the organic solvent (heptane) for extraction.

  • Isolation: Filter the mixture if any solids are present, washing the filter cake with heptane (320 mL). Separate the layers of the combined filtrate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, typically as an oil or a pale orange solid. [9][11]The product can be purified further by silica gel chromatography if necessary (eluent: ethyl acetate/hexanes) or used directly in the next step if purity is sufficient. [9]

Stage 2 & 3: Debenzylation and Cbz-Protection

Principle and Rationale

Debenzylation: Catalytic hydrogenolysis is a standard and clean method for removing N-benzyl groups. The reaction involves heterogeneous catalysis, where the C-N bond is cleaved in the presence of hydrogen gas and a palladium catalyst. [11]Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are highly effective. [9] Cbz-Protection: The resulting secondary amine is nucleophilic and can be readily acylated. Benzyl chloroformate (Cbz-Cl) is the classic reagent for introducing the carbobenzyloxy (Cbz) protecting group. A mild base is required to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol
  • Debenzylation Setup: In a hydrogenation reactor, dissolve the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (from Stage 1, e.g., ~0.11 mol) in a suitable solvent like methanol or ethanol (~150 mL). [11]2. Catalyst Addition: Carefully add 10% Palladium on carbon (10% Pd/C) or 20% Pd(OH)₂/C (approx. 5-10 mol% Pd).

    • Safety First: Palladium on carbon is flammable, especially when dry or in the presence of solvents. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen (typically 3-4 bar or ~50 psi). Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours, or until reaction completion is confirmed by TLC or GC-MS. [9][11]4. Isolation of Secondary Amine: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 9-azabicyclo[3.3.1]nonan-3-one.

  • Cbz-Protection: Dissolve the crude secondary amine in a suitable solvent like dichloromethane (DCM) or a mixture of THF and water (~150 mL). Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) (approx. 2-3 equivalents).

  • Slowly add benzyl chloroformate (Cbz-Cl) (approx. 1.1-1.2 equivalents) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The final product, This compound , can be purified by silica gel column chromatography to yield a pure solid.

Data Presentation

Product Characterization
PropertyValueSource
Final Product This compound
Molecular FormulaC₁₆H₁₉NO₃[2]
Molecular Weight273.33 g/mol [2]
AppearanceWhite to off-white solid[9]
StorageRoom temperature, dry[2]
Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low Yield in Stage 1 Incorrect pH; Incomplete reaction.Monitor pH carefully during additions. Ensure reaction runs for the full specified time.
Incomplete Debenzylation Inactive catalyst; Insufficient H₂ pressure.Use fresh catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time or temperature if necessary.
Multiple Products in Stage 3 Di-acylation or side reactions.Ensure slow, controlled addition of Cbz-Cl at 0 °C. Do not use an excessively strong base.

Conclusion

This application note details a robust and reproducible three-stage synthesis for this compound starting from glutaraldehyde. By leveraging the classic Robinson-Schöpf reaction followed by standard deprotection and protection methodologies, researchers can reliably access this valuable building block for applications in medicinal chemistry and drug discovery. The provided rationale and step-by-step protocols are designed to ensure scientific integrity and successful implementation in a laboratory setting.

References

  • Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Yan, S., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6869–6874. [Link]

  • Zhang, Y. (2003). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E, E68, o1691. [Link]

  • Bream, R., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
  • Wikipedia. (2023). Robinson–Schöpf reaction. Wikipedia. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem Compound Database. [Link]

  • Royal Society of Chemistry. (2017). Robinson's landmark synthesis of tropinone. Chemical Communications. [Link]

Sources

Application of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 9-Azabicyclo[3.3.1]nonane Scaffold

In the intricate landscape of Central Nervous System (CNS) drug discovery, the rational design of molecular scaffolds that effectively present pharmacophoric elements in three-dimensional space is paramount. The 9-azabicyclo[3.3.1]nonane, or granatane, framework has emerged as a privileged scaffold due to its inherent conformational rigidity and stereochemical complexity.[1][2] This bicyclic system, which exists in a stable chair-chair conformation, provides a robust, predictable platform for orienting substituents, thereby minimizing the entropic penalty upon binding to a biological target and enhancing potency and selectivity.

This guide focuses on a key synthetic intermediate, N-Cbz-9-azabicyclo[3.3.1]nonan-3-one . The carbobenzyloxy (Cbz) protecting group offers several distinct advantages in multi-step synthetic campaigns:

  • Robust Stability: Cbz-protected amines are exceptionally stable across a wide range of reaction conditions, including basic and mildly acidic media, affording synthetic flexibility.[3]

  • Orthogonality: The Cbz group's primary deprotection method, catalytic hydrogenolysis, is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, which is critical for complex, multi-step syntheses.[4]

  • Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of intermediates, simplifying purification.[5]

The ketone at the C3 position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and Grignard additions. This combination of a rigid scaffold, a stable protecting group, and a reactive functional handle makes this compound a powerful starting material for generating libraries of compounds directed at critical CNS targets, including nicotinic acetylcholine receptors (nAChRs) and the glycine transporter 1 (GlyT1).

Core Synthesis Workflow

The path to diverse CNS drug candidates from this scaffold begins with a reliable synthesis of the core structure. The workflow involves the construction of the bicyclic amine, protection of the bridgehead nitrogen, and subsequent functionalization.

G cluster_0 Scaffold Synthesis cluster_1 Core Intermediate Preparation cluster_2 Diversification & Lead Generation A Robinson-Schöpf Type Reaction B 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one A->B Cyclization C Debenzylation (e.g., H₂, Pd/C) B->C D 9-Azabicyclo[3.3.1] nonan-3-one C->D E N-Protection (Cbz-Cl, Base) D->E F N-Cbz-9-azabicyclo [3.3.1]nonan-3-one (Title Compound) E->F G C3 Ketone Functionalization F->G H Library of CNS Candidates G->H I Biological Screening (e.g., nAChR, GlyT1) H->I J Lead Compound I->J

Caption: General workflow from starting materials to CNS lead compounds.

Application I: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs, particularly the α4β2 and α7 subtypes, are ligand-gated ion channels that play critical roles in cognitive processes such as learning, memory, and attention. Their dysfunction is implicated in Alzheimer's disease, schizophrenia, and nicotine addiction, making them high-priority therapeutic targets. The defined stereochemistry of the 9-azabicyclo[3.3.1]nonane scaffold is well-suited for presenting the key pharmacophoric elements—a hydrogen bond acceptor and a cationic center—required for high-affinity nAChR binding.

Rationale for Scaffold Selection

The distance and spatial relationship between the bridgehead nitrogen (which is protonated at physiological pH, serving as the cationic center) and functional groups introduced at the C3 position can be precisely controlled. This mimics the interaction of the natural ligand, acetylcholine, and other known nicotinic agonists and antagonists. The rigidity of the scaffold reduces the conformational flexibility of the ligand, leading to a more favorable binding entropy.

Synthetic Strategy & Structure-Activity Relationship (SAR)

While direct SAR studies on this compound derivatives are not extensively published, valuable insights can be drawn from the closely related and conformationally similar 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, a known platform for potent nAChR ligands.[6] The ketone of the title compound can be converted to an amine via reductive amination, which can then be acylated to form amides, a key hydrogen bond acceptor feature in many nAChR ligands.

Table 1: Representative SAR Data for nAChR α4β2 Ligands Based on an Analogous Bicyclic Scaffold (Data adapted from studies on 3,7-diazabicyclo[3.3.1]nonane systems to illustrate SAR principles)[6]

Compound IDR Group (Aryl Amide)Spacer (X)Ki (nM) for α4β2 nAChRFunctional Activity
Analog 1Phenyl-CH₂-15.2Partial Agonist
Analog 23-Pyridyl-CH₂-1.1Partial Agonist
Analog 35-Pyrimidinyl-CH₂-0.9Antagonist
Analog 43-Pyridyl-(CH₂)₂-25.8Antagonist

Key SAR Insights:

  • Aromatic Moiety: The presence of a nitrogen atom within the aromatic ring (e.g., pyridine, pyrimidine) is highly favorable for affinity, likely forming a key hydrogen bond with the receptor.[6]

  • Spacer Length: A single methylene spacer between the amide and the aromatic ring generally results in higher affinity compared to longer spacers.

Application II: Development of Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 is a crucial protein responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft.[4] By inhibiting GlyT1, extracellular glycine levels are elevated, which potentiates the function of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia, which are associated with NMDA receptor hypofunction.[7]

Rationale for Scaffold Selection

Many potent GlyT1 inhibitors are based on a central secondary or tertiary amine scaffold functionalized with two distinct lipophilic aromatic groups. The 9-azabicyclo[3.3.1]nonane framework provides an excellent three-dimensional core to append these required pharmacophoric groups. The Cbz-protected ketone is a strategic precursor to the key intermediate: a 3-amino-9-azabicyclo[3.3.1]nonane derivative. This amine can be functionalized on one side (e.g., acylation) while the bridgehead nitrogen can be deprotected and subsequently alkylated, allowing for the systematic exploration of the chemical space around the bicyclic core.

Synthetic Strategy from the Title Compound

G A N-Cbz-9-azabicyclo [3.3.1]nonan-3-one B Reductive Amination (e.g., NH₄OAc, NaBH₃CN) A->B C N-Cbz-3-amino-9-azabicyclo [3.3.1]nonane B->C D Acylation with Ar¹-COOH C->D E Amide Intermediate D->E F Cbz Deprotection (H₂, Pd/C) E->F G Secondary Amine F->G H Reductive Amination or Alkylation with Ar²-CHO/X G->H I Final GlyT1 Inhibitor Candidate H->I

Caption: Synthetic pathway to GlyT1 inhibitors from the title compound.

While specific SAR data for GlyT1 inhibitors derived directly from the title compound is limited, studies on other bicyclic benzamides provide a strong rationale for this approach.[8] Optimization typically involves modifying the ortho-substituents on the benzamide ring and the nature of the second aromatic moiety attached to the bridgehead nitrogen.

Table 2: Illustrative SAR for Bicyclic GlyT1 Inhibitors (Data principles adapted from published GlyT1 inhibitor series to guide design)[8]

Compound IDBenzamide Moiety (Ar¹)N-substituent (Ar²)GlyT1 IC₅₀ (nM)
Example 12,5-dimethylbenzamideBenzyl150
Example 22-chloro-5-methyl-benzamideBenzyl45
Example 32,5-dichlorobenzamideBenzyl12
Example 42,5-dichlorobenzamide4-fluorobenzyl8

Key SAR Insights:

  • Benzamide Substitution: Electron-withdrawing groups, particularly at the ortho-position of the benzamide ring, are critical for high potency.[8]

  • N-Substituent: Lipophilic and aromatic substituents on the bridgehead nitrogen are generally required for potent activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a two-step process starting from the commercially available 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, involving debenzylation followed by N-protection.

Step A: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol (Intermediate) This procedure is adapted from a reported method for the debenzylation of the corresponding alcohol.[9]

  • Dissolution: To a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (27.0 g, 0.12 mol, obtainable by NaBH₄ reduction of the ketone[9]) in ethanol (500 mL), add 5N aqueous hydrochloric acid (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10% Pd/C, 5.0 g) to the solution.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (3 bar or balloon) at 40°C for 48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the hydrochloride salt of the product. The free base can be obtained by basifying with aqueous NaOH and extracting with an organic solvent like dichloromethane.

Step B: Oxidation and N-Cbz Protection This step involves oxidation of the alcohol back to the ketone, followed by Cbz protection. A direct Cbz protection of the debenzylated ketone is also feasible.

  • Oxidation (e.g., Swern or Dess-Martin): Dissolve the crude 9-azabicyclo[3.3.1]nonan-3-ol from the previous step in dichloromethane (DCM). Perform an oxidation (e.g., using Dess-Martin periodinane) according to standard literature procedures to yield 9-azabicyclo[3.3.1]nonan-3-one.

  • Cbz Protection: This is a general Schotten-Baumann procedure.[10]

    • Dissolve the crude 9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

    • Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while stirring vigorously, ensuring the temperature remains below 5°C.[11]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting amine.

    • Dilute the mixture with ethyl acetate and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a crystalline solid or viscous oil.

Protocol 2: Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the α4β2 nAChR.

  • Materials & Reagents:

    • Membrane Source: Membranes from HEK293 cells stably expressing human α4β2 nAChRs, or rat forebrain membranes.

    • Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol).[12]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Control: (-)-Nicotine (100 µM final concentration).

    • Test Compound: Synthesized 9-azabicyclo[3.3.1]nonane derivative.

    • Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

    • Instrumentation: Scintillation counter.

  • Procedure:

    • Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding, Non-specific Binding, and a range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound.

    • Reagent Addition:

      • To all wells, add 50 µL of assay buffer.

      • Add 50 µL of test compound dilution (or buffer for Total Binding, or (-)-Nicotine for Non-specific Binding).

      • Add 50 µL of membrane preparation (typically 50-100 µg protein/well).

      • Initiate the binding reaction by adding 50 µL of [³H]Cytisine (final concentration ~0.5-1.5 nM). Final assay volume is 200 µL.

    • Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

    • Harvesting: Rapidly terminate the assay by vacuum filtration through the pre-soaked GF/B filter plate. Wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well.

    • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding at each test compound concentration (Total Binding cpm - Non-specific Binding cpm). Plot the percent inhibition of specific binding versus the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]Cytisine and Kd is its dissociation constant for the α4β2 receptor.

Protocol 3: [³H]Glycine Uptake Assay for GlyT1 Inhibition

This cell-based assay measures the inhibition of glycine uptake into cells stably expressing human GlyT1.

  • Materials & Reagents:

    • Cell Line: HEK293 cells stably expressing human GlyT1 (SLC6A9).[13]

    • Radioligand: [³H]Glycine (Specific Activity: 40-60 Ci/mmol).

    • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, buffered with 10 mM HEPES, pH 7.4.

    • Non-specific Control: A known potent GlyT1 inhibitor (e.g., Sarcosine at 1 mM or Org 24598 at 10 µM).

    • Test Compound: Synthesized 9-azabicyclo[3.3.1]nonane derivative.

    • Culture Plates: 96-well cell culture plates.

    • Instrumentation: Scintillation counter.

  • Procedure:

    • Cell Plating: Seed the HEK-hGlyT1 cells into 96-well plates and grow until they form a confluent monolayer (typically 24-48 hours).

    • Assay Preparation: On the day of the assay, aspirate the growth medium. Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) uptake buffer.

    • Pre-incubation: Add 100 µL of uptake buffer containing the desired concentration of the test compound (or buffer for total uptake, or non-specific control) to each well. Incubate the plate at 37°C for 15-30 minutes.

    • Uptake Initiation: Initiate glycine uptake by adding 100 µL of uptake buffer containing [³H]Glycine (final concentration ~10-20 nM).

    • Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (typically 5-15 minutes, must be optimized).

    • Termination and Washing: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with 200 µL of ice-cold uptake buffer.

    • Cell Lysis & Counting: Lyse the cells in each well by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Data Analysis: Calculate the specific uptake at each test compound concentration (Total Uptake cpm - Non-specific Uptake cpm). Plot the percent inhibition of specific uptake versus the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Conclusion

This compound is a highly valuable and versatile building block for CNS drug discovery. Its rigid bicyclic core provides a reliable platform for the stereocontrolled presentation of pharmacophores, a critical feature for designing potent and selective ligands. The strategic combination of a stable, orthogonal Cbz protecting group and a functionalizable ketone at the C3 position enables diverse synthetic explorations. As demonstrated through its potential application in the synthesis of ligands for nAChRs and GlyT1 inhibitors, this scaffold serves as a powerful starting point for developing next-generation therapeutics for a range of debilitating neurological and psychiatric disorders. The protocols and SAR insights provided herein offer a robust framework for researchers to leverage this promising scaffold in their drug discovery programs.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Available at: [Link]

  • Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: From basic science to therapeutics. Pharmacology & Therapeutics, 137(1), 22-54.
  • BindingDB. (n.d.). Target: Nicotinic Acetylcholine Receptor. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Available at: [Link]

  • AstraZeneca. (n.d.). Recent Developments in Novel Antidepressants Targeting α4β2 Nicotinic Acetylcholine Receptors. Available at: [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]

  • ACS Publications. (2021). Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. Available at: [Link]

  • PubMed Central (PMC). (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. Available at: [Link]

  • SciSpace. (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Available at: [Link]

  • PubMed. (n.d.). [3H]cytisine binding to nicotinic cholinergic receptors in brain. Available at: [Link]

  • PubMed. (n.d.). Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • PubMed. (n.d.). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Available at: [Link]

  • PubMed. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. Available at: [Link]

  • PubMed. (2018). Bicyclo((aryl)methyl)benzamides as inhibitors of GlyT1. Available at: [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2011). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018). Normalized ³H-glycine uptake in hyperosmotically treated PC-3 cells. Available at: [Link]

  • MDPI. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at: [Link]

  • Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Available at: [Link]

Sources

Application Notes & Protocols: N-Cbz-9-azabicyclo[3.3.1]nonan-3-one as a Versatile Precursor for Homotropane Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a core structural motif in a class of alkaloids known as homotropanes, which are higher homologs of the well-known tropane alkaloids.[1] These compounds exhibit significant biological activities and are attractive targets in medicinal chemistry and drug development.[2] This guide provides a comprehensive overview of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one, a pivotal building block for the stereocontrolled synthesis of these complex molecules. We will detail its synthesis via a biomimetic Robinson-Schöpf type reaction, subsequent stereoselective transformations, and its application in the synthesis of homotropane alkaloids. The protocols herein are designed to be robust and reproducible, with an emphasis on the chemical principles that govern each step.

Introduction: The Strategic Importance of the Granatane Scaffold

Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a widely studied class of natural products.[3][4] Their higher homologs, the homotropanes, possess the 9-azabicyclo[3.3.1]nonane framework and are less common but equally significant, found in the defensive secretions of Coccinellid beetles (e.g., adaline, euphococcinine) and certain plants.[1] The synthesis of these molecules presents a formidable challenge, requiring precise control over the bicyclic structure and its stereocenters.

This compound emerges as a strategic starting material for several reasons:

  • Rigid Bicyclic Core: It provides the fundamental carbon-nitrogen framework, simplifying the synthetic pathway.[5]

  • Cbz Protecting Group: The Carboxybenzyl (Cbz) group offers robust protection of the bridgehead nitrogen, preventing unwanted side reactions. It is stable to a wide range of conditions yet can be cleanly removed via hydrogenolysis, allowing for late-stage functionalization of the nitrogen atom.[6]

  • Ketone Functionality: The C3-ketone is a versatile chemical handle for introducing further complexity. It can be stereoselectively reduced to hydroxyl groups or used to form carbon-carbon bonds, enabling the synthesis of a diverse library of alkaloid analogs.[7][8]

This document will guide researchers through the synthesis and application of this key intermediate.

Synthesis of the Core Building Block: this compound

The most efficient and biomimetic route to the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf reaction, a one-pot multicomponent reaction involving a double Mannich condensation.[9][10][11] This reaction assembles the bicyclic ketone from simple, acyclic precursors. While many protocols utilize benzylamine, leading to the N-benzyl analog, the same principle applies for the synthesis of the N-Cbz protected version by substituting benzylamine with benzyl carbamate.

The overall transformation is depicted below:

Robinson_Schopf_Reaction cluster_reactants Reactants cluster_product Product R1 Glutaraldehyde C One-Pot Reaction R1->C Robinson-Schöpf Condensation (pH buffered) + Decarboxylation R2 Acetonedicarboxylic Acid R2->C Robinson-Schöpf Condensation (pH buffered) + Decarboxylation R3 Benzyl Carbamate (Cbz-NH2) R3->C Robinson-Schöpf Condensation (pH buffered) + Decarboxylation P This compound C->P

Caption: Robinson-Schöpf synthesis of the N-Cbz protected granatanone core.

Protocol 1: Synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol details the synthesis of the closely related N-benzyl analog, which serves as an excellent, well-documented template for the N-Cbz version. The use of acetonedicarboxylic acid is crucial; its higher acidity compared to acetone and facile decarboxylation under the reaction conditions lead to significantly improved yields.[9]

ParameterValueReference
Starting Materials Glutaraldehyde (25% aq.), Benzylamine HCl, 3-Oxopentanedioic acid[8]
Solvent Water[8]
Key Reagent Sodium Acetate (buffer)[8]
Temperature 0 °C to 50 °C[8]
Reaction Time ~28 hours[8]
Typical Yield 54-57%[7][8]

Step-by-Step Procedure: This protocol is adapted from established literature procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8][12]

  • Vessel Preparation: Equip a jacketed round-bottomed flask with a mechanical stirrer, temperature probe, and addition funnel.

  • Initial Charge: To the flask, add water and benzylamine (or benzyl carbamate for the Cbz analog). Cool the mixture to 0-10 °C using a recirculating chiller.

  • Acidification: Slowly add 18% sulfuric acid over 1 hour, ensuring the internal temperature is maintained between 4–8 °C.[12]

  • Addition of Reagents: To the resulting solution, add 50% aqueous glutaraldehyde, followed by solid acetonedicarboxylic acid, while keeping the temperature below 5 °C. The mixture will become a light-yellow solution.[7][12]

  • Buffering and Cyclization: Slowly add a 9% sodium acetate solution over 1.5 hours. This buffers the reaction to a pH optimal for the Mannich reaction.

  • Aging: Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for another 20 hours. Slow evolution of CO₂ gas will be observed as the intermediate decarboxylates.[12]

  • Workup - Acidification & Extraction: Adjust the pH of the solution to 2 with 18% sulfuric acid. Extract the acidic aqueous solution with an organic solvent like MTBE or diethyl ether (3x) to remove non-basic organic impurities. Discard the organic layers.[7][8]

  • Workup - Basification & Product Extraction: Transfer the aqueous layer to a larger flask. Add heptane or dichloromethane. Basify the aqueous layer to pH 8-12 with 20% Na₂CO₃ or 4N NaOH.[8][12] Extract the product into the organic layer (3-6x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly or purified by silica gel chromatography.[8]

Stereoselective Reduction and Functionalization

The C3-ketone is the gateway to introducing critical stereochemistry. The reduction to the corresponding alcohol can yield two diastereomers: the endo and exo alcohols. The choice of reducing agent and conditions dictates the stereochemical outcome.

Stereoselective_Reduction cluster_products Diastereomeric Alcohols start N-Cbz-9-azabicyclo [3.3.1]nonan-3-one P1 endo-Alcohol (Axial Attack) start->P1 NaBH4 (Methanol, 0 °C) Major Product P2 exo-Alcohol (Equatorial Attack) start->P2 Bulky Hydride (e.g., L-Selectride®) Major Product

Caption: Stereoselective reduction pathways of the granatanone core.

Protocol 2: endo-Selective Reduction of the C3-Ketone

Reduction with sodium borohydride (NaBH₄) typically proceeds via hydride attack from the less sterically hindered equatorial face, leading to the formation of the endo (axial) alcohol as the major product.[8]

ParameterValueReference
Substrate N-Protected-9-azabicyclo[3.3.1]nonan-3-one[8]
Reducing Agent Sodium Borohydride (NaBH₄)[8]
Solvent Methanol[8]
Temperature 0 °C to Room Temperature[8]
Reaction Time ~12 hours[8]
Typical Yield >95% (crude)[8]

Step-by-Step Procedure: This procedure should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the hydride reagent.

  • Dissolution: Dissolve the ketone (1.0 eq) in anhydrous methanol in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NaBH₄: Add sodium borohydride (approx. 1.5 eq) portion-wise over 30 minutes. Be cautious of initial foaming (hydrogen evolution).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor reaction completion by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of acetone (to consume excess NaBH₄) followed by water.

  • Workup: Concentrate the mixture in vacuo to remove most of the methanol. Add water to dissolve the resulting solids and extract the product with dichloromethane (3x).

  • Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the endo-alcohol, typically as a solid.[8]

Application in Alkaloid Synthesis: A Generalized Workflow

With the stereodefined alcohol in hand, the path to various homotropane alkaloids is open. The general synthetic strategy involves deprotection of the nitrogen followed by its functionalization, and modification of the C3-hydroxyl group.

General_Workflow A N-Cbz-9-azabicyclo[3.3.1] nonan-3-one B Stereoselective Reduction (Protocol 2) A->B C endo-N-Cbz-9-azabicyclo[3.3.1] nonan-3-ol B->C D N-Deprotection (H2, Pd/C) C->D G C3-Functionalization (Esterification, etc.) C->G E Secondary Amine Core D->E F N-Alkylation or N-Acylation E->F H Homotropane Alkaloids & Analogs F->H G->H

Caption: General synthetic workflow from the building block to homotropane alkaloids.

This versatile building block has been employed in the synthesis of various biologically active molecules, including ligands for sigma receptors and other neuroactive compounds.[6][13][14] For example, the synthesis of (−)-adaline and (+)-euphococcinine, defensive alkaloids from beetles, utilizes the 9-azabicyclo[3.3.1]nonane core.[1] The protocols described here provide the foundational chemistry required to access these and other novel molecular entities for research and drug development.

References

  • MDPI. (n.d.). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved from [Link]

  • Huang, J. P., Wang, Y. J., Tian, T., Wang, L., Yan, Y., & Huang, S. X. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(9), 1634-1658. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tropane alkaloid biosynthesis: a centennial review. Retrieved from [Link]

  • Afewerki, S., Wang, J. X., Liao, W. W., & Córdova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids. Chemistry and biology, 81, 151–233. Retrieved from [Link]

  • Pfluegel, D., Shrestha, A., & Jander, G. (2021). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules (Basel, Switzerland), 26(18), 5571. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Scielo. (n.d.). Chemical thermodynamics applied to the synthesis of tropinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson-Schöpf reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Vangveravong, S., Xu, J., Zeng, C., & Mach, R. H. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & medicinal chemistry, 14(20), 6988–6997. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nor-anatoxin- a and anatoxin- a. Retrieved from [Link]

  • Brenneman, J. B., & Martin, S. F. (2004). Application of intramolecular enyne metathesis to the synthesis of aza[4.2.1]bicyclics: enantiospecific total synthesis of (+)-anatoxin-a. Organic letters, 6(8), 1329–1331. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-Anatoxin-a and Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Retrieved from [Link]

  • Machado, A. C. L., & Pilli, R. A. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein journal of organic chemistry, 17, 156–170. Retrieved from [Link]

  • Lazny, R., Wolosewicz, K., Brzezinski, K., Raczynska, E. D., & Dauter, Z. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. Retrieved from [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to the Synthesis of Sigma-2 Receptor Ligands from N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sigma-2 Receptor Ligands

The sigma-2 (σ₂) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in contemporary drug discovery.[1][2] Unlike its counterpart, the sigma-1 (σ₁) receptor, the σ₂ receptor was enigmatic for many years until its genetic identification in 2017.[2] This receptor is a four-pass transmembrane protein located in the endoplasmic reticulum and is implicated in a variety of cellular processes, including cholesterol homeostasis, calcium signaling, and cell proliferation.[1][2]

Of particular interest to the scientific community is the marked overexpression of σ₂ receptors in a wide array of proliferating cancer cells, including those of the breast, pancreas, and lung, making it a valuable biomarker for tumor proliferation status. Ligands that bind to the σ₂ receptor have been shown to induce apoptosis and autophagy in tumor cells, often through pathways involving caspase-3 activation and modulation of the mTOR pathway.[3] Furthermore, some σ₂ receptor ligands can act as chemosensitizers, enhancing the efficacy of conventional anticancer drugs like doxorubicin.[4] Beyond oncology, σ₂ receptor modulation shows promise in the treatment of neurological disorders, including Alzheimer's disease and neuropathic pain.[1]

The rigid, bicyclic structure of 9-azabicyclo[3.3.1]nonane provides a robust scaffold for the synthesis of potent and selective σ₂ receptor ligands.[4] This guide provides a detailed, field-tested methodology for the synthesis of such ligands, starting from the versatile precursor, N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. The protocols herein are designed to be self-validating, with explanations for key experimental choices and expected characterization data.

Overall Synthetic Strategy

The synthesis of phenylcarbamate-based σ₂ receptor ligands from this compound follows a logical and modular three-stage workflow. This strategy allows for the introduction of diversity at the final stage, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Modification cluster_2 Stage 3: Ligand Finalization start Commercially Available Starting Materials ketone This compound start->ketone Multi-step Synthesis alcohol N-Cbz-9-azabicyclo[3.3.1]nonan-3α-ol ketone->alcohol Stereoselective Reduction ligand Final Sigma-2 Receptor Ligand (e.g., Phenylcarbamate analog) alcohol->ligand isocyanate Substituted Phenyl Isocyanate isocyanate->ligand Carbamate Formation

Caption: General three-stage workflow for the synthesis of sigma-2 receptor ligands.

Part 1: Synthesis of Key Precursor, this compound

The synthesis of the carbobenzyloxy (Cbz)-protected bicyclic ketone is the foundational stage of this protocol. The Cbz group is a robust protecting group for the nitrogen atom, stable to the conditions of the subsequent reduction and coupling steps, yet readily removable via hydrogenolysis if desired. While the target compound is commercially available, this section details its synthesis from the corresponding N-benzyl analog for completeness and cost-effectiveness in large-scale campaigns.

Protocol 1.1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This procedure is adapted from a well-established Mannich-type cyclization reaction.[5][6]

Rationale: This one-pot reaction efficiently constructs the bicyclic core. Benzylamine serves as the nitrogen source, glutaraldehyde provides a five-carbon chain, and acetone dicarboxylic acid acts as a three-carbon ketone equivalent that cyclizes and subsequently decarboxylates. The reaction is performed under acidic conditions to facilitate imine formation and Mannich reaction cascades.

ReagentMolar Eq.MW ( g/mol )Amount
Benzylamine0.9107.1513.2 g (12.9 mL)
1,3-Acetonedicarboxylic acid1.0146.1020.0 g
Glutaraldehyde (50% aq. sol.)1.0100.1225.8 mL
Sulfuric Acid (98%)-98.08As needed
Sodium Acetate0.482.03As needed
Water, MTBE, Heptane--Solvents

Step-by-Step Procedure:

  • Equip a jacketed reaction vessel with a mechanical stirrer and a temperature probe. Charge the vessel with water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Cool the mixture to 0-10 °C. Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature between 4-8 °C.

  • To the resulting solution, add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by 1,3-acetonedicarboxylic acid (20 g, 0.137 mol), ensuring the temperature remains below 5 °C.

  • Slowly add a 9% sodium acetate solution (47.8 mL) over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for another 20 hours. CO₂ evolution will be observed.

  • Adjust the pH of the solution to 2 with 18% sulfuric acid.

  • Transfer the mixture to a separatory funnel and extract with methyl tert-butyl ether (MTBE) (3 x 80 mL) to remove organic impurities. Discard the organic layers.

  • To the aqueous layer, add heptane (500 mL) and silica gel (20 g). Adjust the pH to 8 with a 20% sodium carbonate solution.

  • Filter the mixture and wash the filter cake with heptane. Combine the filtrates and separate the layers.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as an oil, which can be used in the next step without further purification.

Protocol 1.2: Debenzylation and N-Cbz Protection

Rationale: The benzyl group is removed via catalytic hydrogenation. The resulting secondary amine is then immediately protected with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to yield the desired precursor.

ReagentMolar Eq.MW ( g/mol )
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one1.0229.32
10% Palladium on Carbon (Pd/C)catalytic-
Benzyl Chloroformate (Cbz-Cl)1.1170.59
Sodium Bicarbonate (NaHCO₃)2.084.01
Ethanol, THF, Water--

Step-by-Step Procedure:

  • Dissolve the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (3-4 bar) and stir the mixture at 40-50 °C for 24-48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 9-azabicyclo[3.3.1]nonan-3-one.

  • Dissolve the crude amine in a 2:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Expected Characterization Data for this compound:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₆H₁₉NO₃

  • Molecular Weight: 273.33 g/mol

  • ¹H NMR (CDCl₃): Due to the Cbz group, rotamers may be present, leading to broadened or duplicated peaks. Expect signals for the benzyl protons (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), and a complex series of multiplets for the bicyclic protons.

  • ¹³C NMR (CDCl₃): Expect signals for the ketone carbonyl (~210 ppm), carbamate carbonyl (~155 ppm), aromatic carbons, and aliphatic carbons of the bicyclic system.

  • LC-MS (ESI+): m/z 274.1 [M+H]⁺

Part 2: Stereoselective Reduction to the 3α-Alcohol Intermediate

Rationale: The stereochemistry at the C3 position is critical for high-affinity binding to the σ₂ receptor. Reduction of the ketone with sodium borohydride in methanol preferentially yields the thermodynamically favored equatorial alcohol (designated as the 3α- or endo-isomer), where the hydroxyl group is pointing away from the bicyclic ring system. This stereoselectivity is driven by the steric hindrance of the axial face of the carbonyl group.

Protocol 2.1: Reduction of this compound
ReagentMolar Eq.MW ( g/mol )
This compound1.0273.33
Sodium Borohydride (NaBH₄)1.537.83
Methanol, Acetone, Dichloromethane--

Step-by-Step Procedure:

  • Dissolve this compound in methanol and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the careful addition of acetone.

  • Remove the volatile solvents under reduced pressure.

  • Dissolve the resulting solid in water and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude N-Cbz-9-azabicyclo[3.3.1]nonan-3α-ol, which is often of sufficient purity for the next step.

Part 3: Synthesis of Final Phenylcarbamate Ligands

Rationale: The final step involves the formation of a carbamate linkage between the 3α-hydroxyl group and a substituted phenyl isocyanate. This reaction is typically catalyzed by an organotin compound, such as dibutyltin diacetate, which activates the alcohol towards nucleophilic attack on the isocyanate. The choice of substitution on the phenyl isocyanate is a key point for SAR exploration, allowing for the fine-tuning of ligand affinity and selectivity.

Protocol 3.1: Synthesis of an N-Aryl Carbamate Analog (e.g., WC-26 analog)

This protocol is adapted from the synthesis of related phenylcarbamate σ₂ ligands.[7]

ReagentMolar Eq.MW ( g/mol )
N-Cbz-9-azabicyclo[3.3.1]nonan-3α-ol1.0275.35
Substituted Phenyl Isocyanate1.05Variable
Dibutyltin diacetatecatalytic351.00
Dichloromethane, Diethyl ether--

Step-by-Step Procedure:

  • To a solution of N-Cbz-9-azabicyclo[3.3.1]nonan-3α-ol (1.0 eq) and the desired substituted phenyl isocyanate (1.05 eq) in dichloromethane, add a catalytic amount of dibutyltin diacetate (e.g., 0.05 eq).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, evaporate the dichloromethane under vacuum.

  • Add diethyl ether to the residue. Wash the ether solution sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final N-Cbz protected ligand.

Note on Ligand Diversity: A variety of commercially available substituted phenyl isocyanates can be used in this step to generate a library of σ₂ receptor ligands for biological evaluation.

Part 4: Characterization and Purification

Self-Validation: Each step of the synthesis should be monitored by an appropriate technique (TLC, LC-MS) to ensure the reaction has gone to completion. The identity and purity of the intermediates and the final product must be confirmed by a combination of NMR spectroscopy, mass spectrometry, and HPLC.

Purification:

  • Column Chromatography: Silica gel is effective for the purification of the neutral intermediates and final products. Typical eluent systems are gradients of ethyl acetate in hexanes or dichloromethane in methanol.

  • HPLC: For high-purity final compounds intended for biological assays, reverse-phase HPLC (RP-HPLC) is recommended. A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) is a common starting point.

Biological Context: Mechanism of Action

The synthesized ligands are designed to bind to the σ₂ receptor (TMEM97). Upon binding, these ligands can initiate a cascade of cellular events leading to therapeutic effects.

G cluster_0 Cellular Effects of Sigma-2 Ligand Binding cluster_1 Therapeutic Outcomes Ligand Synthesized σ2 Ligand (e.g., WC-26 analog) TMEM97 σ2 Receptor (TMEM97) Ligand->TMEM97 Binds PGRMC1 PGRMC1 TMEM97->PGRMC1 Interacts with NPC1 NPC1 TMEM97->NPC1 Regulates Cholesterol Disrupted Cholesterol Homeostasis TMEM97->Cholesterol Impacts Apoptosis Apoptosis (Caspase-3 activation) TMEM97->Apoptosis Induces Autophagy Autophagy (mTOR inhibition) TMEM97->Autophagy Induces ER_Stress Endoplasmic Reticulum Stress ER_Stress->Apoptosis Cholesterol->ER_Stress Induces TumorCellDeath Tumor Cell Death Apoptosis->TumorCellDeath Autophagy->TumorCellDeath Neuroprotection Neuroprotection

Caption: Simplified signaling pathways initiated by sigma-2 receptor ligand binding.

Binding of a ligand to TMEM97 can disrupt its interaction with partner proteins like PGRMC1 and the Niemann-Pick C1 (NPC1) cholesterol transporter.[1] This interference with cholesterol trafficking can lead to an accumulation of free cholesterol, inducing endoplasmic reticulum (ER) stress. The ER stress response, coupled with other signaling cascades initiated by the ligand-receptor interaction, can trigger programmed cell death pathways, including apoptosis and autophagy, ultimately leading to the death of cancer cells.[3]

References

  • Riahi, U., et al. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 23(3), 1214. [Link]

  • Chu, W., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222–1231. [Link]

  • Wikipedia contributors. (2023, December 19). Sigma-2 receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Vangveravong, S., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398. [Link]

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ₂ receptor. Proceedings of the National Academy of Sciences, 114(27), 7160-7165. [Link]

  • Chu, W., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222-31. [Link]

  • Shashikumar, N. D., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Vangveravong, S., et al. (2005). SYNTHESIS OF N-SUBSTITUTED 9-AZABICYCLO[3.3.1]NONAN-3 alpha-YL PHENYLCARBAMATE ANALOGS AS SIGMA-2 RECEPTOR LIGANDS. Journal of Labelled Compounds and Radiopharmaceuticals, 48, S230-S230. [Link]

  • PubChem. 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. [Link]

  • Rlavie. 9-Benzyl-9-Azabicyclo[3.3.1]Nonan-3-One. [Link]

  • Atkinson, et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
  • Vangveravong, S., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6988-97. [Link]

  • Abourashed, E. A., et al. (2022). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science, 5(7), 564-577. [Link]

  • Zeng, C., et al. (2012). Sigma-2 ligands induce tumour cell death by multiple signalling pathways. British Journal of Cancer, 106(4), 693-701. [Link]

  • Vangveravong, S., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs as σ>2> receptor ligands. Washington University School of Medicine. [Link]

  • Alon, A., et al. (2017). Purification and molecular cloning of the σ 2 receptor. ResearchGate. [Link]

  • UniTS. Design, synthesis and biological evaluation of new sigma ligands. [Link]

  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15915. [Link]

  • Krawczyk, P., et al. (2022). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 23(22), 14352. [Link]

  • Wikipedia contributors. (2024, November 28). Drug design. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759-764. [Link]

  • Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current Pharmaceutical Design, 17(29), 3199-3207. [Link]

  • UniProt Consortium. (2024). TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). UniProt. [Link]

  • Chemical Reagent Co., Ltd. This compound. [Link]

Sources

Application Note: Mastering Stereocontrol in the Reduction of 9-Azabicyclo[3.3.1]nonan-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Granatane Scaffold and Stereoisomeric Alcohols

The 9-azabicyclo[3.3.1]nonane, commonly known as the granatane scaffold, is a pivotal structural motif in medicinal chemistry and natural product synthesis.[1] Its rigid, bicyclic framework serves as a valuable template for designing ligands targeting various receptors and enzymes, including antagonists for the human serotonin type-3 receptor (5-HT3R).[1] The functionalization of this core, particularly at the C-3 position, is a critical step in the synthesis of a wide array of pharmacologically active agents.

The reduction of the C-3 carbonyl group in 9-azabicyclo[3.3.1]nonan-3-ones yields two diastereomeric alcohols: the endo and exo isomers. The stereochemical orientation of the resulting hydroxyl group profoundly influences the molecule's three-dimensional shape, polarity, and hydrogen-bonding capabilities. Consequently, this single stereocenter can dictate the compound's biological activity, binding affinity, and pharmacokinetic properties. Achieving high stereoselectivity in this reduction is not merely an academic exercise; it is a crucial requirement for the efficient synthesis of pure, single-isomer drug candidates, thereby avoiding the costly separation of diastereomers and complex pharmacological evaluation of mixtures.

This guide provides a detailed examination of the principles and protocols for the stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-ones, empowering researchers to predictably synthesize the desired endo or exo alcohol.

Mechanistic Rationale: The Principles of Stereoselective Hydride Reduction

The stereochemical outcome of the reduction of cyclic ketones is governed by a delicate interplay of steric and electronic factors. The prevailing theories that rationalize the observed selectivity are "steric approach control" and "product development control".[2][3]

  • Steric Approach Control: This principle posits that the nucleophile (in this case, a hydride ion) will attack the carbonyl carbon from the less sterically hindered face. The transition state's energy is primarily influenced by steric clashes between the approaching reagent and the substrate.[3]

  • Product Development Control: This concept suggests that the reaction will favor the pathway leading to the more thermodynamically stable product. The transition state is considered to be product-like, and its stability reflects the stability of the final alcohol.[3]

In the reduction of 9-azabicyclo[3.3.1]nonan-3-one, the choice of hydride reagent is the primary tool for directing the stereochemical outcome. The size of the hydride-donating species determines which face of the carbonyl is preferentially attacked.

Pathway A: Formation of the endo-Alcohol with Small Hydride Reagents

Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), can readily approach the carbonyl from the more sterically congested axial face of the piperidone ring.[4][5][6] This axial attack trajectory avoids the torsional strain that would develop from an equatorial attack, where the forming C-O bond would have to pass by the equatorial C-H bonds at the adjacent carbons.[7] This pathway typically leads to the formation of the equatorial alcohol, which in the case of the 9-azabicyclo[3.3.1]nonane system, is the endo isomer. The endo-alcohol is generally the more thermodynamically stable product.

Pathway B: Formation of the exo-Alcohol with Bulky Hydride Reagents

Conversely, sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too bulky to effectively approach from the axial face.[8][9] The large sec-butyl groups clash with the axial hydrogens on the bicyclic framework.[6] Consequently, these reagents are forced to attack from the more open equatorial face. This equatorial attack leads to the formation of the axial alcohol, which corresponds to the less thermodynamically stable exo isomer.[6][9] This is a classic example of kinetic control, where the product is determined by the lowest energy transition state, not the lowest energy product.

G cluster_ketone 9-Azabicyclo[3.3.1]nonan-3-one Ketone C=O Endo endo-Alcohol (Equatorial OH) Thermodynamically Favored Ketone->Endo Forms Exo exo-Alcohol (Axial OH) Kinetically Favored Ketone->Exo Forms Small_H Small Hydride (e.g., NaBH₄) Small_H->Ketone Axial Attack (Less Hindered Approach for Small Reagents) Bulky_H Bulky Hydride (e.g., L-Selectride®) Bulky_H->Ketone Equatorial Attack (Sterically Forced)

Sources

Application Notes and Protocols for the Tandem Diverted Tsuji–Trost Process in Azabicyclo[3.3.1]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azabicyclo[3.3.1]nonane framework is a key structural motif present in a wide array of biologically active natural products and pharmaceutical agents, most notably the morphinan class of alkaloids. This guide provides a comprehensive overview and detailed protocols for a novel and efficient three-step synthesis of the 2-azabicyclo[3.3.1]nonane ring system. This innovative approach combines the power of photochemistry with a unique palladium-catalyzed tandem diverted Tsuji–Trost reaction. This process offers a rapid and versatile route to these medicinally important scaffolds from simple and readily available pyrroles. Mechanistic investigations reveal that the key palladium-catalyzed step proceeds through an acid-assisted C-N bond cleavage, followed by a β-hydride elimination to generate a reactive diene intermediate, which then undergoes a tandem cyclization. This methodology highlights the strategic use of what are often considered "off-cycle" pathways in catalysis to achieve valuable synthetic transformations.

Introduction: The Significance of the Azabicyclo[3.3.1]nonane Scaffold and the Diverted Tsuji-Trost Approach

The 2-azabicyclo[3.3.1]nonane core, a key component of the morphan scaffold, has long been a target of synthetic chemists due to its prevalence in potent analgesics like morphine and related opioids. Traditional synthetic routes to this complex, three-dimensional structure can be lengthy and arduous. The Tsuji–Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful tool for C-C and C-X bond formation.[1][2] This guide details a "diverted" application of this reaction, where a typically undesired side reaction, β-hydride elimination, is strategically harnessed to initiate a tandem cyclization cascade.[3][4] This process begins with the photochemical synthesis of a tricyclic vinyl aziridine from a simple N-substituted pyrrole. This intermediate then undergoes the palladium-catalyzed diverted Tsuji–Trost reaction to furnish the desired azabicyclo[3.3.1]nonane product. This combined photochemical and catalytic approach provides a streamlined and efficient entry into this important class of molecules.[5]

Overall Synthetic Workflow

The synthesis of the 2-azabicyclo[3.3.1]nonane scaffold is accomplished in three main stages, starting from a readily available N-substituted pyrrole.

Synthetic Workflow Pyrrole N-Substituted Pyrrole VinylAziridine Tricyclic Vinyl Aziridine Pyrrole->VinylAziridine Step 1: Photochemical [2+2] Cycloaddition Azabicyclo 2-Azabicyclo[3.3.1]nonane VinylAziridine->Azabicyclo Step 2: Pd-Catalyzed Tandem Diverted Tsuji-Trost Derivatization Derivatization Azabicyclo->Derivatization Step 3: Further Functionalization

Caption: Overall three-step synthetic strategy.

Part 1: Photochemical Synthesis of Tricyclic Vinyl Aziridines

The initial step involves a photochemical [2+2] cycloaddition between an N-substituted pyrrole and an alkene. This reaction constructs the tricyclic vinyl aziridine precursor for the subsequent palladium-catalyzed reaction.

Experimental Protocol: Photochemical [2+2] Cycloaddition

Materials:

  • N-substituted pyrrole (e.g., N-benzylpyrrole)

  • Alkene (e.g., ethylene, propylene)

  • Acetone (as a triplet sensitizer and solvent)

  • Quartz immersion well photoreactor equipped with a medium-pressure mercury lamp

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the N-substituted pyrrole (1.0 eq) in acetone.

  • Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the pyrrole and lead to side reactions.

  • Introduction of Alkene: If using a gaseous alkene like ethylene, bubble it through the solution for the duration of the reaction. For liquid alkenes, add them directly to the solution. An excess of the alkene is often used to favor the intermolecular cycloaddition over potential dimerization of the pyrrole.

  • Photochemical Reaction: Place the quartz immersion well into the reaction vessel and begin circulating coolant through the well. Turn on the medium-pressure mercury lamp to initiate the photoreaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary depending on the specific substrates and the intensity of the lamp.

  • Work-up: Once the starting pyrrole is consumed, turn off the lamp and stop the flow of alkene. Concentrate the reaction mixture under reduced pressure to remove the acetone and any excess volatile alkene.

  • Purification: The crude tricyclic vinyl aziridine can be purified by column chromatography on silica gel. The choice of eluent will depend on the specific product; a mixture of hexanes and ethyl acetate is a common starting point.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Tandem Diverted Tsuji–Trost Process for Azabicyclo[3.3.1]nonane Synthesis

This is the core transformation of the synthetic sequence, where the photochemically generated vinyl aziridine is converted into the 2-azabicyclo[3.3.1]nonane skeleton.

Mechanistic Insight: The "Diverted" Pathway

The standard Tsuji–Trost reaction involves the nucleophilic attack on a π-allylpalladium intermediate. In this "diverted" process, a competing pathway, β-hydride elimination, becomes the productive route.

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the vinyl aziridine, leading to the cleavage of a C-N bond and the formation of a π-allylpalladium(II) intermediate.[1]

  • β-Hydride Elimination (The Diversion): Instead of being intercepted by a nucleophile, the π-allylpalladium complex undergoes β-hydride elimination. This step is crucial and is facilitated by the specific geometry of the intermediate.[3][6] This elimination generates a diene intermediate and a palladium-hydride species.

  • Tandem Cyclization: The newly formed diene is highly reactive and poised for an intramolecular cyclization, which proceeds in a tandem fashion to construct the bicyclic core of the azabicyclo[3.3.1]nonane.

Diverted Tsuji-Trost Mechanism cluster_0 Catalytic Cycle VinylAziridine Tricyclic Vinyl Aziridine PiAllylPd π-Allyl Palladium(II) Intermediate VinylAziridine->PiAllylPd Oxidative Addition (C-N Cleavage) Diene Diene Intermediate PiAllylPd->Diene β-Hydride Elimination (Key Diversion Step) Pd0 Pd(0) Catalyst PiAllylPd->Pd0 Reductive Elimination (Standard Pathway - Suppressed) Azabicyclo 2-Azabicyclo[3.3.1]nonane Diene->Azabicyclo Tandem Intramolecular Cyclization Pd0->VinylAziridine Catalyst Regeneration

Caption: Simplified mechanism of the diverted Tsuji-Trost reaction.

Experimental Protocol: Palladium-Catalyzed Tandem Reaction

Materials:

  • Tricyclic vinyl aziridine (from Part 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried flask under an inert atmosphere, add Pd(OAc)₂ (0.1 eq) and DPEPhos (0.2 eq). Add anhydrous solvent and stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) species is often indicated by a color change.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the tricyclic vinyl aziridine (1.0 eq) in the anhydrous solvent.

  • Initiation of the Reaction: Transfer the pre-formed catalyst solution to the solution of the vinyl aziridine via cannula or syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

  • Characterization: Confirm the structure and purity of the 2-azabicyclo[3.3.1]nonane product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially X-ray crystallography for unambiguous stereochemical assignment.

Key Reaction Parameters and Optimization
ParameterRecommended ConditionRationale and Notes
Palladium Source Pd(OAc)₂A common and reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand DPEPhosThis bulky and electron-rich phosphine ligand is crucial for promoting the desired catalytic cycle and preventing unwanted side reactions.[7]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of reactive intermediates.
Temperature 80-100 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and subsequent elimination steps.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst is sensitive to oxidation by air.

Part 3: Characterization of 2-Azabicyclo[3.3.1]nonane Products

Thorough characterization is essential to confirm the successful synthesis of the target scaffold.

TechniqueExpected Observations
¹H NMR Complex multiplet patterns in the aliphatic region characteristic of the rigid bicyclic system. The number of signals and their integrations should correspond to the expected structure.
¹³C NMR The number of signals should match the number of unique carbon atoms in the molecule. Chemical shifts will be indicative of the sp³-hybridized carbons of the bicyclic core.
HRMS Provides the accurate mass of the molecule, confirming its elemental composition.
X-ray Crystallography Can provide unambiguous proof of the structure and relative stereochemistry of the product, especially for complex polycyclic systems.

Conclusion and Future Outlook

The tandem diverted Tsuji–Trost process represents a significant advancement in the synthesis of the medicinally important 2-azabicyclo[3.3.1]nonane ring system. By strategically leveraging a photochemical cycloaddition and a novel palladium-catalyzed tandem reaction, this methodology provides rapid access to these complex molecules from simple starting materials. The insights gained from the "diverted" catalytic pathway open up new avenues for reaction design, where traditionally avoided side reactions can be harnessed for productive chemical transformations. This approach holds considerable promise for applications in medicinal chemistry and drug discovery, facilitating the synthesis of novel analogs of morphinan and related alkaloids for biological evaluation.

References

  • Theoretical Studies of the β-Hydrogen Elimination from π-Allyl Palladium Complexes. J-Stage. [Link]

  • Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. Chemistry – A European Journal. [Link]

  • Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. National Institutes of Health. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]

  • Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. ACS Publications. [Link]

  • Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. National Institutes of Health. [Link]

  • β-Hydride elimination. Wikipedia. [Link]

  • Facile syntheses of aporphine derivatives. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Elaboration of Codeine and Morphine. ResearchGate. [Link]

  • Synthesis of Morphine Alkaloids and Derivatives. Springer. [Link]

  • Recent advances in the synthesis of morphine and related alkaloids. PubMed. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Tsuji–Trost reaction. Wikipedia. [Link]

  • Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to biologically active pyrroles and indoles. SciSpace. [Link]

  • A Concise Approach to 2-azabicyclo[3.3.1]nonane Derivatives From an Acyclic Precursor. Europe PMC. [Link]

  • Visible light enabled synthesis of pyrroles from vinyl azides. ResearchGate. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. MDPI. [Link]

  • Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. ResearchGate. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this key synthetic intermediate by column chromatography. Here, we address common challenges with in-depth, field-proven insights to ensure you achieve high purity and yield in your experiments.

Overview of the Purification Challenge

This compound is a valuable building block in medicinal chemistry due to its rigid bicyclic scaffold.[1] The carbobenzyloxy (Cbz) protecting group is crucial for synthetic strategies but also introduces specific considerations during purification.[1] Column chromatography is the most common method for its purification, aiming to remove unreacted starting materials, by-products, and other impurities. Success hinges on a well-developed separation method, proper column packing, and careful fraction collection.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the column chromatography of this compound.

Solvent System Selection and Optimization

Q1: I'm not sure what solvent system to start with for my column. How do I determine the right mobile phase?

A1: The selection of an appropriate solvent system is the most critical step for a successful separation. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.

The ideal solvent system should provide a retention factor (Rf) for your target compound between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate. This Rf range ensures that the compound spends enough time on the stationary phase to separate from impurities without taking an excessively long time to elute, which can lead to band broadening and lower recovery.

Experimental Protocol: TLC for Solvent System Optimization

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the mixture onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of ethyl acetate and hexane (e.g., 1:9, 2:8, 3:7, 4:6).

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate.

  • Visualize the spots under a UV lamp (the Cbz group is UV active) and/or by staining with potassium permanganate.

  • Calculate the Rf value for your product in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Choose the solvent system that gives an Rf value in the 0.25-0.35 range. For a related compound, an Rf of 0.3 was observed in a 3:1 ethyl acetate-hexane mixture, which can be a good starting point for optimization.

Q2: My compound and a major impurity have very close Rf values on the TLC plate. How can I improve the separation?

A2: When dealing with impurities that have similar polarity to your target compound, simply adjusting the ratio of your two-component solvent system may not be sufficient. Here are several strategies to improve resolution:

  • Decrease the Polarity Gradient: If you are running a gradient elution, make it shallower. A slower increase in the polar solvent concentration gives more time for the compounds to separate.

  • Change the Solvent System: The selectivity of the separation can be altered by changing one of the solvents. For instance, you could try replacing ethyl acetate with diethyl ether or dichloromethane. A common solvent system for compounds of moderate polarity is ethyl acetate/hexane. For more polar compounds, a methanol/dichloromethane system can be effective.

  • Use a Different Stationary Phase: If separation on silica gel is proving difficult, consider using alumina (neutral or basic) or a bonded-phase silica gel. However, first assess the stability of your compound on these alternative stationary phases by running a test TLC.

Elution and Fraction Collection Issues

Q3: My product is taking a very long time to elute from the column, and the collected fractions are very dilute.

A3: This issue, known as "tailing" or "streaking," can be caused by several factors:

  • Solvent Polarity is Too Low: The mobile phase may not be strong enough to efficiently move your compound down the column. Once you are confident that all less polar impurities have eluted, you can gradually increase the polarity of your solvent system.

  • Compound Instability: N-Cbz protected amines can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. This can also sometimes lead to degradation. To mitigate this, you can try:

    • Adding a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine. This will neutralize the acidic sites on the silica.

    • Using deactivated silica gel. You can prepare this by pre-treating the silica with a solution of triethylamine in your non-polar solvent before packing the column.

  • Overloading the Column: If too much crude material is loaded onto the column, the separation efficiency will decrease, leading to broad bands and poor separation. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of your crude sample.

Q4: I've run my column, but I can't find my compound in any of the fractions. What could have happened?

A4: This can be a frustrating situation. Here's a systematic way to troubleshoot:

  • Check the First Fractions: It's possible your compound is less polar than anticipated and eluted very quickly in the solvent front. Concentrate the initial fractions and analyze them by TLC.

  • Compound May Still Be on the Column: If your compound is more polar than expected, it may still be adsorbed to the top of the column. Try eluting with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to see if you can recover it.

  • Compound Degradation: The Cbz group is generally stable to silica gel, but prolonged exposure, especially to acidic sites, can potentially cause some degradation. To test for this, spot your crude material on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots have appeared.

  • Incorrect Solvent System: Double-check that you prepared the correct solvent system and did not accidentally use a solvent that was too non-polar.

Workflow for Column Chromatography Purification

The following diagram outlines a typical workflow for the purification of this compound.

Column Chromatography Workflow start Start: Crude This compound tlc 1. TLC Analysis (e.g., Ethyl Acetate/Hexane) start->tlc solvent_choice 2. Select Solvent System (Target Rf = 0.25-0.35) tlc->solvent_choice packing 3. Pack Column (Silica Gel Slurry) solvent_choice->packing loading 4. Load Sample (Minimal Solvent) packing->loading elution 5. Elute Column (Isocratic or Gradient) loading->elution collection 6. Collect Fractions elution->collection analysis 7. Analyze Fractions by TLC collection->analysis combine 8. Combine Pure Fractions analysis->combine evaporation 9. Evaporate Solvent combine->evaporation end End: Pure Product evaporation->end

Caption: A typical workflow for the purification of this compound by column chromatography.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound that I should be aware of during purification?

A: this compound is a solid at room temperature with a molecular weight of 273.33 g/mol . Its polarity is influenced by the ketone and the carbamate functional groups. The Cbz group makes the molecule amenable to visualization by UV light on TLC plates.

Q: Can the Cbz group be cleaved during column chromatography?

A: The Cbz group is generally stable under the neutral conditions of standard silica gel chromatography. However, it is sensitive to catalytic hydrogenation and strong acids or bases. While unlikely, prolonged exposure to highly acidic sites on the silica gel could potentially lead to some degradation. If you suspect this is happening, using a deactivated column or adding a small amount of a basic modifier like triethylamine to your eluent is recommended.

Q: What is the expected yield after column chromatography?

A: The yield can vary significantly depending on the purity of the crude material and the efficiency of the separation. A well-optimized column chromatography should ideally provide a recovery of 80-95% of the pure compound. Low yields could be due to incomplete elution, degradation on the column, or co-elution with impurities leading to the discarding of mixed fractions.

Q: How do I properly pack a silica gel column to avoid issues like cracking or channeling?

A: Proper column packing is essential for good separation. The "slurry method" is generally preferred:

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a thin layer of sand.

  • In a separate beaker, make a slurry of the silica gel in your initial, non-polar eluent.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to dislodge any air bubbles.

  • Continuously add the slurry until the desired column height is reached.

  • Add a protective layer of sand on top of the silica bed.

  • Never let the solvent level drop below the top of the silica gel, as this can cause the column to crack.

Q: What are some common solvent systems for purifying compounds with Cbz protecting groups?

A: For N-Cbz protected amines, which are often moderately polar, mixtures of ethyl acetate and hexanes are very common and effective. For more polar analogs, dichloromethane and methanol can be used. The exact ratio will always depend on the specific structure of the molecule and should be determined by TLC analysis.

Data Summary Table

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase (Starting) Ethyl Acetate/HexaneGood balance of polarity for effective separation.
Target Rf (TLC) 0.25 - 0.35Optimal for good separation and reasonable elution time.
Silica to Compound Ratio 30:1 to 100:1 (by weight)Ensures sufficient separation capacity and prevents overloading.
Elution Mode Isocratic or GradientIsocratic for simple separations; gradient for complex mixtures with widely varying polarities.

References

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]

  • Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. Available at: [Link]

  • University of Rochester Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • University of Bath. Thesis. Available at: [Link]

Sources

Technical Support Center: Optimizing Mannich-type Cyclization of Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Mannich-type cyclization reactions of bicyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Mannich-type cyclization of a bicyclic ketone?

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1][2][3] In the context of an intramolecular cyclization of a bicyclic ketone, the reaction proceeds through several key steps:

  • Iminium Ion Formation: The reaction initiates with the formation of an electrophilic iminium ion from a non-enolizable aldehyde (commonly formaldehyde) and a primary or secondary amine.[1][4][5]

  • Enolization: The bicyclic ketone, which contains an acidic α-hydrogen, tautomerizes to its enol or enolate form.[1][2][4] This step can be catalyzed by either acid or base.[6]

  • Nucleophilic Attack: The nucleophilic enol form of the ketone then attacks the electrophilic iminium ion.[1][2] In an intramolecular reaction, the amine and the ketone are part of the same molecule, leading to the formation of a new ring system.

This process is a cornerstone for synthesizing complex nitrogen-containing heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.[2][6]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolization of Bicyclic Ketone cluster_2 Cyclization Amine Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium + H⁺ Aldehyde Aldehyde (CH₂O) Aldehyde->Iminium Attack Nucleophilic Attack Iminium->Attack Electrophile Ketone Bicyclic Ketone Enol Enol Intermediate Ketone->Enol Acid/Base Catalyst Enol->Attack Nucleophile Product Cyclized Product (β-Amino Ketone) Attack->Product C-C Bond Formation

Caption: General mechanism of the Mannich reaction.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

Q: My Mannich cyclization is resulting in a low yield or has failed completely. What are the likely causes and how can I resolve this?

A: Low or nonexistent yield is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[7]

Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Paraformaldehyde: Use fresh, high-quality paraformaldehyde. Older batches can be less reactive.[7]

    • Amine/Amine Salt: Ensure the purity of the amine or its salt (e.g., dimethylamine hydrochloride) and that it has been stored correctly to prevent degradation.[7]

    • Bicyclic Ketone: Impurities in your starting ketone can lead to undesired side reactions.[7]

    • Molar Ratios: Carefully verify the molar ratios of your reactants. While the optimal ratio is substrate-dependent, significant deviations can reduce yield.[7]

  • Inefficient Iminium Ion Formation:

    • The formation of the iminium ion is a critical equilibrium step. Protic solvents like ethanol, methanol, or water can help to ensure a higher concentration of this key electrophile.[5]

    • Consider using a pre-formed iminium salt, such as Eschenmoser's salt, which can provide greater control and may be effective if in-situ generation is failing, especially with sterically hindered substrates.[8][9]

  • Reaction Conditions:

    • Temperature: This is a critical parameter. Some reactions require reflux for several hours to proceed to completion.[7] Experiment with a temperature gradient to find the optimal point for your specific substrate. Lower temperatures may be necessary to prevent decomposition of starting materials or products.[8]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Mannich reactions can range from a few hours to overnight.[7]

    • Solvent Choice: The solvent can profoundly impact the reaction. Protic solvents are generally preferred.[5] In some cases, high-boiling alcohols or even dimethylformamide (DMF) have been used successfully, although DMF can sometimes lead to side products. The addition of water to organic solvents has also been shown to favor the Mannich reaction in certain systems.[10]

ParameterRecommendationRationale
Temperature Start low, then gradually increase.Minimizes side reactions and decomposition.[8]
Solvent Protic (Ethanol, Methanol, Water)Stabilizes iminium ion formation.[5]
Reagents Use fresh, high-purity materials.Prevents reaction failure from degraded reagents.[7]
Problem 2: Formation of Side Products and Polymerization

Q: My reaction is messy, with multiple spots on TLC, or I'm observing polymer formation. How can I improve the selectivity?

A: The formation of side products is a common challenge in Mannich reactions, often stemming from the high reactivity of the intermediates.[11]

Potential Causes & Solutions:

  • Bis-Alkylation/Multiple Additions:

    • If your bicyclic ketone has more than one acidic α-hydrogen, the Mannich base product can react again.[4][9]

    • Solution: Using a large excess of the bicyclic ketone can statistically favor mono-alkylation.[9] Alternatively, if regioselectivity is an issue with an unsymmetrical ketone, a directed enolate formation strategy (e.g., using a kinetic or thermodynamic base) may be necessary.[9]

  • Polymerization of Formaldehyde:

    • Formaldehyde is highly reactive and can self-polymerize, especially under basic conditions.[8]

    • Solution: Slow, dropwise addition of the formaldehyde source or the amine can help maintain a low concentration of the reactive iminium species, thus minimizing polymerization and other side reactions.[8]

  • Reaction with Primary Amines:

    • If a primary amine is used, the resulting secondary amine product can react again with formaldehyde and the ketone, leading to complex mixtures or polymers.[4][6][8]

    • Solution: Using a secondary amine from the outset prevents this subsequent reaction, as the resulting tertiary amine product cannot form a new iminium ion.[4][6]

Troubleshooting_Workflow Start Mannich Cyclization Issue Problem Identify Primary Problem Start->Problem LowYield Low / No Yield Problem->LowYield Yield SideProducts Side Products / Polymerization Problem->SideProducts Purity PoorDiastereo Poor Diastereoselectivity Problem->PoorDiastereo Stereo CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents SlowAddition Slow Reagent Addition SideProducts->SlowAddition ScreenCatalysts Screen Organocatalysts (e.g., Proline) PoorDiastereo->ScreenCatalysts OptimizeCond Optimize Temp & Time CheckReagents->OptimizeCond ChangeSolvent Change Solvent (Protic?) OptimizeCond->ChangeSolvent PreformedIminium Use Pre-formed Iminium Salt ChangeSolvent->PreformedIminium UseExcessKetone Use Excess Ketone SlowAddition->UseExcessKetone UseSecondaryAmine Use Secondary Amine UseExcessKetone->UseSecondaryAmine ModifyTemp Lower Reaction Temperature ScreenCatalysts->ModifyTemp SolventTuning Solvent Tuning ModifyTemp->SolventTuning

Caption: A workflow for troubleshooting common Mannich reaction issues.

Problem 3: Poor Diastereoselectivity

Q: My cyclization is successful, but I'm getting a mixture of diastereomers. How can I control the stereochemical outcome?

A: Achieving high diastereoselectivity in the cyclization of bicyclic ketones can be challenging, as it involves the formation of a new stereocenter relative to the existing chiral scaffold.

Potential Causes & Solutions:

  • Lack of Facial Selectivity: The enol/enolate intermediate may be attacked by the iminium ion from either face with similar probability, leading to a mixture of products.

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor a thermodynamic mixture of diastereomers rather than a single kinetic product.

Strategies for Improving Diastereoselectivity:

  • Organocatalysis: The use of chiral organocatalysts, particularly proline and its derivatives, is a well-established method for controlling stereoselectivity in Mannich reactions.[1][12] These catalysts can form a chiral enamine intermediate, which directs the iminium ion to a specific face of the nucleophile.[12]

  • Metal Catalysis: Chiral metal complexes, such as those based on zinc, copper, or titanium, can also be highly effective.[13][14] These catalysts can coordinate to both the enolate and the imine, organizing the transition state to favor the formation of one diastereomer.

  • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. A systematic screening of solvents is often worthwhile.[15]

  • Substrate Control: In some cases, the inherent stereochemistry of the bicyclic ketone itself can strongly direct the approach of the electrophile, but this is highly substrate-dependent.[16]

Experimental Protocols

General Protocol for Mannich-type Cyclization

This is a generalized procedure and must be optimized for specific substrates.

  • Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add the bicyclic ketone substrate and the chosen solvent (e.g., ethanol).

  • Reagent Addition: Add the amine (or amine hydrochloride) followed by the aldehyde source (e.g., paraformaldehyde or an aqueous solution). If using an acid catalyst (e.g., HCl), it should be added at this stage.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates as a hydrochloride salt, it can be collected by filtration.[7] Otherwise, perform a standard aqueous workup. This may involve neutralizing the acid, extracting with an appropriate organic solvent, drying the organic layers (e.g., over Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

References

  • Gawande, M. B., et al. (2013). Lipase-Catalyzed Direct Mannich Reaction in Water: Utilization of Biocatalytic Promiscuity for C—C Bond Formation in a “One-Pot” Synthesis. ResearchGate. [Link]

  • Al-Garni, T. S., et al. Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. Oriental Journal of Chemistry. [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps. [Link]

  • NROChemistry. (n.d.). Mannich Reaction. NROChemistry. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for Intramolecular Mannich reaction catalysed by Titanocene‐based bifunctional catalyst. ResearchGate. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Optimization of three-component Mannich reaction conditions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Chemistry LibreTexts. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. [Link]

  • MacMillan, D. W. C., et al. (2015). Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solvent Effect on the Mannich Reaction of 46. ResearchGate. [Link]

  • Trost, B. M., et al. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Publishing. [Link]

  • Casy, A. F., & Myers, J. L. (1966). Mannich reactions in high-boiling solvents. Journal of the Chemical Society C: Organic. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Double-Mannich Annulation of Cyclic Ketones Using N,N-Bis(ethoxymethyl)alkylamine Reagents. PubMed. [Link]

  • ResearchGate. (n.d.). Diastereoselective reduction of cyclic bioactive Mannich ketones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2016). Mannich condensation reaction problems? ResearchGate. [Link]

  • ResearchGate. (n.d.). Classical Mannich-type reaction and the new approach. ResearchGate. [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Wikipedia. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Enantioselective Mannich reaction of ketone enolates with imines through cooperative B/Cu catalysis. RSC Publishing. [Link]

  • Trost, B. M., & Terrell, L. R. (2003). A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones. National Institutes of Health. [Link]

  • Miller, S. J., et al. (2019). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. National Institutes of Health. [Link]

  • Organic Chemistry Tutor. (n.d.). Mannich Reaction. Organic Chemistry Tutor. [Link]

  • Adams, R. (1957). The Mannich Reaction. ResearchGate. [Link]

  • MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]

  • Reddit. (2025). Mannich Reaction Help. Reddit. [Link]

  • Lu, Y., et al. (2014). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D. ResearchGate. [Link]

  • Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed. [Link]

  • Organic Chemistry Tutor. (2025). Let's Talk About the Mannich -- It's EASY, I Promise! YouTube. [Link]

  • Read by QxMD. (n.d.). Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+). Read by QxMD. [Link]

Sources

Preventing byproduct formation in N-Cbz-9-azabicyclo[3.3.1]nonan-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and prevent the formation of byproducts. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the successful and efficient production of this valuable synthetic intermediate.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved through a Robinson-Schöpf-type reaction.[1][2] This elegant one-pot, three-component reaction involves the condensation of a dialdehyde (glutaraldehyde), a primary amine (benzyl carbamate), and a β-ketoacid (acetonedicarboxylic acid). While renowned for its efficiency, this reaction can be prone to the formation of byproducts if not performed with precision. This guide will provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the synthesis of this compound.

Observation: Unexpected Spots on My TLC Plate

Question: I'm running a TLC of my crude reaction mixture, and I see multiple spots in addition to what I believe is my product. What are these impurities?

Answer: The presence of multiple spots on your TLC is a common observation and can be attributed to several potential byproducts. The most likely culprits are incompletely cyclized intermediates, products of side reactions, or unreacted starting materials.

Potential Byproducts and Their Identification:

Byproduct Plausible Cause TLC Characteristics (Relative to Product) Identification/Confirmation
Monocyclized Intermediate Incomplete second Mannich reaction.More polar than the final product.LC-MS analysis will show a mass corresponding to the addition of benzyl carbamate and glutaraldehyde.
Over-alkylation Product Reaction of the enolate with another molecule of glutaraldehyde.Can be more or less polar depending on the structure.Mass spectrometry will reveal a higher mass than the desired product.
Decarboxylated Byproduct Premature loss of a carboxyl group from acetonedicarboxylic acid.Polarity will vary.Difficult to distinguish from other byproducts without detailed spectroscopic analysis (NMR, MS).
Unreacted Benzyl Carbamate Incomplete reaction.Will have a distinct Rf value, likely different from the highly polar product.Compare with a standard of benzyl carbamate on the same TLC plate.

Troubleshooting Workflow for Unexpected TLC Spots:

G cluster_0 Problem: Unexpected TLC Spots start Multiple spots observed on TLC q1 Are any spots consistent with starting materials? start->q1 a1_yes Yes q1->a1_yes Check starting material Rf a1_no No q1->a1_no sol1 Optimize reaction time and stoichiometry. a1_yes->sol1 q2 Do spots streak or remain at the baseline? a1_no->q2 end_node Proceed to purification and characterization. sol1->end_node a2_yes Yes q2->a2_yes Highly polar byproducts a2_no No q2->a2_no sol2 Adjust TLC mobile phase; consider polar impurities. a2_yes->sol2 q3 Are there faint, close-running spots to the product? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes Isomeric impurities a3_no No q3->a3_no sol3 Potential for diastereomers or minor structural isomers. Optimize pH and temperature. a3_yes->sol3 a3_no->end_node sol3->end_node

Caption: Troubleshooting workflow for unexpected TLC results.

Observation: Low Yield of the Desired Product

Question: My final yield of this compound is consistently low. What factors could be contributing to this?

Answer: Low yields can stem from several factors, including suboptimal reaction conditions, inefficient purification, and the inherent stability of the starting materials.

Key Factors Influencing Yield:

  • pH Control: The Robinson-Schöpf reaction is highly pH-dependent. The optimal pH is typically between 4 and 7.[2] Deviations from this range can lead to the decomposition of starting materials or the formation of byproducts.

  • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield. However, excessive heat can promote byproduct formation.

  • Purity of Starting Materials: The purity of glutaraldehyde and acetonedicarboxylic acid is crucial. Acetonedicarboxylic acid can decarboxylate upon storage, and glutaraldehyde can polymerize. Use fresh, high-quality reagents.

  • Workup and Extraction: The product has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions are recommended.

  • Purification: The product can be challenging to purify due to its polarity. Column chromatography on silica gel is a common method. A gradient elution is often necessary to separate the product from more polar impurities.

Experimental Protocol for Yield Optimization:

  • pH Monitoring: Set up the reaction in a buffered solution (e.g., acetate buffer) to maintain a stable pH. Monitor the pH throughout the reaction and adjust as necessary with dilute acid or base.

  • Temperature Control: Run parallel reactions at different temperatures (e.g., room temperature, 40 °C, and 60 °C) to determine the optimal condition for your specific setup.

  • Reagent Quality Check: Before starting the reaction, check the purity of your acetonedicarboxylic acid by melting point or NMR. Use freshly opened glutaraldehyde.

  • Extraction Optimization: After basifying the reaction mixture, extract with dichloromethane (4 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography Refinement: Use a step-gradient elution for column chromatography, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Robinson-Schöpf reaction for the synthesis of this compound?

A1: The reaction proceeds through a double Mannich reaction.[3][4] First, benzyl carbamate reacts with glutaraldehyde to form a di-iminium ion or a related intermediate. This is followed by an intramolecular Mannich reaction to form the first piperidine ring. The enolate of acetonedicarboxylic acid then attacks one of the iminium ions in an intermolecular Mannich reaction, followed by a second intramolecular Mannich reaction to close the second piperidine ring. Finally, decarboxylation of the two carboxylic acid groups yields the desired product.

G cluster_0 Robinson-Schöpf Reaction Mechanism A Benzyl Carbamate + Glutaraldehyde B Iminium Ion Formation A->B C First Intramolecular Mannich Reaction (Piperidine Ring Formation) B->C E Intermolecular Mannich Reaction C->E D Acetonedicarboxylic Acid Enolate D->E F Second Intramolecular Mannich Reaction (Bicyclic System Formation) E->F G Decarboxylation F->G H This compound G->H

Caption: Simplified mechanism of the Robinson-Schöpf reaction.

Q2: Is the Cbz protecting group stable under the reaction conditions?

A2: Yes, the carboxybenzyl (Cbz) protecting group is generally stable under the mildly acidic to neutral conditions of the Robinson-Schöpf reaction.[5][6] The Cbz group is robust and typically requires more stringent conditions for cleavage, such as catalytic hydrogenolysis or strong acids.[7][8] Therefore, cleavage of the Cbz group is not a common source of byproducts in this synthesis.

Q3: What are the best analytical methods to monitor the reaction and characterize the product and byproducts?

A3: A combination of analytical techniques is recommended for comprehensive monitoring and characterization.

  • Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with the ratio adjusted to achieve good separation. Visualization can be done using a UV lamp (if the compounds are UV active) and/or staining with potassium permanganate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, which is invaluable for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying the structure of any isolated byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for quantifying the levels of impurities.[9]

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves column chromatography followed by recrystallization.

Column Chromatography Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more ethyl acetate. Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Recrystallization:

  • The purified product can often be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/diethyl ether.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should be followed. Glutaraldehyde is a sensitizer and should be handled in a well-ventilated fume hood. Benzyl carbamate and other reagents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of this compound via the Robinson-Schöpf reaction is a powerful and efficient method. By understanding the reaction mechanism, potential side reactions, and key experimental parameters, researchers can effectively troubleshoot issues and optimize their synthetic outcomes. This guide provides a foundation for addressing common challenges, and we encourage you to reach out to our technical support team for further assistance.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A mild and efficient synthesis of arylamides from N-Cbz-protected amino acids. Synlett, 2011(01), 129-133.
  • Ambeed.com. (n.d.). Robinson-Schöpf Reaction.
  • Marques, M. M. B., & Lobo, A. M. (2007). The Mannich Reaction: An Update. Current Organic Chemistry, 11(11), 953-982.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
  • Beilstein Journals. (2021).
  • Wikipedia. (n.d.). Robinson-Schöpf-Reaktion.
  • Wikipedia. (n.d.). Mannich reaction.
  • BenchChem. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Large- Scale Synthesis and Purification of Endo-3- amino-9-methyl-9-azabicyclo[3.3.1].
  • Request PDF. (2025). Organocatalytic Asymmetric Mannich Reactions with N-Boc and N-Cbz Protected ??-Amido Sulfones (Boc: tert-Butoxycarbonyl, Cbz: Benzyloxycarbonyl).
  • The Royal Society of Chemistry. (2014). Copper(I)
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • BIP. (n.d.).
  • FooDB. (2010). Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781).
  • ResearchG
  • ResearchGate. (n.d.). Synthesis of N-substituted 9-azabicyclo[3.3.
  • ResearchGate. (2025). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.
  • ScienceDirect. (2015).
  • MDPI. (n.d.). 2,6-Dichloro-9-thiabicyclo[3.3.
  • Tesis Doctorals en Xarxa. (n.d.). Iterative Synthetic Strategy for Azaphenalene Alkaloids. Total Synthesis of (-)-9a-epi-hippocasine Sílvia Alujas Burgos.
  • J-STAGE. (n.d.).
  • BenchChem. (n.d.). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a Versatile Building Block in Organic Synthesis.
  • Request PDF. (n.d.). Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO).
  • Wikipedia. (n.d.). Tropinone.
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Robinson's landmark synthesis of tropinone.

Sources

Technical Support Center: Navigating Challenges in Cbz-Deprotection of Hindered Azabicyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the carboxybenzyl (Cbz or Z) deprotection of sterically hindered azabicyclic systems. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Introduction: The Enduring Challenge of Cbz-Deprotection in Complex Scaffolds

The Cbz group is a cornerstone of amine protection in organic synthesis, lauded for its stability and orthogonal nature to many other protecting groups.[1][2] However, its removal from sterically congested environments, such as those found in azabicyclic frameworks, can be notoriously difficult. These rigid, three-dimensional structures can significantly impede access to the reactive site, leading to sluggish or incomplete reactions. This guide is designed to help you navigate these complexities and achieve successful deprotection.

Part 1: Troubleshooting Guide for Common Issues

This section addresses the most frequent problems encountered during the Cbz-deprotection of hindered azabicyclic amines in a question-and-answer format.

Question 1: My catalytic hydrogenation for Cbz-deprotection is extremely slow or has stalled completely. What's going wrong?

This is the most common issue when dealing with hindered azabicyclic systems. Several factors, often intertwined, can be at play.

Probable Causes & Solutions:

  • Steric Hindrance: The rigid, cage-like structure of azabicyclic compounds can physically block the Cbz group from accessing the active sites on the heterogeneous catalyst surface.

    • Solution 1: Increase Hydrogen Pressure: Moving from atmospheric pressure (balloon) to a higher pressure system (50 psi or more) can significantly accelerate the reaction rate for challenging substrates.[3]

    • Solution 2: Elevate the Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers. However, be mindful of potential side reactions.[4]

    • Solution 3: Change the Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active than standard Pd/C and can be effective for more stubborn deprotections.[3]

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by various functional groups or impurities.

    • Cause: Sulfur-containing compounds are notorious catalyst poisons.[5] The nitrogen of the azabicyclic amine product itself can also coordinate to the palladium surface, inhibiting further reaction.

    • Solution 1: Use a Fresh, High-Quality Catalyst: Ensure your Pd/C hasn't degraded over time.[3]

    • Solution 2: Add a Weak Acid: A small amount of a non-nucleophilic acid, like acetic acid, can protonate the newly formed amine, preventing it from poisoning the catalyst.[3]

    • Solution 3: Consider an Alternative Method: If the substrate contains sulfur, hydrogenation is likely not the best approach. Consider acidic or nucleophilic cleavage methods discussed below.[1]

  • Inadequate Mixing: For heterogeneous reactions, efficient mass transfer is critical.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and in constant contact with the substrate.[3]

Question 2: I'm observing significant side products during my Cbz-deprotection. How can I improve selectivity?

Side product formation is a clear indication that your reaction conditions are not optimal for your specific substrate.

Common Side Reactions & Mitigation Strategies:

  • Over-reduction of Other Functional Groups: Standard catalytic hydrogenation can also reduce alkenes, alkynes, nitro groups, and some aryl halides.[1][6]

    • Solution: Switch to Catalytic Transfer Hydrogenation (CTH): This method often provides superior selectivity.[7] Instead of H₂ gas, a hydrogen donor like ammonium formate or formic acid is used in situ. This can often spare reducible functional groups.[8]

  • N-Benzylation: If the reaction stalls, the partially reduced benzyl fragment can sometimes alkylate the deprotected amine, leading to an N-benzyl byproduct.[9]

    • Solution: Ensure Complete Reaction: Drive the reaction to completion by optimizing catalyst loading, hydrogen pressure, or reaction time. If the issue persists, consider non-reductive deprotection methods.

  • Acetylation during Acidic Cleavage: When using HBr in acetic acid, the deprotected amine can be acetylated by the solvent, especially at elevated temperatures.[1]

    • Solution: Use a Non-Nucleophilic Acid/Solvent System: Opt for HCl in a non-acetylating solvent like dioxane or isopropanol.[1] Alternatively, a milder Lewis acid approach can be employed.

Part 2: Navigating Alternative Deprotection Methodologies

When standard hydrogenolysis fails, a change in strategy is required. The choice of method should be guided by the functional groups present in your molecule.

Decision-Making Workflow for Cbz-Deprotection

G Start Start: Cbz-Deprotection of Hindered Azabicyclic System Check_Sulfur Does the molecule contain sulfur? Start->Check_Sulfur Check_Reducible Are other reducible groups present (e.g., alkenes, nitro, aryl-halides)? Hydrogenolysis Standard Hydrogenolysis (H₂, Pd/C) Check_Reducible->Hydrogenolysis No Transfer_Hydrogenolysis Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) Check_Reducible->Transfer_Hydrogenolysis Yes Check_Sulfur->Check_Reducible No Lewis_Acid Lewis Acid-Mediated (AlCl₃/HFIP) Check_Sulfur->Lewis_Acid Yes Check_Acid_Sensitivity Is the substrate sensitive to strong acids? Acid_Cleavage Strong Acidic Cleavage (HBr/AcOH) Check_Acid_Sensitivity->Acid_Cleavage No Check_Acid_Sensitivity->Lewis_Acid Yes Hydrogenolysis->Transfer_Hydrogenolysis If reaction is sluggish Transfer_Hydrogenolysis->Check_Acid_Sensitivity If reaction fails Nucleophilic_Cleavage Nucleophilic Cleavage (2-Mercaptoethanol) Lewis_Acid->Nucleophilic_Cleavage If Lewis Acid fails

Caption: A decision tree for selecting a Cbz-deprotection method.

Comparative Overview of Cbz-Deprotection Methods
MethodReagents/ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C (or Pd(OH)₂/C) in MeOH, EtOH, or EtOAc[10]Mild, neutral conditions; clean byproducts (toluene, CO₂).[1]Prone to catalyst poisoning by sulfur; can reduce other functional groups; requires specialized equipment for high pressure.[1][5]
Transfer Hydrogenation Ammonium formate, Pd/C in MeOH[8]Safer than H₂ gas; often more selective.[7]Can still reduce some sensitive groups; requires stoichiometric hydrogen donor.
Acidic Cleavage HBr in Acetic Acid[11]Effective for hydrogenation-resistant substrates; metal-free.[12]Harsh conditions; can cause side reactions like acetylation; not suitable for acid-sensitive molecules.[1]
Lewis Acid-Mediated AlCl₃ in HFIP[13]Mild; excellent functional group tolerance (spares nitro, alkenes, etc.); avoids pyrophoric reagents.[13][14]Requires stoichiometric Lewis acid; HFIP is a specialized solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAC[15]Highly selective; avoids reduction of sensitive groups.[14]Requires elevated temperatures; byproduct is a benzylated thiol.[1]

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point. Optimization for your specific substrate is likely necessary.

Protocol 1: Catalytic Transfer Hydrogenation (CTH)

This method is a safer and often more selective alternative to standard hydrogenolysis.

  • Dissolution: Dissolve the Cbz-protected azabicyclic compound (1.0 equiv) in methanol or ethanol.

  • Reagent Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution, followed by ammonium formate (3-5 equiv).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., reflux).

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods (e.g., column chromatography or crystallization).

Protocol 2: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP

This is an excellent method for substrates with reducible functional groups that are also sensitive to strong protic acids.[13]

  • Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add aluminum chloride (AlCl₃) (3.0 equiv) at room temperature. The mixture will likely be a suspension.[13]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-16 hours).[13]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I use other Lewis acids besides AlCl₃?

    • A: While other Lewis acids like ZnBr₂ or SnCl₄ have been reported for carbamate deprotection, the AlCl₃/HFIP system has been shown to be particularly effective and tolerant of a wide range of functional groups for Cbz removal.[13][16]

  • Q: My azabicyclic compound is a hydrochloride salt. Can I still perform catalytic hydrogenation?

    • A: Yes, in fact, having the amine as a salt can be beneficial as it prevents the product from poisoning the catalyst. However, you may need to add a base during work-up to isolate the free amine.

  • Q: Is it possible to selectively deprotect one of two different Cbz groups in a molecule?

    • A: Selective deprotection is challenging and highly substrate-dependent. Generally, a Cbz group on a less hindered or more electronically activated nitrogen will be removed faster. Careful control of reaction time, temperature, and catalyst loading would be necessary, but success is not guaranteed.

  • Q: What is the mechanism of Cbz deprotection via hydrogenolysis?

    • A: The mechanism involves the cleavage of the benzylic C-O bond by the palladium catalyst and hydrogen, which forms an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the byproducts.[2]

G cluster_0 Mechanism of Cbz-Deprotection by Hydrogenolysis Cbz R₂N-Cbz CarbamicAcid [R₂N-COOH] (Unstable Carbamic Acid) Cbz->CarbamicAcid Amine R₂NH (Free Amine) CarbamicAcid->Amine Toluene Toluene CO2 CO₂

Caption: Mechanism of Cbz-deprotection via catalytic hydrogenolysis.

References

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Chemistry Portal. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • ResearchGate. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection - Strong Acid. [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Lewis Acids. [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]

Sources

Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-azabicyclo[3.3.1]nonane derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds, from cocaine analogues to potent sigma-2 receptor ligands.[1][2] However, its synthesis, while well-established, presents several challenges that can significantly impact yield and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific reaction failures to answering broader strategic questions, ensuring you have the expert insights needed to optimize your synthetic workflow.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most frequent and frustrating issues encountered during the synthesis of the 9-azabicyclo[3.3.1]nonane core, particularly via the widely used Robinson-Schöpf type condensation.

Question 1: My yield for the initial Robinson-Schöpf condensation to form the bicyclic ketone is consistently low (<40%). What are the likely causes and how can I improve it?

This is the most common query we receive. The Robinson-Schöpf reaction, while elegant, is a multicomponent condensation that is highly sensitive to reaction parameters. Low yields are typically traced back to one of three areas: reagent stability, pH control, or temperature management.

Causality Analysis:

The reaction involves a delicate cascade of Mannich-type reactions and decarboxylation.[3] The primary culprit for low yield is often the premature decomposition of 1,3-acetonedicarboxylic acid, which readily decarboxylates under improper conditions.[4] Furthermore, maintaining the correct pH is critical; it must be acidic enough to facilitate the Mannich reaction but not so acidic that it accelerates side reactions or reagent decomposition. Finally, exothermic steps require strict temperature control to prevent the formation of undesired byproducts.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve the issue of low yield.

G start Low Yield in Robinson-Schöpf Condensation reagent_check Step 1: Verify Reagent Quality & Handling start->reagent_check ada_fresh Is 1,3-acetonedicarboxylic acid fresh? Stored cold? reagent_check->ada_fresh ph_control Step 2: Scrutinize pH Control ph_monitoring Is pH monitored during acid/base additions? ph_control->ph_monitoring temp_control Step 3: Analyze Temperature Profile temp_monitoring Are additions performed in an ice bath with internal temperature monitoring? temp_control->temp_monitoring success Yield Improved ada_yes Yes ada_fresh->ada_yes   ada_no No ada_fresh->ada_no   ada_yes->ph_control ada_action Action: Use fresh reagent. Store at <4°C. Perform quick NMR/HPLC to checkfor decomposition. ada_no->ada_action ada_action->ph_control ph_yes Yes ph_monitoring->ph_yes   ph_no No ph_monitoring->ph_no   ph_target Is final pH after NaOAc addition ~4-5, and workup pH adjusted correctly (acid wash ~pH 2, basic extraction ~pH 8-9)? ph_yes->ph_target ph_action Action: Use a calibrated pH meter. Add acid/base slowly (e.g., over 1-1.5h) to maintain target pH. ph_no->ph_action ph_action->ph_target ph_target_yes Yes ph_target->ph_target_yes   ph_target_no No ph_target->ph_target_no   ph_target_yes->temp_control ph_target_action Action: Adjust procedures to hit target pH values precisely. This is critical for reaction success and product isolation. ph_target_no->ph_target_action ph_target_action->temp_control temp_yes Yes temp_monitoring->temp_yes   temp_no No temp_monitoring->temp_no   temp_yes->success temp_action Action: Use a jacketed reactor or large ice bath. Maintain internal temperature below 5-8°C during all additions. temp_no->temp_action temp_action->success

Caption: Troubleshooting workflow for low yield.

Recommended Actions:

  • Reagent Handling: Always use a fresh bottle of 1,3-acetonedicarboxylic acid. One of the main challenges is its facile decomposition.[4] If you suspect degradation, a quick check by NMR for decarboxylation products is advisable.

  • pH Control: Do not rely on stoichiometric calculations alone. Use a calibrated probe to monitor the pH during the slow addition of sulfuric acid and sodium acetate solution. The initial acidification of benzylamine should be done carefully to maintain 4–8 °C.[4]

  • Temperature Management: A jacketed reactor is ideal, but a well-maintained ice bath with internal temperature monitoring is crucial. The addition of glutaraldehyde and acetonedicarboxylic acid should be done at <5 °C.[4]

Question 2: I'm struggling with the purification of my 9-azabicyclo[3.3.1]nonan-3-one derivative. The workup seems to cause product loss and impurities.

Purification is a significant hurdle, especially at scale. The product can be somewhat water-soluble, and decomposition can occur during workup.[4] Standard liquid-liquid extraction must be performed carefully, and chromatography is often required, which can be inefficient for larger quantities.[5][6]

Causality Analysis:

Product loss often occurs due to incomplete extraction from the aqueous layer, especially if the pH is not optimal. The ketone is basic and will partition into the aqueous phase if the pH is too low. Conversely, some intermediates or byproducts can be extracted into the organic layer if the pH is not correctly controlled during washes. Decomposition can be minimized by using less harsh solvents; for instance, using heptane as a co-solvent with MTBE has been shown to minimize decomposition during workup.[4]

Optimized Purification Protocol:

  • Acid Wash: After the reaction is complete, adjust the pH to ~2 with sulfuric or hydrochloric acid. Extract the aqueous solution with a non-polar solvent like MTBE (methyl tert-butyl ether) or diethyl ether (2-3 times) to remove non-basic organic impurities. Discard these organic layers.[4][5]

  • Basification: Transfer the acidic aqueous layer to a flask and add a co-solvent like heptane.[4] Cool the mixture in an ice bath.

  • Controlled pH Adjustment: Slowly add a base (e.g., 20% aqueous Na₂CO₃) with vigorous stirring until the pH reaches 8-9.[4] Adding a small amount of silica gel to the aqueous layer before basification can help break up emulsions and improve separation.[4]

  • Extraction: Separate the layers. Extract the aqueous layer multiple times with your primary organic solvent (e.g., ethyl acetate or dichloromethane).[3][4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C) to obtain the crude product.[4]

ParameterRecommendationRationale
Acid Wash pH ~2Ensures the amine product remains protonated in the aqueous phase while non-basic impurities are removed.[4][5]
Extraction pH 8-9Deprotonates the amine, making it soluble in the organic phase for efficient extraction.[4]
Solvent Choice MTBE, Heptane, Ethyl AcetateUsing heptane as a co-solvent during basification can reduce product decomposition.[4]
Bath Temperature < 40°CMinimizes thermal degradation of the product during solvent evaporation.[4]
Question 3: My reduction of 9-azabicyclo[3.3.1]nonan-3-one gives a poor ratio of the desired endo-alcohol. How can I improve the stereoselectivity?

The stereochemical outcome of this reduction is critical for many pharmaceutical applications, where the endo isomer is typically the desired product.[3] The choice of reducing agent and reaction conditions directly dictates the endo:exo ratio.

Causality Analysis:

The stereoselectivity is a result of the direction of hydride attack on the C3 carbonyl. For the bicyclic system, one face is sterically more hindered than the other. To achieve the endo-alcohol, the hydride must attack from the less-hindered exo face. Bulky reducing agents are less able to approach from the more hindered endo face, thus favoring the desired product.

G cluster_0 Hydride Attack on Ketone ketone 9-Azabicyclo[3.3.1]nonan-3-one endo_alcohol Endo-Alcohol (Desired Product) ketone->endo_alcohol  Exo-face attack (Less hindered) Favored by bulky hydrides exo_alcohol Exo-Alcohol (Side Product) ketone->exo_alcohol  Endo-face attack (More hindered)

Caption: Stereocontrol in ketone reduction.

Strategies for Improving Endo Selectivity:

  • Sodium Borohydride (NaBH₄): This is a common and effective reagent. Performing the reduction at low temperatures (e.g., 0 °C) in methanol often gives good selectivity for the endo product.[5][7]

  • Catalytic Hydrogenation: For large-scale synthesis, catalytic hydrogenation is often preferred. Using a ruthenium-based catalyst has been shown to produce the endo-alcohol with high selectivity and avoids the generation of boron waste products.[7] Catalytic hydrogenation with Raney Nickel is another option.[3]

Reducing AgentTypical ConditionsSelectivityAdvantages/Disadvantages
Sodium Borohydride Methanol, 0°C to RT[5]Good to Excellent endoSimple setup, readily available. Generates borate waste.
Ruthenium Complex Hydrogen pressure, various solvents[7]Excellent endoCatalytic, low waste, highly selective. Catalyst can be expensive.
Raney Nickel Hydrogen pressure, Ethanol/Acetic Acid[3]Good endoCost-effective for scale-up. Pyrophoric catalyst requires careful handling.

Frequently Asked Questions (FAQs)

FAQ 1: What factors should I consider when choosing a primary synthetic route?

Choosing a route depends on three main factors: scale, available starting materials, and the desired substitution pattern.

  • Robinson-Schöpf Route: Best for producing the core 9-azabicyclo[3.3.1]nonan-3-one scaffold, especially at a larger scale. It uses relatively inexpensive starting materials but requires careful process control.[3][4]

  • Cyclooctadiene-based Route: This route is advantageous if you need specific substitutions on the carbon framework that are not easily accessible from the Robinson-Schöpf product. It involves more steps, including hydroboration and tosylation.[8]

  • Radical Cyclization Routes: These are more specialized methods, often used to create complex derivatives or when other methods fail. They typically require specific precursors and reagents like tributyltin hydride.

FAQ 2: How can I reliably monitor the progress of these reactions?

Effective reaction monitoring is key to optimizing yield and minimizing side products.

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative check, especially during column chromatography purification.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It is used to determine the consumption of starting materials (like acetonedicarboxylic acid) and the ratio of product to key impurities or starting materials (e.g., benzylamine).[4] A stable baseline and a validated method are essential.

  • Gas Chromatography (GC): Can be used for monitoring reactions involving volatile compounds, such as the final oxidation to form ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR (quantitative NMR) with an internal standard is an excellent method for determining the exact amount of product in a crude mixture without requiring isolation.[4]

FAQ 3: What are the key safety considerations for these syntheses?

A thorough risk assessment should be performed before any experiment.[4] Key hazards include:

  • Flammable Solvents: Diethyl ether, heptane, methanol, and isopropanol are flammable.

  • Corrosive Reagents: Sulfuric acid and sodium hydroxide are highly corrosive.

  • Hydrogen Gas: Reductions using sodium borohydride or catalytic hydrogenation evolve flammable hydrogen gas. Reactions should be conducted in a well-ventilated fume hood and quenched carefully.[4]

  • Pyrophoric Catalysts: Raney Nickel and Pd(OH)₂ on carbon can be pyrophoric and must be handled carefully, especially during filtration.

  • Toxic Reagents: Benzylamine and glutaraldehyde are toxic and should be handled with appropriate personal protective equipment (PPE).

References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]

  • Yan, S., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. Available from: [Link]

  • Shibuya, M., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. EP3042902A1.
  • Sci-Hub. (n.d.). SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES. Available from: [Link]

  • Toshimitsu, A., et al. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. Heterocycles. Available from: [Link]

  • Google Patents. (2011). 9-azabicyclo[3.3.1]nonane derivatives. US7868017B2.
  • European Patent Office. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. Patent 1934212. Available from: [Link]

  • International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Available from: [Link]

  • ResearchGate. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Request PDF. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Available from: [Link]

  • The Journal of Organic Chemistry. (1993). An Easy Access to 2,6-Dihydroxy-9-azabicyclo[3.3.1]nonane, a Versatile Synthon. Available from: [Link]

  • PubMed. (1992). N-modified analogues of cocaine: synthesis and inhibition of binding to the cocaine receptor. Available from: [Link]

  • ResearchGate. (n.d.). EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y. Request PDF. Available from: [Link]

  • eScholarship, University of California. (2022). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Available from: [Link]

  • National Institutes of Health. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Available from: [Link]

  • Wikipedia. (n.d.). List of cocaine analogues. Available from: [Link]

  • MDPI. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available from: [Link]

  • ResearchGate. (2023). (PDF) Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. Available from: [Link]

  • PubMed. (2003). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. Available from: [Link]

  • National Institutes of Health. (2018). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Available from: [Link]

  • National Institutes of Health. (2012). Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine. Available from: [Link]

  • PubMed. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Available from: [Link]

  • ResearchGate. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Available from: [Link]

  • PubMed. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Available from: [Link]

  • National Institutes of Health. (2019). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Available from: [Link]

  • MDPI. (2024). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Available from: [Link]

Sources

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this valuable synthetic intermediate. Here, you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Introduction to this compound

This compound is a bicyclic compound featuring a ketone functional group and a nitrogen atom protected by a benzyloxycarbonyl (Cbz) group.[1] This rigid scaffold is a crucial building block in medicinal chemistry, particularly for synthesizing complex nitrogen-containing molecules and neuroactive compounds.[2] The Cbz protecting group is known to enhance the stability of the amine, making the compound easier to handle and store compared to its unprotected counterpart.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, the compound should be kept at room temperature in a dry, well-ventilated area .[2] It is supplied as a solid and is generally stable under these conditions. To prevent degradation from atmospheric moisture, it is crucial to store it in a tightly sealed container.

Q2: Is this compound sensitive to light?

A2: While not explicitly stated for this specific molecule in the provided search results, related bicyclic compounds can exhibit light sensitivity. As a precautionary measure, especially for long-term storage, it is advisable to store the compound in an amber vial or a light-blocking container to minimize potential photodegradation.

Q3: How stable is the Cbz (benzyloxycarbonyl) protecting group on this molecule?

A3: The Cbz group, a type of carbamate, is generally considered a robust protecting group, contributing to the overall stability of the molecule.[1][3] Carbamates are known for their good chemical and proteolytic stability.[3] However, the Cbz group is susceptible to cleavage under specific conditions, which are often exploited for its removal during a synthetic sequence. These conditions should be avoided if the integrity of the Cbz group is desired.

Q4: Under what conditions can the Cbz group be unintentionally cleaved?

A4: Accidental cleavage of the Cbz group can occur under the following conditions:

  • Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source.[4][5] The presence of such reagents in your reaction mixture will lead to the removal of the Cbz group.

  • Strong Acids: Exposure to strong acids, such as hydrogen bromide in acetic acid (HBr/HOAc), can cleave the Cbz group.[4] While stable in mildly acidic conditions, prolonged exposure to highly acidic environments should be avoided.

  • Lewis Acids: Certain Lewis acids, like aluminum chloride (AlCl₃), are also effective in removing the Cbz group.[4]

  • Strong Reducing Agents: While catalytic hydrogenolysis is the primary reductive cleavage method, other strong reducing conditions might also affect the Cbz group.

Q5: Is the compound stable in common organic solvents?

A5: this compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. However, its stability in protic solvents, especially at elevated temperatures or in the presence of acids or bases, should be considered on a case-by-case basis. For instance, lower alcohols like methanol and ethanol can be used as deprotection reagents for Cbz groups on certain heterocyclic compounds, suggesting potential for slow degradation.[6]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Unexpected Deprotection (Loss of Cbz Group)
  • Symptom: TLC, LC-MS, or NMR analysis shows the appearance of a more polar spot/peak corresponding to the unprotected 9-azabicyclo[3.3.1]nonan-3-one.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Incompatible Reagents The reaction mixture contains reagents known to cleave the Cbz group, such as a palladium catalyst, a hydrogen source, or strong acids.Review the reaction scheme to identify and remove any incompatible reagents. If Cbz cleavage is unavoidable, consider changing to a more suitable protecting group for your synthetic route.
Acidic Contaminants The solvent or other reagents may contain acidic impurities that are slowly cleaving the Cbz group.Use freshly distilled or high-purity solvents. If an acidic reagent is necessary, consider buffering the reaction mixture.
Cross-Contamination Residual catalysts or reagents from previous reactions in the glassware could be causing deprotection.Ensure all glassware is thoroughly cleaned, including acid and base washes, before use.
Issue 2: Poor Solubility
  • Symptom: The compound does not fully dissolve in the chosen reaction solvent, leading to an incomplete reaction.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Incorrect Solvent Choice The polarity of the solvent may not be appropriate for dissolving the compound.Consult solubility data if available, or perform small-scale solubility tests with a range of solvents (e.g., DCM, THF, DMF, DMSO).
Low Temperature The reaction is being run at a low temperature, which can decrease solubility.If the reaction conditions permit, gently warm the mixture to aid dissolution. Sonication can also be effective.
Issue 3: Unwanted Side Reactions at the Ketone
  • Symptom: Formation of unexpected byproducts, suggesting the ketone moiety is reacting.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Presence of Strong Nucleophiles The ketone is susceptible to attack by strong nucleophiles.If the ketone needs to be preserved, consider protecting it as a ketal before proceeding with the reaction. The ketal can be removed later under acidic conditions.
Basic Conditions Strong bases can promote aldol-type side reactions or enolate formation.If possible, use milder bases or non-nucleophilic bases.

Part 3: Experimental Protocols and Visualization

Protocol: Standard Handling and Preparation of a Stock Solution

This protocol outlines the standard procedure for handling the solid compound and preparing a stock solution for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Spatula

  • Analytical balance

  • Volumetric flask

  • Argon or Nitrogen gas supply (optional, for highly sensitive reactions)

Procedure:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Quickly weigh the desired amount of the solid in a clean, dry weighing boat. Minimize exposure to air.

  • Transfer: Transfer the solid to the volumetric flask.

  • Dissolution: Add a portion of the anhydrous solvent to the flask. Gently swirl or sonicate to dissolve the solid completely.

  • Dilution: Once dissolved, add the remaining solvent to reach the desired final volume and concentration.

  • Storage of Solution: If the solution is to be stored, cap the flask tightly, and if necessary, purge with an inert gas before sealing. Store at the recommended temperature for the specific solvent and application.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting unexpected results in reactions involving this compound.

troubleshooting_workflow Troubleshooting Workflow start Unexpected Experimental Result check_starting_material Verify Purity of Starting Material (NMR, LC-MS) start->check_starting_material purity_ok Purity Confirmed check_starting_material->purity_ok purity_bad Impurity Detected check_starting_material->purity_bad analyze_reaction Analyze Reaction Mixture (TLC, LC-MS) purity_ok->analyze_reaction purify Purify Starting Material purity_bad->purify purify->start identify_byproduct Identify Major Byproduct analyze_reaction->identify_byproduct deprotection Deprotected Amine Detected identify_byproduct->deprotection ketone_reaction Ketone-Related Byproduct identify_byproduct->ketone_reaction no_reaction No Reaction / Low Conversion identify_byproduct->no_reaction check_reagents Review Reagents for Cbz Cleavage Conditions (e.g., Pd, H2, Strong Acid) deprotection->check_reagents protect_ketone Consider Ketone Protection (e.g., Ketal Formation) ketone_reaction->protect_ketone check_solubility Verify Solubility and Reaction Conditions (Temp, Time) no_reaction->check_solubility solution1 Modify Reaction Conditions / Reagents check_reagents->solution1 solution2 Modify Synthetic Strategy protect_ketone->solution2 check_solubility->solution1

Caption: Troubleshooting Decision Tree.

References

  • MySkinRecipes. this compound.[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection.[Link]

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.[Link]

  • PubMed. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion.[Link]

  • Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.[Link]

  • National Institutes of Health. Recent Advances in the Chemistry of Metal Carbamates.[Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.[Link]

  • ACS Publications. Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.[Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.[Link]

  • MySkinRecipes. this compound.[Link]

Sources

Troubleshooting low yield in the reduction of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the reduction of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical bicyclic ketone intermediate. Here, we address common challenges, provide in-depth explanations for troubleshooting low yields and poor selectivity, and offer validated protocols to enhance your experimental success.

Frequently Asked Questions & Troubleshooting

Q1: My reduction of this compound with sodium borohydride (NaBH₄) is resulting in a low yield. What are the most likely causes?

Low yield in this specific NaBH₄ reduction can typically be traced back to one of three areas: reaction conditions, workup procedure, or starting material integrity.

  • Incomplete Reaction: While NaBH₄ is a robust reducing agent for ketones, several factors can lead to a stalled or incomplete reaction.[1][2]

    • Insufficient Reagent: In theory, one mole of NaBH₄ can reduce four moles of ketone. However, in practice, it's common to use at least two equivalents of hydride ion per ketone to ensure the reaction goes to completion.[1] We recommend using 1.2 to 1.5 molar equivalents of NaBH₄.

    • Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[3][4] If the reaction is kept too cold for its entire duration, it may proceed too slowly to reach completion in a reasonable timeframe.

    • Solvent Choice: Protic solvents like methanol (MeOH) or ethanol (EtOH) are standard and generally effective.[2][5] These solvents also play a role in protonating the resulting alkoxide intermediate.[6] Ensure your solvent is anhydrous, as excess water will consume the NaBH₄ reagent.

  • Problematic Workup & Purification: This is a very common source of product loss.

    • Boron Complex Formation: After the reduction, the product, a secondary alcohol, exists as a borate ester complex. This complex must be hydrolyzed to liberate the free alcohol. Quenching the reaction with acetone followed by the addition of water or dilute acid (e.g., 1N HCl) is crucial.[2]

    • Emulsion Formation: During aqueous workup and extraction with organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), troublesome emulsions can form, making phase separation difficult and leading to significant product loss.[7]

    • Removal of Boron Salts: Boron byproducts can be difficult to remove. A common technique to break down boron residues is to repeatedly concentrate the reaction mixture from methanol. This process forms volatile trimethyl borate ((MeO)₃B), which can be removed under reduced pressure.[7]

  • Starting Material Quality: The this compound precursor should be pure. Impurities can interfere with the reduction. Confirm the purity of your starting material by NMR or LC-MS before beginning the reaction.

Q2: I am observing poor diastereoselectivity in my reduction. How can I favor the formation of the endo vs. the exo alcohol?

The facial selectivity of hydride attack on the carbonyl group of the bicyclic system determines the stereochemical outcome. The choice of reducing agent is the most critical factor here.[8][9]

  • Endo-Alcohol (Axial Attack): To favor the thermodynamically more stable endo-alcohol, a small, unhindered hydride reagent is preferred.

    • Sodium Borohydride (NaBH₄): This reagent will typically deliver the hydride from the less sterically hindered axial face, resulting in the desired endo-alcohol as the major product.[10][11] This is often referred to as "steric approach control."[9][12]

  • Exo-Alcohol (Equatorial Attack): To favor the exo-alcohol, a bulky, sterically demanding hydride reagent is necessary. This reagent will be forced to approach from the more open equatorial face of the molecule.

    • L-Selectride® (Lithium tri-sec-butylborohydride): This is the reagent of choice for maximizing the yield of the exo isomer. Its significant steric bulk prevents axial attack, forcing a bottom-side approach.[8][13] The use of bulky hydrides often leads to the kinetically controlled product.[13]

Data & Reagent Selection

The choice of hydride reagent directly impacts both yield and the diastereomeric ratio of the resulting alcohol. The following table summarizes expected outcomes based on literature precedents for similar bicyclic ketones.

Reducing AgentTypical SolventKey CharacteristicsExpected Major Isomer
Sodium Borohydride (NaBH₄) Methanol, EthanolSmall, unhindered hydride source.[14] Selective for aldehydes and ketones.[2]endo-Alcohol
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery powerful, less selective. Reduces esters, amides. Requires anhydrous conditions.[5]endo-Alcohol
L-Selectride® THFVery bulky, sterically hindered reagent.[8][13] Highly stereoselective.Exo-Alcohol
Catalytic Hydrogenation (Ru-based) VariesCan provide high endo-selectivity under specific catalytic conditions.[10]endo-Alcohol

Experimental Protocols

Protocol 1: Stereoselective Reduction to endo-9-Cbz-9-azabicyclo[3.3.1]nonan-3-ol

This protocol is optimized for the synthesis of the endo isomer using sodium borohydride.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: To the cooled solution, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.[3][4][11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[1]

  • Workup:

    • Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of acetone to destroy excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Add water to the resulting residue and extract three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.[1]

Protocol 2: Stereoselective Reduction to exo-9-Cbz-9-azabicyclo[3.3.1]nonan-3-ol

This protocol is designed to maximize the yield of the exo isomer using a sterically hindered hydride.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise via syringe over 30 minutes. The bulky nature of this reagent necessitates slow addition at low temperatures to maintain selectivity.[8][13]

  • Reaction: Stir the mixture at -78 °C for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC. Due to the low temperature, expect a slower reaction time compared to NaBH₄.

  • Workup:

    • While still at -78 °C, slowly quench the reaction by adding water, followed by 1N sodium hydroxide (NaOH), and finally 30% hydrogen peroxide (H₂O₂). Caution: The peroxide quench can be highly exothermic.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Visual Guides

Reaction Scheme

Caption: Stereoselective reduction pathways.

Troubleshooting Workflow

G start Low Yield Observed check_conversion Check Reaction Conversion by TLC/LC-MS start->check_conversion incomplete Reaction Incomplete check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes increase_reagent Increase NaBH₄ Stoichiometry (1.2 - 1.5 eq) incomplete->increase_reagent Potential Cause check_temp Ensure Reaction Warms to Room Temperature incomplete->check_temp Potential Cause check_solvent Use Anhydrous Solvent incomplete->check_solvent Potential Cause analyze_workup Analyze Workup & Purification complete->analyze_workup boron_issue Suspect Boron Complexes? analyze_workup->boron_issue emulsion_issue Emulsion during Extraction? analyze_workup->emulsion_issue hydrolyze Ensure Proper Acidic/Aqueous Quench boron_issue->hydrolyze Solution meoh_strip Perform Repeated Stripping with Methanol boron_issue->meoh_strip Solution break_emulsion Add Brine / Filter through Celite® emulsion_issue->break_emulsion Solution

Caption: Logic diagram for troubleshooting low yield.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Wisconsin-Madison Chemistry Department.
  • Help: NaBH4 workup advice. Reddit r/chemistry. (2018). Available from: [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. (2014). ACS Publications. Available from: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available from: [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives. Google Patents. (US7868017B2).
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. European Patent Office. (Patent 1934212). Available from: [Link]

  • Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. (2021). Available from: [Link]

  • Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. (2013). Available from: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. (2022). Available from: [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Google Patents. (EP3042902A1).
  • STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. Canadian Science Publishing. Available from: [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PubMed. (2014). Available from: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). Available from: [Link]

  • The Stereochemistry of Hydride Reductions. Erowid. Available from: [Link]

  • Boron Hydrides. Organic Chemistry Data. Available from: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available from: [Link]

Sources

Technical Support Center: Scalable Synthesis of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable synthesis of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical bicyclic ketone as an intermediate in pharmaceutical synthesis. The unique, rigid framework of the 9-azabicyclo[3.3.1]nonane core makes it a valuable scaffold for a range of therapeutic agents, including central nervous system drugs, enzyme inhibitors, and receptor ligands.[1][2]

This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios. Our goal is to equip you with the necessary insights to overcome common challenges, optimize your reaction conditions, and ensure a robust, scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to the 9-azabicyclo[3.3.1]nonan-3-one core?

The most established and widely adopted method for constructing the bicyclic core is a variation of the Robinson-Schöpf reaction.[3] This one-pot synthesis is a biomimetic process that brilliantly assembles the complex framework from simple, commercially available starting materials.[4] It involves a tandem double Mannich reaction, which is highly efficient for creating the piperidinone ring system.[5]

Q2: What are the essential starting materials for this synthesis?

The classical Robinson-Schöpf synthesis utilizes three key components[4][6]:

  • A dialdehyde: Typically succinaldehyde or glutaraldehyde. Glutaraldehyde is commonly used for the 9-azabicyclo[3.3.1]nonane skeleton.[7][8]

  • A primary amine: To introduce the nitrogen atom at the 9-position. For the direct synthesis of an N-Cbz protected product, benzylamine can be used first, followed by a debenzylation and Cbz-protection step. Alternatively, a Cbz-protected amine could be used directly, though benzylamine is often cited in initial scalable preparations.[8]

  • An acetone equivalent: While acetone itself can be used, yields are often low.[5] Acetonedicarboxylic acid is highly preferred as it significantly improves the reaction yield, which can exceed 90% with modern improvements.[4][5] The carboxylic acid groups are subsequently removed via decarboxylation during the reaction or workup.

Q3: Why is the Cbz (benzyloxycarbonyl) group used, and when is it introduced?

The Cbz group is a robust and widely used protecting group for the nitrogen atom.[9] It serves several critical functions:

  • Prevents Unwanted Reactivity: It deactivates the nitrogen, preventing it from participating in undesired side reactions during subsequent synthetic transformations on other parts of the molecule.

  • Enables Further Functionalization: The Cbz group can be selectively removed under mild hydrogenolysis conditions, which allows for the functionalization of the nitrogen atom at a later stage in the synthetic sequence.[9]

The Cbz group can be introduced after the formation of the bicyclic core. A common strategy involves synthesizing the N-benzyl analogue, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is then debenzylated and subsequently protected with the Cbz group.

Synthetic Workflow Overview

The overall process can be visualized as a multi-step sequence, beginning with the formation of the core structure and followed by functional group manipulations.

Synthetic Workflow reagents Glutaraldehyde + Benzylamine + Acetonedicarboxylic Acid robinson Robinson-Schöpf Cyclization reagents->robinson n_benzyl 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one robinson->n_benzyl debenzylation Debenzylation (e.g., H₂, Pd(OH)₂/C) n_benzyl->debenzylation amine_intermediate 9-Azabicyclo[3.3.1] nonan-3-one debenzylation->amine_intermediate cbz_protection Cbz Protection (e.g., Benzyl Chloroformate) amine_intermediate->cbz_protection final_product N-Cbz-9-azabicyclo [3.3.1]nonan-3-one cbz_protection->final_product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction yield is consistently low. What factors should I investigate?

Low yields in the Robinson-Schöpf cyclization are a common frustration. Here are the primary causes and solutions:

Potential Cause Explanation & Recommended Action
Incorrect pH The reaction is highly pH-sensitive. The original work by Schöpf demonstrated that yields of 70-85% are achievable by maintaining a pH around 7.[5] Action: Buffer the reaction mixture. A sodium acetate solution is often used to maintain the optimal pH for the Mannich reactions and subsequent decarboxylation.[8] Monitor the pH throughout the addition of acidic reagents.
Reagent Quality The quality of glutaraldehyde is crucial. It often exists as a mixture of monomer, polymer, and hydrates in aqueous solution. Action: Use high-quality, recently purchased glutaraldehyde. Some protocols suggest a purification or pre-treatment step, but using a reliable commercial source is often sufficient for scalability.
Sub-optimal Temperature Temperature control is critical during reagent addition and aging. Initial additions are often performed at low temperatures (0-5 °C) to control exothermic events and minimize side reactions.[8] Action: Equip the reaction vessel with a jacket and a recirculating chiller. Follow a strict temperature profile, including a cold aging period followed by a gradual warm-up to room temperature to drive the reaction and decarboxylation to completion.[8]
Inefficient Decarboxylation If using acetonedicarboxylic acid, the two carboxyl groups must be efficiently removed. This is typically facilitated by pH and temperature. Action: After the main cyclization, adjusting the pH to be slightly acidic (e.g., pH 2) and gently warming can facilitate the final decarboxylation before workup and extraction.[8]
Q5: The reaction seems to stall and does not go to completion. How can I address this?

Incomplete conversion is often related to reaction time or stoichiometry.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the limiting reagent (typically acetonedicarboxylic acid or benzylamine).[8] A sample should be taken after the initial additions and then periodically during the aging process.

  • Reaction Time: This is not a rapid reaction. It requires an extended "aging" period. Scalable protocols often call for aging the mixture for 20 hours at a low temperature (e.g., 5 °C) followed by another 20-24 hours at room temperature to ensure all intermediates have reacted.[8] Do not rush this step.

  • Stoichiometry: Ensure precise measurement of all reagents. While acetonedicarboxylic acid and glutaraldehyde are often used in a 1:1 molar ratio, the amine is sometimes used in a slight deficit (e.g., 0.9 equivalents) to ensure it is fully consumed, which can simplify purification.[8]

Q6: I am struggling with the purification of the final product. What are the best practices?

Purification can be challenging due to the basicity of the nitrogen atom and the presence of persistent impurities.

  • Acid/Base Workup: A crucial step is the extractive workup. After the reaction, the mixture is typically acidified to protonate the product, making it water-soluble. This allows for washing with an organic solvent (like MTBE or ethyl acetate) to remove non-basic organic impurities.[8]

  • Basification and Extraction: The aqueous layer is then carefully basified (e.g., with Na₂CO₃ to pH 8-9) to deprotonate the product, making it soluble in organic solvents.[7][8] It can then be extracted into a suitable solvent like ethyl acetate or a heptane/MTBE mixture.

  • Chromatography: If impurities persist, column chromatography on silica gel is the standard method.[7] A gradient elution system, often starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with ethyl acetate, is effective. Adding a small amount of triethylamine (~1%) to the eluent can prevent the product from tailing on the acidic silica gel.

  • Crystallization: The N-Cbz protected final product is often a solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[7]

Q7: What is the mechanism of the core-forming reaction? I want to understand potential side products.

Understanding the mechanism helps in troubleshooting. The reaction proceeds via two consecutive Mannich reactions.

Robinson-Schopf_Mechanism cluster_1 First Mannich Reaction (Intermolecular) cluster_2 Second Mannich Reaction (Intramolecular) cluster_3 Final Steps amine Amine (R-NH₂) imine Iminium Ion Formation amine->imine + Aldehyde aldehyde1 Glutaraldehyde (CHO) mannich1_product Intermolecular Adduct imine->mannich1_product enolate Enolate of Acetonedicarboxylic Acid enolate->mannich1_product + Iminium Ion intramolecular_imine Intramolecular Iminium Formation mannich1_product->intramolecular_imine intramolecular_enolate Enolate Formation (other side of acetone unit) cyclization Ring Closure intramolecular_imine->cyclization intramolecular_enolate->cyclization bicyclic_acid Bicyclic Diacid cyclization->bicyclic_acid decarboxylation Decarboxylation (-2 CO₂) bicyclic_acid->decarboxylation ketone Bicyclic Ketone Product decarboxylation->ketone

Sources

Technical Support Center: Strategies for Solubilizing Azabicyclic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet significant challenge in organic synthesis and drug development: the poor solubility of azabicyclic intermediates in common organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights and troubleshooting strategies to keep your projects moving forward.

Introduction: The Challenge of Azabicyclic Solubility

Azabicyclic scaffolds, such as tropanes, quinolizidines, and indolizidines, are privileged structures in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to enhanced target affinity and improved pharmacokinetic properties.[1][2] However, the very features that make them attractive—namely, their rigidity and the presence of a basic nitrogen atom capable of strong hydrogen bonding—often contribute to their poor solubility in many organic solvents. This can hinder reaction kinetics, complicate purification, and impede formulation development.

This guide provides a systematic approach to diagnosing and overcoming these solubility issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Troubleshooting Guide

This section provides a structured, question-and-answer-based approach to common solubility problems, offering both the "how" and the "why" for each technique.

Q1: My azabicyclic starting material is not dissolving in my chosen reaction solvent. What are my initial steps?

A1: When facing poor solubility, a systematic and stepwise approach is most effective. Begin with the simplest techniques before escalating to more complex methods.

Initial Causality Analysis: Poor solubility often stems from a mismatch in polarity between the solute (your azabicyclic intermediate) and the solvent, or strong intermolecular forces in the solid-state (crystal lattice energy).[3][4] Azabicyclic amines are often polar and capable of strong hydrogen bonding, making them "happier" interacting with themselves than with a non-polar or weakly polar solvent.

Workflow for Initial Troubleshooting:

G A Problem: Poor Solubility B Step 1: Solvent Screening (Polarity Matching) A->B C Step 2: Temperature Adjustment B->C No/Partial Success D Step 3: Particle Size Reduction C->D No/Partial Success E Soluble? D->E F Proceed with Reaction E->F Yes G Advanced Troubleshooting (See Q2-Q4) E->G No

Caption: Initial troubleshooting workflow for poor solubility.

Detailed Protocols:

  • Solvent Screening: The principle of "like dissolves like" is your primary guide.[5][6] Azabicyclic amines are polar. Start with polar aprotic solvents, then consider polar protic ones if compatible with your reaction chemistry.

    • Protocol:

      • Place a small, representative sample (2-5 mg) of your intermediate into several vials.

      • Add a small volume (0.1-0.2 mL) of a different solvent to each vial.

      • Agitate at room temperature and observe.

    • Expert Insight: Don't just look for dissolution. Note if the material becomes "gummy" or swollen, as this indicates some interaction and suggests that a mixture or heating might work. Dichloromethane (DCM) and chloroform are often effective for tropane alkaloids, while more polar solvents like DMF or DMSO might be needed for highly functionalized systems.[7][8]

  • Temperature Adjustment: For most solids, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[9]

    • Protocol:

      • Using a promising solvent from the initial screen, create a slurry of your intermediate.

      • While stirring, gently heat the mixture in increments of 10 °C.

      • Monitor for dissolution. Hold at the dissolution temperature, but do not exceed the boiling point of the solvent or the decomposition temperature of your compound.

    • Trustworthiness Check: Be aware that some compounds can "oil out" at higher temperatures, forming a liquid phase that is immiscible with the solvent. Also, ensure your compound is thermally stable at the required temperature.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which accelerates the rate of dissolution.[5][10]

    • Protocol:

      • Carefully grind the solid intermediate using a mortar and pestle.

      • Alternatively, place the solid in a flask with the chosen solvent and sonicate in an ultrasonic bath.

    • Expert Insight: This method is most effective for kinetically limited solubility. If the compound is truly insoluble (therodynamically limited), this will only speed up the process of reaching a low-level saturated solution.

Q2: Solvent screening and heating didn't work. How can I use a co-solvent system effectively?

A2: A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the polarity of the medium, disrupting the strong solute-solute interactions and promoting solvation.[8][11]

Causality Analysis: A single solvent may not be able to disrupt the hydrogen bonding network of the azabicyclic intermediate while also solvating its less polar regions. A co-solvent system can address both. For example, a polar solvent like methanol can engage in hydrogen bonding, while a less polar solvent like DCM can solvate the hydrocarbon backbone.

Co-Solvent Selection & Protocol:

  • Logical Pairing: Choose a primary solvent where your intermediate shows partial solubility or swelling. Pair it with a miscible co-solvent of different polarity.

    • Good Pairs: DCM/Methanol, THF/Water, Dioxane/Water, Toluene/Isopropanol.

  • Protocol for Determining Optimal Ratio:

    • Dissolve or suspend your intermediate in a fixed volume of the primary solvent.

    • Slowly titrate in the co-solvent, observing for dissolution.

    • Experiment with different starting ratios (e.g., 9:1, 4:1, 1:1) to find the most effective mixture.

    • Expert Insight: Sometimes, a small amount of a highly polar co-solvent (e.g., 1-5% DMF or DMSO in THF) is sufficient to break up crystal packing without significantly altering the overall reaction environment.

Table 1: Common Co-Solvent Systems for Polar Heterocycles

Primary Solvent (Polarity Index)Common Co-Solvent (Polarity Index)Rationale for CombinationTypical Applications
Dichloromethane (3.1)Methanol (5.1)DCM solvates the organic scaffold, while MeOH disrupts H-bonds.General purpose for moderately polar amines.
Tetrahydrofuran (THF) (4.0)Water (10.2)Useful for reactions where one reactant is water-soluble.Hydrolysis, reactions with aqueous reagents.
Toluene (2.4)Acetonitrile (5.8)Balances non-polar and polar characteristics.Suzuki couplings, metal-catalyzed reactions.
Dimethylformamide (DMF) (6.4)Water (10.2)Highly polar mixture for very recalcitrant compounds.Peptide couplings, nucleophilic substitutions.
Q3: My intermediate is a basic amine. Can I use pH modification to improve solubility in organic solvents?

A3: Absolutely. This is one of the most powerful techniques for ionizable compounds like amines. Converting the basic azabicyclic amine into a salt can dramatically alter its physical properties, often increasing its solubility in more polar organic solvents.[12][13]

Causality Analysis: The freebase form of an amine (R₃N) is a neutral molecule that interacts via dipole-dipole forces and hydrogen bonding. By reacting it with an acid (HA), you form an ammonium salt (R₃NH⁺A⁻).[14] This salt is an ionic compound. The strong ion-dipole interactions between the salt and polar solvents can overcome the crystal lattice energy more effectively than the interactions available to the neutral freebase.

Workflow for Salt Formation Strategy:

G A Insoluble Freebase Amine B Select Acid (HCl, HBr, TFA, MSA) A->B C Add Acid to Amine Slurry in a Polar Solvent (e.g., IPA, EtOAc) B->C D Observe Dissolution of Salt C->D E Use Salt Solution Directly or Isolate Salt D->E F Reaction in Solution E->F G Post-Reaction Neutralization (e.g., aq. NaHCO₃) to Regenerate Freebase F->G

Caption: Workflow for using salt formation to improve solubility.

Step-by-Step Protocol for Salt Formation:

  • Solvent & Acid Selection:

    • Suspend the freebase amine in a suitable solvent. Ethers (like MTBE or Diethyl Ether), esters (Ethyl Acetate), or alcohols (Isopropanol) are common choices.

    • Choose an acid. For generating a solution to be used directly, solutions of HCl in ether or dioxane are convenient. For isolating a solid salt, trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can be effective.

  • Stoichiometric Addition:

    • Cool the amine suspension in an ice bath.

    • Slowly add one equivalent of the acid solution dropwise with vigorous stirring.

    • Often, the solid will dissolve as the salt is formed. In some cases, the freebase dissolves and the salt precipitates; this is useful for purification.

  • Application:

    • In Situ: If the newly formed salt is soluble, you can proceed directly with the subsequent reaction. This is common when the reaction is compatible with the conjugate base of the acid used.

    • Isolation: If the salt precipitates, it can be isolated by filtration, washed with a non-polar solvent (like hexane or ether), and dried. This purified, more soluble salt can then be used in the next step.[15]

Trustworthiness Check: Ensure that your downstream reaction chemistry is compatible with the acidic conditions and the counter-ion of the salt. For example, some organometallic reagents are quenched by acids.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the underlying reason for the poor solubility of azabicyclic compounds?

The poor solubility arises from a combination of high crystal lattice energy and polarity. The rigid, often symmetrical, structure of these molecules allows for efficient packing into a stable crystal lattice.[3][16] Furthermore, the nitrogen atom acts as a strong hydrogen bond acceptor, and if N-H protons are present, as strong hydrogen bond donors. These strong intermolecular forces require a significant amount of energy from the solvent to break apart, which non-polar or weakly polar organic solvents cannot provide.[17]

Q5: Are there any advanced medicinal chemistry strategies to permanently improve the solubility of a lead compound containing an azabicyclic core?

Yes. While the techniques above are excellent for synthetic intermediates, for a final drug candidate, more permanent structural modifications are often required.

  • Disrupting Planarity and Symmetry: Introducing substituents that break the symmetry or planarity of the molecule can disrupt crystal packing, lower the melting point, and improve solubility.[3][16]

  • Introducing Polar Groups: Adding polar functional groups (e.g., -OH, -NH₂) at solvent-exposed vectors can increase interactions with polar solvents.[4]

  • Prodrugs: A prodrug approach involves masking the problematic functional group with a promoiety that improves solubility. This moiety is later cleaved in vivo to release the active drug. For amines, this could involve creating a cleavable amide or carbamate.

Q6: I have a very non-polar azabicyclic derivative that is insoluble in polar solvents. What should I try?

This is the reverse problem. Here, the "like dissolves like" principle still holds. Your compound is likely more soluble in non-polar solvents.

  • Solvent Choice: Screen non-polar solvents like hexanes, toluene, or benzene.

  • Causality: The weak van der Waals forces between the non-polar solvent molecules are easily overcome, and they can effectively solvate the non-polar regions of your molecule. A highly polar solvent like water would be unable to effectively solvate the non-polar structure.

References

  • Ishikawa, M., et al. (2012). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. J-Stage. [Link]

  • Various Authors. (2018). How to detect the best solvent for specific organic compounds from its structure. Quora. [Link]

  • Various Authors. (2017). Any recommendations on guides to basic solvent choices for organic molecules?. Reddit. [Link]

  • Mignani, S., et al. (2018). Heterocycles in Medicinal Chemistry. Molecules. [Link]

  • LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • Various Authors. (2012). How to make a salt of a novel compound?. ResearchGate. [Link]

  • Yoo, S. (1997). Amine acid salt compounds and process for the production thereof.
  • Ishikawa, M., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Schnider, P. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Douroumis, D., et al. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Walker, M. A. (2013). Improving Solubility via Structural Modification. Topics in Medicinal Chemistry. [Link]

  • Brofind. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Brofind. [Link]

  • Kaplan MCAT Prep. (2019). Organic Chem Review: Classifying Solvents as Polar or Nonpolar. YouTube. [Link]

  • Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. [Link]

  • Various Authors. (2011). Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. ResearchGate. [Link]

  • Shargil, D., et al. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie. [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]

  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Stegemann, S., et al. (2007). When poor solubility becomes an issue: from early stage to proof of concept. European Journal of Pharmaceutical Sciences. [Link]

  • Stegemann, S., et al. (2007). When poor solubility becomes an issue: From early stage to proof of concept. ResearchGate. [Link]

  • Various Authors. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. ResearchGate. [Link]

  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal. [Link]

  • Wang, L., et al. (2021). Radical-Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. Angewandte Chemie. [Link]

  • Kumar, S., & Singh, P. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

  • Kumar, S., & Singh, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kaiser, M., et al. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Bazzaz, F. Y., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules. [Link]

  • Seedher, N., & Kanojia, M. (2008). Solubility enhancement of COX-2 inhibitors using various solvent systems. AAPS PharmSciTech. [Link]

Sources

Technical Support Center: Refinement of Hydrogenation Conditions for Cbz Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the refinement of catalytic hydrogenation for the removal of the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during this critical synthetic transformation.

The removal of the Cbz group via palladium-catalyzed hydrogenation is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2][3] While robust, the reaction is not without its nuances. This document, structured as a series of frequently asked questions and a detailed troubleshooting guide, aims to demystify these complexities and empower you to optimize your experimental outcomes.

Part A: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the planning and execution of Cbz deprotection via hydrogenation.

Q1: What is the general mechanism for Cbz removal by catalytic hydrogenation?

A1: The process is a hydrogenolysis reaction.[4][5] The Cbz-protected amine, hydrogen gas (H₂), and a palladium catalyst are the key components. The reaction occurs on the surface of the palladium catalyst, where the benzylic C-O bond of the carbamate is cleaved by hydrogen. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired free amine, along with toluene and carbon dioxide as byproducts.[5]

G cluster_reactants Reactants cluster_products Products Cbz-Amine R-NH-Cbz FreeAmine R-NH₂ Cbz-Amine->FreeAmine Hydrogenolysis H2 H₂ H2->FreeAmine PdC Pd/C Catalyst PdC->FreeAmine Toluene Toluene CO2 CO₂ G cluster_catalyst Catalyst Issues cluster_hydrogen Hydrogen Issues cluster_conditions Condition Issues cluster_substrate Substrate Issues Start Problem: Incomplete Deprotection Cat Check Catalyst Start->Cat H2 Check Hydrogen Source Start->H2 Cond Optimize Conditions Start->Cond Sub Investigate Substrate Start->Sub Poison Poisoning? (e.g., Sulfur) Cat->Poison Activity Low Activity? Cat->Activity Pressure Insufficient H₂ Pressure? H2->Pressure Mixing Poor Mixing? Cond->Mixing Solvent Suboptimal Solvent? Cond->Solvent Inhibition Product Inhibition? Sub->Inhibition Poison_Sol Increase catalyst loading. Use poison-resistant catalyst or non-hydrogenation method. Poison->Poison_Sol Activity_Sol Use fresh catalyst. Switch to Pearlman's (Pd(OH)₂/C). Activity->Activity_Sol Pressure_Sol Increase H₂ pressure (e.g., 50 psi). Ensure proper purging. Pressure->Pressure_Sol Mixing_Sol Increase stir rate. Mixing->Mixing_Sol Solvent_Sol Screen solvents (MeOH, EtOH, THF). Add AcOH as co-solvent. Solvent->Solvent_Sol Inhibition_Sol Add weak acid (AcOH) to protonate product amine. Inhibition->Inhibition_Sol

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

  • Catalyst Inactivation (Poisoning): Palladium catalysts are highly sensitive to poisons, especially sulfur-containing functional groups (thiols, thioethers) and, to a lesser extent, phosphorus compounds or certain heterocycles. [1][6][7][8][9][10] * Solution: Ensure your starting material is pure. If the substrate inherently contains sulfur, standard hydrogenation is likely unsuitable. [1][8]Consider increasing the catalyst loading significantly or switching to a non-reductive method like acidic cleavage (e.g., HBr in acetic acid). [1][11][12]

  • Poor Catalyst Quality/Activity: The activity of Pd/C can vary between suppliers and batches, and it deactivates over time. [1][8] * Solution: Always use a fresh, high-quality catalyst from a reputable source. [1][8]If a standard 10% Pd/C catalyst is ineffective, switching to the more active Pearlman's catalyst (Pd(OH)₂/C) often resolves the issue. [13][14]

  • Insufficient Hydrogen: For some substrates, atmospheric pressure from a hydrogen balloon is not enough to drive the reaction to completion. [1] * Solution: Increase the hydrogen pressure. Using a Parr shaker or similar hydrogenation apparatus to run the reaction at 50 psi or higher can dramatically increase the reaction rate. [1][3]

  • Product Inhibition: The newly formed amine product can coordinate to the palladium surface, effectively inhibiting the catalyst and slowing the reaction. [13][14][8][15] * Solution: Add a small amount of a weak acid, like acetic acid (AcOH), to the reaction mixture. [13][8]The acid will protonate the product amine, preventing it from binding to the catalyst.

Q2: I am observing over-reduction of other functional groups. How can I improve selectivity?

A2: This is a common challenge, as catalytic hydrogenation can also reduce groups like alkenes, alkynes, nitro groups, and aryl halides. [1]* Solution 1: Use Catalytic Transfer Hydrogenation. This method, using donors like ammonium formate, is often milder and more chemoselective than using H₂ gas. [1][14][11]* Solution 2: Use Inhibitors. In some specific cases, additives can be used to selectively poison the catalyst against certain reductions while allowing the Cbz deprotection to proceed. For example, pyridine or ammonia can inhibit the hydrogenolysis of benzyl ethers. [16]* Solution 3: Switch to a Non-Reductive Method. If selectivity remains a problem, alternative deprotection methods are the best choice. Acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol/base) will not reduce other sensitive groups. [1][2][11][17] Q3: My reaction with HBr in acetic acid is producing an acetylated side product. Why is this happening?

A3: When using HBr in acetic acid, the newly deprotected amine is a potent nucleophile in an environment rich with an acylating agent (acetic acid). This can lead to the formation of an N-acetylated byproduct. [1]* Solution: Change the acid/solvent system. Using HCl in a non-acylating solvent like dioxane or isopropanol can prevent this side reaction. [1][18]Alternatively, using milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), is an excellent way to avoid this issue. [1][17]

Experimental Protocols

Protocol 1: Standard Cbz Deprotection using Pd/C and H₂ Gas

  • Materials: Cbz-protected amine, 10% Pd/C, Methanol (or Ethanol, THF, EtOAc), Hydrogen gas supply (balloon or pressure vessel), Celite®.

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar. [14][11] 2. Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the substrate) to the solution. [3]Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

    • Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

    • Introduce hydrogen gas to the system (e.g., by inflating a balloon or pressurizing the vessel). [8] 5. Stir the reaction mixture vigorously at room temperature. [11] 6. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed. [11] 7. Upon completion, carefully purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the catalyst on the filter to dry. Quench the catalyst on the filter paper with water before disposal. [1] 9. Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary. [11] Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

  • Materials: Cbz-protected amine, 10% Pd/C, Ammonium Formate (HCO₂NH₄), Methanol (or Ethanol).

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in methanol. [11] 2. Add 10% Pd/C (5-10 mol%) to the solution. [11] 3. Add ammonium formate (3-5 equivalents) to the stirring mixture. [11] 4. Stir the reaction at room temperature or with gentle heating. An effervescence (CO₂ evolution) may be observed.

    • Monitor the reaction progress by TLC or LC-MS. 6. Once complete, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.

    • Concentrate the filtrate. An aqueous work-up is typically required to remove excess ammonium salts before extracting the final product. [11]

References

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]

  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry, 39B, 504-508. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?[Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • ResearchGate. (2015). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. [Link]

  • Semantic Scholar. (2000). Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. [Link]

  • ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Cortes-Clerget, M., et al. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • Komatsu, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2136-2141. [Link]

  • ResearchGate. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

  • Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?[Link]

  • El-Faham, A., et al. (1998). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 63(21), 7308-7315. [Link]

  • ResearchGate. (2014). How to remove CBz of a compound?[Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • Li, H., et al. (2022). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology, 12(1), 123-131. [Link]

  • Pacific Northwest National Laboratory. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Cbz and N-Boc Protected 9-Azabicyclo[3.3.1]nonan-3-one for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the 9-azabicyclo[3.3.1]nonan-3-one scaffold is a cornerstone for constructing complex, biologically active molecules.[1][2][3] Its rigid, bicyclic framework provides a valuable three-dimensional structure for designing ligands that target central nervous system agents, enzyme inhibitors, and various receptors.[1][4][5][6] However, the synthetic utility of this scaffold is critically dependent on the strategic protection of the bridgehead nitrogen. This decision dictates reaction compatibility, deprotection strategies, and ultimately, the efficiency of the entire synthetic route.

This guide provides an in-depth, data-supported comparison of two of the most prevalent N-protected derivatives: N-Cbz-9-azabicyclo[3.3.1]nonan-3-one and N-Boc-9-azabicyclo[3.3.1]nonan-3-one . We will dissect their synthesis, stability, and reactivity, offering field-proven insights to guide your selection process.

The Foundation: Synthesis of the Protected Scaffolds

The journey begins with the common precursor, 9-azabicyclo[3.3.1]nonan-3-one, typically synthesized via a Mannich-type cyclization.[3][7][8] From this key intermediate, the installation of either the Carboxybenzyl (Cbz) or tert-Butoxycarbonyl (Boc) group is a straightforward, high-yielding process.

Synthesis_Workflow cluster_start Starting Materials Glutaraldehyde Glutaraldehyde Precursor 9-Azabicyclo[3.3.1]- nonan-3-one HCl Glutaraldehyde->Precursor Mannich Cyclization Benzylamine Benzylamine Benzylamine->Precursor Mannich Cyclization Acetonedicarboxylic_Acid Acetone- dicarboxylic Acid Acetonedicarboxylic_Acid->Precursor Mannich Cyclization Boc_Protected N-Boc-9-azabicyclo[3.3.1]- nonan-3-one Precursor->Boc_Protected Boc₂O, Base (e.g., Et₃N) Cbz_Protected N-Cbz-9-azabicyclo[3.3.1]- nonan-3-one Precursor->Cbz_Protected Cbz-Cl, Base (e.g., Na₂CO₃)

Caption: General synthesis of N-Boc and N-Cbz protected scaffolds.

Experimental Protocol: Synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one

This protocol details the protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O).

  • Suspension: Suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Basification: Add a base, for example, triethylamine (Et₃N) (4.0 eq), to neutralize the hydrochloride salt and deprotonate the amine.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF to the suspension at a controlled temperature (e.g., 15 °C).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours until completion, monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic phase with water, dry over anhydrous sodium sulfate, and purify by filtration through a short silica gel column to yield the final product. A typical yield for this reaction is high, often around 93%.[9]

Experimental Protocol: Synthesis of this compound

This procedure utilizes benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

  • Dissolution: Dissolve 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq) in water.

  • Basification: Add a base, such as sodium carbonate (Na₂CO₃), to maintain a pH between 8 and 10. This is crucial to neutralize the HCl formed during the reaction without promoting racemization or decomposition of the Cbz-Cl.[10]

  • Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while vigorously stirring the biphasic mixture at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete.

  • Work-up: Extract the product into an organic solvent such as dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, concentrate in vacuo, and purify by column chromatography or recrystallization to afford the N-Cbz protected product.

Head-to-Head Comparison: The Strategic Choice

The fundamental distinction between the Boc and Cbz groups lies in their cleavage conditions, which provides the basis for their orthogonal relationship in complex syntheses.[11][12] This orthogonality is a powerful tool, allowing for the selective deprotection of one amine in the presence of another.[13][14]

Featuretert-Butoxycarbonyl (Boc) Carboxybenzyl (Cbz or Z)
Structure
Cleavage Condition Acid-labile (e.g., TFA, HCl).[11]Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[11][14]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[11]Stable under most acidic and basic conditions.[11]
Key Advantage Orthogonal to Cbz and Fmoc; excellent for substrates with hydrogenation-sensitive groups (e.g., alkenes, alkynes).[11]Robustness; orthogonal to Boc and Fmoc; ideal for substrates with acid or base-sensitive functional groups.[11]
Potential Side Reactions Alkylation of nucleophilic residues (e.g., Trp, Cys) by the liberated tert-butyl cation.[11][14]Incompatible with reducible functional groups; catalyst poisoning by sulfur compounds.[11][15]

The Decisive Step: Deprotection Methodologies

The choice of protecting group is ultimately a commitment to a specific deprotection strategy. Understanding the nuances of each method is paramount.

N-Cbz Deprotection: Cleavage by Hydrogenolysis

The Cbz group is classically removed under mild, neutral conditions via catalytic hydrogenation.[14] This method is highly favored when acid- or base-labile groups are present elsewhere in the molecule.

Mechanism: The reaction proceeds via reductive cleavage of the benzylic C-O bond on the surface of a palladium catalyst, liberating the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[13]

Cbz_Deprotection Start N-Cbz Protected Amine Intermediate Carbamic Acid + Toluene Start->Intermediate Hydrogenolysis Step1 H₂, Pd/C Product Free Amine + CO₂ Intermediate->Product -CO₂ Step2 Spontaneous Decarboxylation

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: Catalytic Transfer Hydrogenation

An alternative to using gaseous H₂ is transfer hydrogenation, which can sometimes offer enhanced safety and convenience.[16]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Catalyst & Donor: Add the palladium catalyst (e.g., 10% Pd/C, ~5-10 mol%) followed by a hydrogen donor such as ammonium formate (HCOONH₄) (4-5 eq).[16]

  • Reaction: Heat the mixture to reflux (typically 40-60 °C) and monitor the reaction progress. The reaction is often complete within a few hours.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified as needed.

N-Boc Deprotection: Cleavage by Acidolysis

The Boc group is reliably cleaved under strong acidic conditions, a strategy that is orthogonal to the hydrogenation-based deprotection of Cbz.

Mechanism: The reaction is initiated by protonation of the carbonyl oxygen of the Boc group. This is followed by the loss of the stable tert-butyl cation, which generates an unstable carbamic acid that, like in the Cbz case, rapidly decarboxylates to furnish the free amine.

Boc_Deprotection Start N-Boc Protected Amine Intermediate Carbamic Acid + t-Bu⁺ Start->Intermediate Acidolysis Step1 H⁺ (e.g., TFA) Product Ammonium Salt + CO₂ Intermediate->Product -CO₂ Step2 Spontaneous Decarboxylation

Caption: Mechanism of Boc deprotection via acidolysis.

Experimental Protocol: Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve N-Boc-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in a solvent like dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM). Note: To prevent potential alkylation of sensitive residues by the liberated t-butyl cation, a scavenger such as triisopropylsilane (TIS) or anisole can be added.[14]

  • Reaction: Stir the solution at room temperature for 1-3 hours, monitoring for the consumption of starting material.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Isolation: The resulting product is the TFA salt of the amine. It can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

Performance in Key Synthetic Transformations

The choice of protecting group directly impacts the reaction conditions that can be applied to the C3-ketone.

  • Reductive Amination: The steric bulk of the protecting group can influence the stereoselectivity of hydride delivery to the iminium intermediate formed at C3. In related bicyclic systems, the bulky N-Boc group has been shown to direct incoming nucleophiles or hydrides, potentially altering the endo/exo product ratio compared to the less sterically demanding N-H or N-Me analogues.[17] While the Cbz group is less bulky than Boc, its aromatic ring can still exert steric and electronic influences. The choice here depends on the desired stereochemical outcome, which must be determined empirically for a specific substrate and reducing agent combination.

  • Nucleophilic Additions (Grignard, Organolithiums): The Cbz group is generally more robust and compatible with a wider range of strongly basic and nucleophilic reagents used in these transformations. The Boc group, while stable to many bases, can be susceptible to cleavage under certain conditions involving strong organometallics or elevated temperatures.

  • Enolate Chemistry: For reactions involving the formation of an enolate from the C3-ketone (e.g., aldol reactions, alkylations), the stability of the protecting group to the basic conditions is paramount. The Cbz group offers superior stability under a broad range of basic conditions compared to the Boc group.

Final Verdict: A Strategic Decision

Neither N-Cbz- nor N-Boc-9-azabicyclo[3.3.1]nonan-3-one is universally superior. The optimal choice is a strategic decision dictated by the overall synthetic plan.

Choose this compound when:

  • Your synthetic route involves acid-sensitive functional groups.

  • You require a protecting group that is robust to a wide range of nucleophilic and basic conditions.

  • Your molecule does not contain other functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups).

Choose N-Boc-9-azabicyclo[3.3.1]nonan-3-one when:

  • Your molecule contains functional groups that are sensitive to catalytic hydrogenation.

  • You are performing a multi-step synthesis that requires an orthogonal protecting group strategy alongside Cbz or Fmoc groups.

  • The potential for t-butyl cation side reactions can be mitigated with scavengers or is not a concern for your specific substrate.

By carefully considering the stability, deprotection orthogonality, and compatibility with subsequent chemical transformations, researchers can effectively leverage both of these valuable building blocks to advance their drug discovery and development programs.

References

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Dall'Asta, L., et al. (2002). A modified palladium catalysed reductive amination procedure. Tetrahedron, 58(25), 5145-5150. [Link]

  • Ishida, N., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2893-2900. [Link]

  • Deprotection method.
  • 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride. MySkinRecipes. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mach, R. H., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • Wang, D., et al. (2011). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 13(19), 5124-5127. [Link]

  • Wang, W., et al. (2013). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of medicinal chemistry, 56(4), 1339-1353. [Link]

  • Vangveravong, S., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & medicinal chemistry, 14(20), 6988-6997. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the rigid bicyclo[3.3.1]nonane scaffold is a privileged structure, appearing in numerous biologically active compounds.[1] Its conformational rigidity allows for the precise spatial orientation of functional groups, making it a valuable template for designing ligands, enzyme inhibitors, and central nervous system agents.[2] The introduction of a carbobenzyloxy (Cbz) protecting group and a ketone functionality, as in N-Cbz-9-azabicyclo[3.3.1]nonan-3-one (MW: 273.33 g/mol , Formula: C₁₆H₁₉NO₃), creates a versatile intermediate for further synthetic elaboration.[2]

Absolute confirmation of such a three-dimensional structure is non-negotiable. A mistake in structural assignment can invalidate entire downstream research efforts. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques—NMR, IR, and Mass Spectrometry—required to unambiguously confirm the structure of this compound. We will move beyond a simple recitation of data, explaining the causal links between molecular features and their spectral signatures, and comparing these signatures to those of a relevant alternative, N-benzyl-9-azabicyclo[3.3.1]nonan-3-one, to highlight the unique contributions of the Cbz group.

The Analytical Workflow: A Multi-Faceted Approach

G cluster_0 Initial Analysis cluster_1 Detailed Structural Framework MS Mass Spectrometry (Confirm Molecular Weight) IR IR Spectroscopy (Identify Functional Groups) MS->IR Hypothesis: Presence of C=O and Cbz Conclusion Structural Confirmation MS->Conclusion NMR_1H ¹H NMR (Proton Environment & Connectivity) IR->NMR_1H Confirm C=O environment and Cbz protons IR->Conclusion NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Assign protonated carbons NMR_1H->Conclusion NMR_2D 2D NMR (COSY, HSQC) (Confirm Assignments) NMR_13C->NMR_2D Cross-verify C-H framework NMR_13C->Conclusion NMR_2D->Conclusion

Caption: A typical workflow for spectroscopic structural elucidation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is our first line of inquiry. Its power lies in the rapid and definitive identification of key functional groups. For this compound, we are looking for two unmistakable signatures: the ketone carbonyl (C=O) and the carbamate carbonyl (N-C=O) of the Cbz group.

The bicyclo[3.3.1]nonane system is relatively strain-free, behaving much like a standard six-membered ring. Therefore, the ketone's C=O stretching frequency is expected in the typical range for cyclohexanones, around 1715 cm⁻¹.[3][4] The carbamate group introduces a second strong carbonyl absorption, typically found at a higher wavenumber, around 1690-1700 cm⁻¹, due to the resonance contribution from the nitrogen atom. This clear separation of the two carbonyl peaks is a critical diagnostic feature.

Comparative Analysis: N-Cbz vs. N-Benzyl
Functional GroupExpected Frequency (this compound)Comparative Data (N-benzyl-9-azabicyclo[3.3.1]nonan-3-one)[5]Rationale for Difference
Ketone C=O Stretch ~1715 cm⁻¹ (Strong, Sharp)~1708-1714 cm⁻¹Minimal difference expected; both are six-membered ring ketones.
Cbz N-C=O Stretch ~1690-1700 cm⁻¹ (Strong, Sharp)N/AThis peak is the key identifier for the Cbz protecting group and is absent in the N-benzyl analogue.
Aromatic C=C Stretch ~1600, ~1495, ~1450 cm⁻¹PresentBoth compounds contain a phenyl ring.
C-N Stretch ~1230-1250 cm⁻¹ (Strong)~1100-1200 cm⁻¹The C-N bond in the carbamate has more double bond character, shifting it to a higher frequency.
N-H Stretch AbsentAbsentBoth are tertiary amines.

This comparison clearly illustrates how IR spectroscopy can instantly differentiate between the two structures. The presence of two distinct, strong carbonyl peaks is a powerful piece of evidence for the N-Cbz structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small, solid sample (1-2 mg) directly onto the ATR crystal. No sample preparation (e.g., KBr pellets) is required.

  • Instrument Setup: Configure the FTIR spectrometer to scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Scan: Run a background scan with the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a structural fingerprint.[6] Using a high-resolution mass spectrometer (HRMS), we can confirm the elemental composition.

  • Expected Exact Mass for [M+H]⁺ (C₁₆H₂₀NO₃): 274.1438

  • Expected Exact Mass for [M+Na]⁺ (C₁₆H₁₉NNaO₃): 296.1257

The fragmentation pattern, induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), reveals the weakest bonds and most stable fragments. For this compound, the fragmentation is dominated by the Cbz group and the bicyclic core.

G parent C₁₆H₁₉NO₃ (M⁺, m/z = 273) frag1 Loss of C₇H₇• (tropylium radical) parent->frag1 - C₇H₇• frag2 Loss of CO₂ parent->frag2 - CO₂ frag3 α-cleavage (amine) parent->frag3 α-cleavage ion1 m/z = 182 frag1->ion1 ion2 m/z = 91 (Tropylium ion, C₇H₇⁺) [Base Peak] frag1->ion2 ion3 m/z = 229 frag2->ion3 ion4 m/z = 138 (Bicyclic core) frag3->ion4

Caption: Predicted major fragmentation pathways for this compound.

The most characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z = 91 . This is often the base peak in the spectrum. Another key fragmentation is the loss of the entire benzyl group (C₇H₇•), leaving a fragment at m/z = 182 . Alpha-cleavage next to the nitrogen, a classic fragmentation pathway for amines, is also expected, leading to ions corresponding to the bicyclic core.[7][8]

Comparative Analysis: Key MS Fragments
Fragment IdentityExpected m/z (N-Cbz)Expected m/z (N-Benzyl)Significance
Molecular Ion [M]⁺ 273229Confirms the mass difference of 44 Da (CO₂).
Tropylium Ion [C₇H₇]⁺ 91 (Base Peak)91 (Base Peak)Common to both due to the benzyl moiety, but the precursor is different.
[M - C₇H₇]⁺ 182138This fragment directly reflects the mass of the bicyclic core attached to the nitrogen, clearly distinguishing the Cbz vs. benzyl group.
[M - CO₂]⁺ 229N/AThe loss of 44 Da is unique to the carbamate and definitively points to the Cbz structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

While IR and MS provide strong evidence, only NMR spectroscopy can fully map the C-H framework, confirm connectivity, and provide stereochemical insights. For a molecule of this complexity, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are essential.[9]

¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, we expect fewer than 16 signals. The key diagnostic signals are the two carbonyl carbons and the carbons of the Cbz group.

Carbon TypePredicted Chemical Shift (δ, ppm)Comparative Data (N-benzyl analogue)[10]Rationale
Ketone C=O ~210-212~211.6Characteristic downfield shift for a ketone in a six-membered ring.[10]
Carbamate C=O ~155-156N/ADiagnostic for the Cbz group. Significantly upfield from the ketone.
Aromatic C (ipso) ~136-137~139.4Quaternary carbon attached to the benzylic CH₂.
Aromatic C-H ~127-129~127-129Typical range for phenyl carbons.
Benzylic CH₂ ~67-68~57.2The adjacent oxygen in the Cbz group deshields this carbon relative to the simple CH₂ in the N-benzyl analogue.
Bridgehead C-H (C1, C5) ~50-55~53.7Deshielded due to their position adjacent to the nitrogen atom.
Bicyclic CH/CH₂ ~15-45~16-43Aliphatic region of the spectrum. Specific assignments require 2D NMR.
¹H NMR Analysis

The ¹H NMR spectrum reveals the proton environments and their coupling relationships. The key features for this compound include:

  • Aromatic Protons: A multiplet integrating to 5H between δ 7.2-7.4 ppm.

  • Benzylic Protons: A sharp singlet integrating to 2H around δ 5.1-5.2 ppm. The singlet nature arises from the lack of adjacent protons. This is a key signature of the Cbz group. In the N-benzyl analogue, this signal is shifted significantly upfield to ~δ 3.8 ppm.[10]

  • Bridgehead Protons (H1, H5): Broad signals around δ 3.3-3.5 ppm. Their broadness is characteristic of bridgehead protons in these systems.

  • Aliphatic Protons: A complex series of multiplets between δ 1.4-2.8 ppm, corresponding to the remaining CH₂ groups of the bicyclic frame.

The presence of rotamers due to hindered rotation around the carbamate C-N bond can sometimes lead to peak broadening or even duplication of signals for the protons near the nitrogen atom at room temperature.[11] Variable temperature NMR studies can be employed to investigate this phenomenon.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be needed to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm which protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon signal, enabling unambiguous assignment of the ¹³C spectrum.

Conclusion: A Self-Validating Structural Proof

The structural confirmation of this compound is achieved not by a single data point, but by the overwhelming confluence of evidence from multiple, independent spectroscopic techniques.

  • IR spectroscopy confirms the presence of both ketone and carbamate functional groups through two distinct carbonyl absorptions.

  • High-resolution mass spectrometry validates the elemental formula and reveals a fragmentation pattern unique to the Cbz group, notably the loss of CO₂.[6]

  • ¹³C NMR distinguishes the two carbonyl carbons and shows the deshielding effect of the carbamate oxygen on the benzylic carbon when compared to an N-benzyl analogue.[10]

  • ¹H NMR provides the final, definitive proof, showing the characteristic chemical shifts for the Cbz benzylic protons and the aromatic ring, alongside the complex signals of the bicyclic core.

By systematically applying this multi-technique workflow and comparing the results to logical alternatives, researchers can have the highest degree of confidence in their molecular structure, ensuring the integrity and success of their subsequent research.

References

  • Gong, L., Zhang, L., Xu, S., Li, Y., & Zhang, J. (2014). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Molecules, 19(11), 17743–17755. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Planta Medica, 85(04), 325-334. [Link]

  • Hart, H., & Pazos, J. F. (1969). Infrared Spectra and Strain in Cyclic Carbonyl Compounds. Journal of the American Chemical Society, 91(27), 7775-7780. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Ye, W., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 153-174. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

  • Bartholomeusz, D. A., et al. (2001). Optimisation of 1D and 2D in vivo 1H NMR to study tropane alkaloid metabolism in Pseudomonas. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 4(1), 57-62. [Link]

  • Chen, Z., & Trudell, M. L. (2000). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. Organic Letters, 2(20), 3141–3144. [Link]

  • Snatzke, G., et al. (1993). Determination of the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione by circular dichroism spectroscopy and chemical correlation. Tetrahedron: Asymmetry, 4(5), 909-918. [Link]

  • Maldonado, L. A., et al. (2016). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 11(2), 54-59. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Nakano, D., et al. (2018). Uleine and (-)-Tubifolidine: General Approach to 2-Azabicyclo[3.3.1]nonan. Angewandte Chemie International Edition, 57(42), 13918-13922. [Link]

  • Manikandan, A., et al. (2017). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Chemical and Pharmaceutical Research, 9(1), 221-229. [Link]

  • Steeds, H. G., et al. (2020). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. Angewandte Chemie International Edition, 59(40), 17569-17573. [Link]

  • Sumitomo Chemical Company. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

  • Bartholomeusz, D. A., et al. (2001). Optimisation of 1D and 2D in vivo 1H NMR to study tropane alkaloid metabolism in Pseudomonas. Request PDF. [Link]

  • Mohamed, M. S., et al. (2022). Synthesis, crystal structure, DFT and molecular docking studies of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles. Journal of Molecular Structure, 1252, 132174. [Link]

  • Wiley-VCH GmbH. (2025). 9-Methyl-9-aza-bicyclo[3.3.1]nonan-3-one - Optional[13C NMR] - Chemical Shifts. Wiley Science Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem Compound Database. [Link]

  • NeuroSearch A/S. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
  • Chem-Supply. (n.d.). This compound. [Link]

  • NIST. (n.d.). Bicyclo(3.3.1)nonane-2,6-dione. NIST Chemistry WebBook, SRD 69. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Roy, A., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 21(34), 6906-6945. [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • FooDB. (2010). Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). [Link]

Sources

A Comparative Guide to the In-Vitro and In-Vivo Activity of Novel 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 9-azabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry, affording a rigid framework that allows for precise spatial orientation of functional groups. This conformational rigidity is crucial for achieving high affinity and selectivity for a diverse range of biological targets. This guide provides a comparative analysis of the in-vitro and in-vivo activities of novel derivatives based on this scaffold, with a focus on their development as sigma-2 (σ2) receptor ligands for oncology, muscarinic M1 receptor agonists for neurodegenerative diseases, and monoamine reuptake inhibitors for psychiatric disorders.

The Versatility of the 9-Azabicyclo[3.3.1]nonane Scaffold

The inherent structural features of the 9-azabicyclo[3.3.1]nonane ring system, including its bridged bicyclic nature, provide a three-dimensional architecture that can be strategically modified. This allows for the fine-tuning of pharmacological properties to optimize interactions with specific receptor binding pockets, leading to potent and selective ligands. The following sections will delve into a comparative analysis of derivatives targeting distinct biological pathways, supported by experimental data.

Section 1: Sigma-2 (σ2) Receptor Ligands in Oncology

Sigma-2 receptors are overexpressed in various tumor cell lines, making them an attractive target for both cancer imaging and therapy.[1][2] Novel 9-azabicyclo[3.3.1]nonane derivatives have been synthesized and evaluated as potent and selective σ2 receptor ligands.

Comparative Data: In-Vitro vs. In-Vivo Activity
CompoundIn-Vitro Activity (Receptor Binding Affinity)In-Vivo Activity
WC-26 σ2 Ki: 2.58 nM, σ1 Ki: 1435 nM, Selectivity (σ1/σ2): 557[1][2]Enhanced the cytotoxic effects of doxorubicin in mouse (EMT-6) and human (MDA-MB-435) tumor cell lines in vitro, indicating potential as a chemosensitizer.[1][2]
WC-59 σ2 Ki: 0.82 nM, σ1 Ki: 1711 nM, Selectivity (σ1/σ2): 2087[1][2]Radiolabeled with ¹⁸F, [¹⁸F]WC-59 demonstrated good in-vitro binding (Kd ≈ 2 nM) but was not superior to existing ¹⁸F-labeled σ2 receptor ligands in in-vivo PET imaging studies in EMT-6 tumor-bearing mice.[1][2]
Causality Behind Experimental Choices

The selection of in-vitro binding assays with both σ1 and σ2 receptors is crucial to establish the selectivity of the novel compounds, a key factor in minimizing off-target effects. For in-vivo evaluation, the choice of a chemosensitization study for WC-26 was driven by its high potency and selectivity, suggesting it could enhance the efficacy of standard chemotherapeutic agents like doxorubicin. For WC-59, its exceptional in-vitro affinity prompted its evaluation as a potential PET imaging agent to visualize σ2-expressing tumors.

Experimental Protocols

This protocol is adapted from established methods for characterizing sigma receptor ligands.[3][4][5][6]

  • Membrane Preparation: Rat liver tissues, known to have a high density of σ2 receptors, are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 8.0).

  • Incubation: Membrane homogenates (approximately 300 µg of protein) are incubated with a specific radioligand for σ2 receptors (e.g., [³H]RHM-1 at ~1 nM) and varying concentrations of the test compound.

  • Masking of Sigma-1 Receptors: To ensure specific binding to σ2 receptors, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to the incubation mixture to block binding to σ1 sites.[6]

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

This protocol outlines a general procedure to evaluate the ability of a compound to enhance the efficacy of a chemotherapeutic agent.[7][8][9][10]

  • Cell Culture: Mouse (EMT-6) or human (MDA-MB-435) breast tumor cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of doxorubicin alone, WC-26 alone, or a combination of both.

  • Cytotoxicity Assay (MTT Assay): After a predetermined incubation period (e.g., 48 hours), cell viability is assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to untreated control cells. A significant decrease in cell viability in the combination treatment group compared to the single-agent groups indicates a chemosensitizing effect.

Signaling Pathway and Experimental Workflow

sigma2_pathway cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Application Compound Compound Radioligand_Assay Radioligand Binding Assay (σ2 Receptor) Compound->Radioligand_Assay Ki_Value Determine Ki Value (Affinity & Selectivity) Radioligand_Assay->Ki_Value WC26 WC-26 Ki_Value->WC26 High Affinity & Selectivity Tumor_Cells Tumor Cells Chemosensitization Chemosensitization Tumor_Cells->Chemosensitization Doxorubicin Doxorubicin Doxorubicin->Chemosensitization WC26->Chemosensitization

Caption: Workflow for evaluating σ2 receptor ligands.

Section 2: Muscarinic M1 Receptor Agonists for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[11][12] Muscarinic M1 receptors, highly expressed in the hippocampus and cortex, are a key target for cognitive enhancement.[11][12] Certain 9-azabicyclo[3.3.1]nonane derivatives have shown promising activity as M1 receptor agonists.

Comparative Data: In-Vitro vs. In-Vivo Activity
CompoundIn-Vitro Activity (Receptor Binding Affinity)In-Vivo Activity
Aniline Derivative with 1-azabicyclo[3.3.1]nonane moiety High affinity for the central muscarinic cholinergic receptor.[6]Improved cognitive function in a scopolamine-induced dementia mouse model.[11]
Causality Behind Experimental Choices

The high affinity for muscarinic receptors observed in vitro logically leads to in-vivo testing in a model of cholinergic dysfunction. The scopolamine-induced amnesia model is a well-established and relevant paradigm for evaluating potential cognitive enhancers that act on the cholinergic system.[13][14][15][16]

Experimental Protocols
  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer.

  • Incubation: Membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]QNB) and varying concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by filtration, and radioactivity is measured.

  • Data Analysis: Ki values are determined to quantify the binding affinity of the test compound.

This protocol is a standard method for assessing learning and memory in rodents.[13][14][15][16]

  • Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The dark chamber has a grid floor capable of delivering a mild electric shock.

  • Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

  • Drug Administration: The test compound or vehicle is administered to the mice. After a set period, scopolamine (a muscarinic antagonist that induces amnesia) is administered.

  • Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded.

  • Data Analysis: A longer latency to enter the dark compartment in the drug-treated group compared to the scopolamine-only group indicates an improvement in memory function.

Signaling Pathway and Experimental Workflow

m1_pathway cluster_pathway M1 Receptor Signaling Cascade M1_Agonist 9-Azabicyclo[3.3.1]nonane Derivative (M1 Agonist) M1_Receptor M1 Muscarinic Receptor M1_Agonist->M1_Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cognitive_Function Improved Cognitive Function Ca_PKC->Cognitive_Function

Caption: Simplified M1 muscarinic receptor signaling pathway.

Section 3: Monoamine Reuptake Inhibitors for Psychiatric Disorders

Monoamine reuptake inhibitors are a cornerstone in the treatment of depression and other psychiatric conditions.[17] The 9-azabicyclo[3.3.1]nonane scaffold has been explored for the development of novel compounds that inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

Comparative Data: In-Vitro vs. In-Vivo Activity
In-Vitro AssayIn-Vivo Model
Monoamine Transporter Binding Assays (SERT, NET, DAT) using radiolabeled ligands to determine Ki values.[18][19][20][21][22]In-vivo microdialysis to measure extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions of rodents following drug administration.[23]
Behavioral models in rodents, such as the forced swim test or tail suspension test (for antidepressant effects), and evaluation of locomotor activity.
Dopamine transporter knockout (DAT-KO) mice can be used to study the specific effects of compounds on the dopaminergic system and related behaviors.[24][25][26][27][28]
Causality Behind Experimental Choices

In-vitro binding assays are the first step to determine the potency and selectivity of a compound for the different monoamine transporters. A compound with a desired in-vitro profile (e.g., a selective serotonin reuptake inhibitor or a dual serotonin-norepinephrine reuptake inhibitor) would then be advanced to in-vivo studies. In-vivo microdialysis provides direct evidence of the compound's ability to increase synaptic levels of monoamines in the brain. Behavioral models are then used to assess the functional consequences of this neurochemical change, such as antidepressant-like effects.

Experimental Protocols

This protocol is based on standard methods for assessing transporter binding.[18][19][20][21]

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (hSERT) or from specific brain regions (e.g., rat striatum).

  • Incubation: Membranes are incubated with a radiolabeled SERT ligand (e.g., [³H]citalopram) and various concentrations of the test compound.

  • Separation and Detection: The reaction is terminated by filtration, and the amount of bound radioligand is quantified.

  • Data Analysis: The Ki value is calculated to determine the binding affinity of the test compound for SERT.

A specialized technique to measure neurotransmitter levels in the brains of freely moving animals.[23]

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the prefrontal cortex or nucleus accumbens) of an anesthetized rodent.

  • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

  • Sample Collection: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of serotonin, dopamine, and norepinephrine.

  • Drug Administration: The test compound is administered, and changes in neurotransmitter levels are monitored over time.

Signaling Pathway and Experimental Workflow

monoamine_workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation Compound Compound SERT_Assay SERT Binding Assay Compound->SERT_Assay NET_Assay NET Binding Assay Compound->NET_Assay DAT_Assay DAT Binding Assay Compound->DAT_Assay Ki_Values Determine Ki Values (Potency & Selectivity) SERT_Assay->Ki_Values NET_Assay->Ki_Values DAT_Assay->Ki_Values Microdialysis In-Vivo Microdialysis Ki_Values->Microdialysis Promising Candidate Neurochemical_Changes ↑ Synaptic Monoamines Microdialysis->Neurochemical_Changes Behavioral_Models Behavioral Models Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Behavioral_Models->Therapeutic_Effect Neurochemical_Changes->Behavioral_Models

Caption: Evaluation workflow for monoamine reuptake inhibitors.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold is a versatile platform for the design of novel therapeutics targeting a range of biological systems. The successful translation of potent in-vitro activity to in-vivo efficacy is a critical step in the drug discovery process. This guide has provided a comparative overview of the in-vitro and in-vivo performance of derivatives targeting sigma-2 receptors, muscarinic M1 receptors, and monoamine transporters. The presented data and methodologies offer a framework for the objective comparison of these compounds and a deeper understanding of their therapeutic potential. Future research should focus on obtaining more comprehensive and directly comparative data sets for these promising derivatives.

References

  • A Comparative Guide to the In-Vitro and In-Vivo Activity of Novel 9-Azabicyclo[3.3.
  • SERT Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

  • Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience. (URL: [Link])

  • Genetic loss of the dopamine transporter significantly impacts behavioral and molecular responses to sub-chronic stress in mice - Frontiers. (URL: [Link])

  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents - njppp. (URL: [Link])

  • Sigma Receptor Binding Assays - PubMed - NIH. (URL: [Link])

  • Increased risk-taking behavior in dopamine transporter knockdown mice: further support for a mouse model of mania - PubMed Central. (URL: [Link])

  • Genetic loss of the dopamine transporter significantly impacts behavioral and molecular responses to sub-chronic stress in mice - ResearchGate. (URL: [Link])

  • Dopamine transporter mutant animals: a translational perspective - PMC - PubMed Central. (URL: [Link])

  • Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC - NIH. (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (URL: [Link])

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. (URL: [Link])

  • Scopolamine induced Rodent Amnesia Model - Creative Biolabs. (URL: [Link])

  • Experimental schedule of scopolamine‐induced memory deficits (a).... - ResearchGate. (URL: [Link])

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC - PubMed Central. (URL: [Link])

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC - PubMed Central. (URL: [Link])

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (URL: [Link])

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. (URL: [Link])

  • Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes - MDPI. (URL: [Link])

  • Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - NCBI - NIH. (URL: [Link])

  • Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate. (URL: [Link])

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed Central. (URL: [Link])

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - ResearchGate. (URL: [Link])

  • EP1934212B1 - 9-azabicyclo [3 . 3 .
  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety1). (URL: [Link])

  • Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives - Scirp.org.. (URL: [Link])

  • Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC - PubMed Central. (URL: [Link])

  • In vivo microdialysis for measurement of extracellular monoamine levels following inhibition ... - PubMed. (URL: [Link])

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh - MDPI. (URL: [Link])

  • Methoxylation of cocaine reduces binding affinity and produces compounds of differential binding and dopamine uptake inhibitory activity: discovery of a weak cocaine "antagonist" | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Chemo-Sensitizing Effect of Doxorubicin of Apple Extract-Enriched Triterpenic Complex on Human Colon Adenocarcinoma and Human Glioblastoma Cell Lines - PubMed. (URL: [Link])

  • In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC - NIH. (URL: [Link])

  • Resveratrol promotes sensitization to Doxorubicin by inhibiting epithelial‐mesenchymal transition and modulating SIRT1/β‐catenin signaling pathway in breast cancer - NIH. (URL: [Link])

  • Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic ... (URL: [Link])

  • Synthesis and Evaluation of Tri-cyclic Alkaloid-like Compounds as ... (URL: [Link])

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. (URL: [Link])

  • (PDF) Time and dose dependent study of doxorubicin induced DU-145 cytotoxicity. (URL: [Link])

  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - MDPI. (URL: [Link])

  • Muscarinic Agonists - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Monoamine reuptake inhibitors: Highlights of recent research developments. (URL: [Link])

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. (URL: [Link])

Sources

A Comparative Guide to Validating the Purity of Synthesized N-Cbz-9-azabicyclo[3.3.1]nonan-3-one by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a key building block in the synthesis of various central nervous system agents and other complex nitrogen-containing compounds.[1] Its rigid bicyclic framework is a valuable scaffold in medicinal chemistry.[1][2] This guide provides an in-depth, experience-driven protocol for the purity validation of this crucial intermediate using High-Performance Liquid Chromatography (HPLC), objectively compares it with alternative analytical methodologies, and furnishes the supporting experimental frameworks.

The Imperative of Purity for Bicyclic Intermediates

The synthesis of this compound, often involving a Mannich-type cyclization, can introduce a variety of impurities.[2] These can include unreacted starting materials (e.g., benzylamine, glutaraldehyde, acetone dicarboxylic acid), side-products from unintended condensations, and diastereomers.[3][4] The presence of even trace levels of these impurities can have cascading effects on downstream reactions, impacting yield, introducing new, difficult-to-remove byproducts, and ultimately compromising the purity profile of the final API. Therefore, a robust, validated analytical method to confirm the purity of this compound is a non-negotiable aspect of process development and quality control.

Part 1: The Gold Standard - Reversed-Phase HPLC for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[5] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the target compound from structurally similar impurities.[6][7]

Causality Behind the Method: Why RP-HPLC is the Optimal Choice

The choice of RP-HPLC for this compound is predicated on the molecule's structure. The presence of the carbobenzyloxy (Cbz) group imparts significant hydrophobicity, making it well-suited for retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase. The ketone functionality and the bicyclic amine core provide sufficient polarity to allow for fine-tuning of the separation through manipulation of the mobile phase composition.

Field-Proven HPLC Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The long column length and small particle size provide the necessary efficiency for resolving closely eluting impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the basic amine moiety.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[8]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: 254 nm. The Cbz group contains a phenyl ring, which has a strong chromophore that absorbs well at this wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 1 mg/mL.

Method Validation According to ICH Guidelines:

The validation of this HPLC method must be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7][9][10]

  • Specificity: The ability to assess the analyte in the presence of expected impurities.[7] This is demonstrated by spiking the sample with known starting materials and potential byproducts to ensure they are well-resolved from the main peak.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range (e.g., 0.1 - 1.5 mg/mL).[9]

  • Accuracy: The closeness of the test results to the true value, typically determined by analyzing a sample with a known concentration.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][7] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL) Injector Autosampler (10 µL injection) Sample->Injector MobilePhase Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) Pump Quaternary Pump (Gradient Elution) MobilePhase->Pump Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV-Vis Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Purity Report Integration->Report

Caption: A schematic of the HPLC workflow for purity analysis.

Part 2: A Comparative Analysis of Alternative Methodologies

While RP-HPLC is the gold standard, a comprehensive understanding of alternative analytical techniques provides a valuable context and allows for orthogonal verification of purity, a practice highly encouraged by regulatory bodies.

Technique Principle Advantages for this compound Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and provides structural information from mass spectra.[11]Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for the Cbz-protected amine.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometer detector.Provides molecular weight information, aiding in impurity identification. High specificity.[13]More complex and expensive instrumentation than HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.A primary analytical method that does not require a reference standard of the analyte. Provides structural confirmation.[11]Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard and can be complicated by signal overlap.[11]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO2) as the mobile phase.Greener approach with reduced organic solvent consumption. Can offer different selectivity compared to RP-HPLC.[5]Less common instrumentation in many QC labs.

Logical Framework for Method Selection

The choice of an analytical technique is not arbitrary but is guided by the specific requirements of the analysis at a particular stage of drug development.

Method_Selection Start Define Analytical Need Routine_QC Routine QC Purity Check? Start->Routine_QC Impurity_ID Impurity Identification Needed? Routine_QC->Impurity_ID No HPLC_UV Use Validated RP-HPLC-UV Method Routine_QC->HPLC_UV Yes Primary_Method Primary Standard/Orthogonal Check? Impurity_ID->Primary_Method No LC_MS Use LC-MS Impurity_ID->LC_MS Yes qNMR Use qNMR Primary_Method->qNMR Yes GC_MS Consider GC-MS (with derivatization) Primary_Method->GC_MS No SFC Consider SFC for 'Green' Alternative GC_MS->SFC

Caption: Decision tree for selecting an analytical method.

Conclusion: Ensuring Confidence in Synthesis

For the routine, high-confidence purity validation of synthesized this compound, a well-validated RP-HPLC method is unparalleled in its balance of performance, reliability, and accessibility. It provides the necessary resolution to separate key process-related impurities and offers the precision and accuracy required for pharmaceutical quality control.[6] However, for comprehensive impurity profiling and orthogonal confirmation, techniques like LC-MS and qNMR serve as powerful complementary tools. The strategic selection and validation of the appropriate analytical methodology are foundational to ensuring the quality of this vital pharmaceutical intermediate and, by extension, the safety and efficacy of the final drug product.

References

  • Guillarme, D., D'Atri, V., Heinisch, S., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Journal of Chromatography A.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Chromatography Today. (n.d.). Alternative found for HPLC methods. Chromatography Today. Available from: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available from: [Link]

  • Patel, D., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Ferey, L., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Available from: [Link]

  • Lilly-Spain Analytical Group. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. Available from: [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Mach, R. H., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Mach, R. H., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research. Available from: [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Sun, Y., et al. (2022). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites. Available from: [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. Agilent Technologies. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Uleine and (-)-Tubifolidine: General Approach to 2-Azabicyclo[3.3.1]nonan. The Royal Society of Chemistry. Available from: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry. Available from: [Link]

Sources

A Comparative Guide to Protecting Groups for 9-Azabicyclo[3.3.1]nonan-3-one: Strategic Selections for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry and drug development, the 9-azabicyclo[3.3.1]nonan-3-one scaffold, a key structural motif in a variety of biologically active compounds, presents unique synthetic challenges. The inherent reactivity of the secondary amine necessitates a robust protection strategy to ensure chemoselectivity during subsequent chemical transformations of the ketone functionality. The judicious choice of a protecting group is paramount, as it profoundly influences the overall efficiency, yield, and feasibility of a synthetic route. This guide provides an in-depth comparison of three commonly employed amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of 9-azabicyclo[3.3.1]nonan-3-one, offering experimental insights to inform strategic synthetic planning.

The Imperative of Orthogonal Protection Strategies

Modern synthetic chemistry, particularly in the realm of complex molecule synthesis, heavily relies on the concept of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications of a polyfunctional molecule without unintended reactions.[1][2] The choice between Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) protecting groups for the 9-azabicyclo[3.3.1]nonan-3-one core should be dictated by the planned subsequent reaction conditions and the presence of other sensitive functional groups in the molecule.

tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of non-acidic conditions.[3]

Chemistry of Protection and Deprotection

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The protection proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a stable carbamate.

Deprotection of the Boc group is efficiently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to regenerate the free amine.

Experimental Protocols

Boc-Protection of 9-Azabicyclo[3.3.1]nonan-3-one

A detailed experimental protocol for the Boc protection of the corresponding alcohol derivative, which can be adapted for the ketone, is available in the literature.[6]

  • Dissolution: Dissolve crude 9-azabicyclo[3.3.1]nonan-3-ol in a mixture of dioxane and water.

  • Basification: Add an aqueous solution of sodium hydroxide and cool the mixture to -15 °C under a nitrogen atmosphere.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

  • Work-up: Remove dioxane under reduced pressure, add water, and extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo to yield the N-Boc protected product.

Boc-Deprotection

A general and widely used procedure for Boc deprotection is as follows:

  • Dissolution: Dissolve the N-Boc-9-azabicyclo[3.3.1]nonan-3-one in a suitable organic solvent, such as dichloromethane.

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v) and stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization and Extraction: Dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. Extract the product into an organic layer.

  • Purification: Dry the organic layer and concentrate to yield the deprotected amine.

Workflow Visualization

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P 9-Azabicyclo[3.3.1]nonan-3-one Reagent_P Boc₂O, Base (e.g., NaOH) Start_P->Reagent_P Reaction Product_P N-Boc-9-azabicyclo[3.3.1]nonan-3-one Reagent_P->Product_P Start_D N-Boc-9-azabicyclo[3.3.1]nonan-3-one Reagent_D Strong Acid (e.g., TFA) Start_D->Reagent_D Reaction Product_D 9-Azabicyclo[3.3.1]nonan-3-one Reagent_D->Product_D Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_P 9-Azabicyclo[3.3.1]nonan-3-one Reagent_P Cbz-Cl, Base Start_P->Reagent_P Reaction Product_P N-Cbz-9-azabicyclo[3.3.1]nonan-3-one Reagent_P->Product_P Start_D This compound Reagent_D H₂, Pd/C Start_D->Reagent_D Reaction Product_D 9-Azabicyclo[3.3.1]nonan-3-one Reagent_D->Product_D

Caption: Workflow for Cbz protection and deprotection.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to both Boc and Cbz. [7]This property is particularly valuable in complex syntheses where acid- and hydrogenolysis-sensitive groups are present.

Chemistry of Protection and Deprotection

The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu in the presence of a mild base. The deprotection is typically achieved by treatment with a secondary amine, such as piperidine, in an organic solvent. The mechanism involves a β-elimination (E1cB) pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene and the free amine.

Experimental Protocols

Fmoc-Protection (General Procedure)

  • Dissolution: Dissolve 9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent such as a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours.

  • Work-up: Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Fmoc-Deprotection (General Procedure)

  • Dissolution: Dissolve the N-Fmoc-9-azabicyclo[3.3.1]nonan-3-one in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Treatment: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for a short period (typically 30 minutes to a few hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the deprotected amine.

Workflow Visualization

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start_P 9-Azabicyclo[3.3.1]nonan-3-one Reagent_P Fmoc-Cl, Base Start_P->Reagent_P Reaction Product_P N-Fmoc-9-azabicyclo[3.3.1]nonan-3-one Reagent_P->Product_P Start_D N-Fmoc-9-azabicyclo[3.3.1]nonan-3-one Reagent_D 20% Piperidine in DMF Start_D->Reagent_D Reaction Product_D 9-Azabicyclo[3.3.1]nonan-3-one Reagent_D->Product_D

Caption: Workflow for Fmoc protection and deprotection.

Comparative Analysis and Strategic Considerations

The selection of an appropriate protecting group for 9-azabicyclo[3.3.1]nonan-3-one is a critical decision that hinges on the planned synthetic route. The following table provides a comparative summary of the key features of Boc, Cbz, and Fmoc protecting groups.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Lability Acid-labileHydrogenolysis-labileBase-labile
Typical Deprotection TFA, HCl in dioxane [4][5]H₂, Pd/C [8]20-50% Piperidine in DMF [7]
Stability Stable to base and hydrogenolysis.Stable to mild acid and base.Stable to acid and hydrogenolysis.
Key Advantages - High yields for protection. - Mild deprotection for many substrates.- Robust stability. - Neutral deprotection conditions.- Orthogonal to Boc and Cbz. - Very mild deprotection conditions.
Potential Limitations - Strong acid for cleavage can affect acid-sensitive groups.- Incompatible with reducible functional groups (e.g., alkynes, alkenes). - Catalyst poisoning can be an issue.- The dibenzofulvene byproduct must be removed. - Limited stability in the presence of strong bases.

Conclusion

The strategic selection of a protecting group for the nitrogen atom of 9-azabicyclo[3.3.1]nonan-3-one is a cornerstone of successful synthetic campaigns targeting novel therapeutics and complex natural products. The Boc group offers a reliable and straightforward approach for many applications, provided subsequent steps are compatible with acidic deprotection. The Cbz group provides a robust alternative with the advantage of neutral deprotection conditions, ideal for molecules containing acid- or base-labile functionalities, but is unsuitable in the presence of reducible groups. The Fmoc group completes the orthogonal set, offering a mild, base-labile deprotection strategy that is invaluable in complex, multi-step syntheses where the other two protecting groups are not viable. A thorough understanding of the chemical properties and compatibilities of each protecting group, as outlined in this guide, will empower researchers to design more efficient and elegant synthetic routes towards their target molecules.

References

  • Song, Z. J., et al. (2020). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Glaxo Group Limited. (2011). 9-azabicyclo[3.3.1]nonane derivatives. U.S.
  • Barany, G., & Merrifield, R. B. (1979). A new amino protecting group removable by reduction. The Journal of Organic Chemistry, 44(14), 2497-2500.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Goodman, M., & Stueben, K. C. (1959). Peptide Synthesis via Carbodiimide. A New Synthesis of a-Melanocyte-Stimulating Hormone. Journal of the American Chemical Society, 81(15), 3980-3983.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PubChem. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. [Link]

  • PubChem. (n.d.). N-Boc-9-azabicyclo[3.3.1]nonan-3-one. [Link]

  • Wikipedia. (n.d.). Tert-Butoxycarbonyl protecting group. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Substituted 9-Azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a rigid bicyclic amine that has emerged as a privileged structure in medicinal chemistry. Its conformational constraint provides a unique three-dimensional framework that can lead to high-affinity and selective interactions with various biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of N-substituted 9-azabicyclo[3.3.1]nonane analogs, with a particular focus on their development as ligands for sigma-2 (σ2) receptors and nicotinic acetylcholine receptors (nAChRs). We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The 9-Azabicyclo[3.3.1]nonane Scaffold: A Foundation for Versatile Ligand Design

The granatane core is a key pharmacophore found in a variety of biologically active natural products and synthetic compounds.[1] Its rigid structure is a desirable feature in drug design as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing affinity.[2] The nitrogen at the 9-position serves as a convenient handle for introducing a wide array of substituents, allowing for the fine-tuning of pharmacological properties. This N-substitution is a critical determinant of both the affinity and selectivity of these analogs for their respective targets.

Comparative Analysis of N-Substituted Analogs: Sigma-2 vs. Nicotinic Acetylcholine Receptors

The versatility of the 9-azabicyclo[3.3.1]nonane scaffold is evident in its ability to be tailored to interact with distinct receptor families. Here, we compare the SAR of analogs targeting σ2 receptors, which are overexpressed in proliferating cancer cells, and nAChRs, which are implicated in various neurological disorders.

N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamates as High-Affinity Sigma-2 Receptor Ligands

The σ2 receptor is a promising target for both cancer imaging and therapy.[3] Extensive SAR studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have revealed key structural requirements for high affinity and selectivity.

Causality Behind Experimental Choices: The initial lead compound for this series was often derived from molecules with known, albeit weaker, affinity for sigma receptors. The systematic modification of the N-substituent is a classical medicinal chemistry strategy to explore the steric and electronic requirements of the binding pocket. The choice of various alkyl, aralkyl, and functionalized alkyl chains for the N-substituent is driven by the hypothesis that a specific "vector" out of the bicyclic core can lead to favorable interactions with a secondary binding region on the receptor.

Data Summary: SAR of N-Substituted Analogs for Sigma Receptors

CompoundN-Substituent (R)σ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)Reference
6 Benzyl--31[4]
WC-26 4-Aminophenethyl2.581435557[4][5]
WC-59 4-Fluorophenethyl0.8217112087[4][5]
2f 4-AminophenethylHigh Affinity-Excellent Selectivity[6]
- 4-AminobutylHigh Affinity-High Selectivity[7]
- 6-AminohexylHigh Affinity-High Selectivity[7]

Table 1: Comparative in vitro binding affinities of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for σ1 and σ2 receptors.

Key SAR Insights for Sigma-2 Receptor Ligands:

  • N-Substitution is Crucial: The nature of the N-substituent dramatically influences both affinity and selectivity for the σ2 receptor.

  • Aromatic vs. Aliphatic Substituents: While N-aromatic substitutions can be accommodated, N-alkyl chains, particularly those with a terminal functional group, often lead to higher affinity and selectivity.[6]

  • Chain Length Matters: An optimal chain length for the N-substituent appears to be a four-carbon chain or longer, suggesting the terminal group interacts with a distal pocket on the receptor.[6]

  • Terminal Functional Groups: The presence of a terminal amino or fluoro group on a phenethyl substituent, as seen in WC-26 and WC-59, significantly enhances σ2 affinity and selectivity.[4][5]

SAR_Sigma2 Scaffold 9-Azabicyclo[3.3.1]nonane Core N_Sub N-Substituent (R) Scaffold->N_Sub Key modification point Phenylcarbamate 3α-Phenylcarbamate Scaffold->Phenylcarbamate Maintains core structure Sigma2_Affinity High σ2 Affinity & Selectivity N_Sub->Sigma2_Affinity Determines potency & selectivity (e.g., 4-Fluorophenethyl) Phenylcarbamate->Sigma2_Affinity Essential for binding

Caption: Key structural elements for high-affinity σ2 receptor ligands.

N-Substituted 9-Azabicyclo[3.3.1]nonane Analogs as Nicotinic Acetylcholine Receptor Ligands

The 9-azabicyclo[3.3.1]nonane scaffold also serves as a template for ligands of nAChRs, which are involved in cognitive function, addiction, and pain. The SAR for nAChR ligands differs significantly from that of σ2 receptor ligands, highlighting the tunability of this scaffold.

Causality Behind Experimental Choices: The design of nAChR ligands based on the granatane scaffold is often inspired by the structure of known nicotinic agonists and antagonists. The goal is to mimic the spatial arrangement of key pharmacophoric features, such as the cationic nitrogen and a hydrogen bond acceptor, within a more constrained framework. The choice of N-substituents is guided by the need to optimize interactions with the specific nAChR subtype of interest.

Data Summary: SAR of N-Substituted Analogs for Nicotinic Acetylcholine Receptors

Key SAR Insights for nAChR Ligands:

  • N-Alkyl Substitution: Small N-alkyl groups, such as methyl, are often found in potent nAChR ligands.

  • Stereochemistry: The stereochemistry of the N-substituent (axial vs. equatorial) can significantly impact receptor interaction and functional activity.

  • Overall Molecular Shape: The larger granatane ring system, compared to the related tropane scaffold, can influence how the molecule fits into the nAChR binding site, potentially leading to altered subtype selectivity.

SAR_nAChR Scaffold 9-Azabicyclo[3.3.1]nonane Core N_Sub N-Substituent (R) Scaffold->N_Sub Influences subtype selectivity Other_Sub Other Substituents (e.g., at C3) Scaffold->Other_Sub nAChR_Activity nAChR Modulation N_Sub->nAChR_Activity (e.g., N-Methyl) Other_Sub->nAChR_Activity

Caption: Factors influencing the activity of 9-azabicyclo[3.3.1]nonane analogs at nAChRs.

In Vivo Performance: From Bench to Preclinical Models

The ultimate test of any potential therapeutic agent is its performance in a living system. Here, we compare the in-vivo evaluation of promising N-substituted 9-azabicyclo[3.3.1]nonane analogs.

In Vivo Evaluation of Sigma-2 Receptor Ligands

PET Imaging: The high affinity and selectivity of compounds like WC-59 made them attractive candidates for the development of Positron Emission Tomography (PET) tracers for imaging tumors.[4][5] The radio-labeled analog, [¹⁸F]WC-59, demonstrated specific binding to σ2 receptors in vitro.[4][5] However, in vivo biodistribution studies in tumor-bearing mice indicated that it was not superior to existing ¹⁸F-labeled σ2 receptor ligands.[4] This highlights the critical importance of in vivo evaluation, as high in vitro affinity does not always translate to successful in vivo imaging characteristics, often due to factors like metabolism and off-target binding.

Chemosensitization: Compound WC-26 has shown significant promise as a chemosensitizer.[5] In cell culture studies, WC-26 greatly enhanced the cytotoxicity of the chemotherapeutic drug doxorubicin in both mouse (EMT-6) and human (MDA-MB435) tumor cell lines.[5] This suggests that σ2 receptor ligands can be used in combination with standard cancer therapies to improve their efficacy.

In Vivo Evaluation of nAChR Ligands

The in vivo evaluation of granatane-based nAChR ligands is often conducted in animal models of neurological and psychiatric disorders. These studies typically assess behavioral endpoints relevant to the therapeutic indication. For example, analogs may be tested for their effects on cognition in models of Alzheimer's disease, or for their ability to reduce nicotine self-administration in models of addiction. While specific in vivo data for N-substituted 9-azabicyclo[3.3.1]nonane analogs targeting nAChRs is less consolidated in the reviewed literature, the general approach follows established protocols for CNS drug discovery.

Experimental Protocols: A Guide to Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs

The synthesis of these analogs typically involves a multi-step sequence, starting from the construction of the 9-azabicyclo[3.3.1]nonane core.

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [2]

  • To a cooled (0-10 °C) solution of benzylamine in water, slowly add 18% sulfuric acid while maintaining the temperature between 4-8 °C.

  • Add glutaraldehyde and 1,3-acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • Add a 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.

  • Adjust the pH to 2 with 18% sulfuric acid.

  • Extract the aqueous solution with MTBE to remove organic impurities.

  • To the aqueous layer, add heptane and silica gel.

  • Adjust the pH to 8 with 20% aqueous Na2CO3 to precipitate the product.

  • Extract the product into an organic solvent and purify by chromatography.

Step 2: Reduction and Carbamate Formation

  • Reduce the ketone at the 3-position to the corresponding alcohol using a reducing agent like sodium borohydride.

  • React the resulting alcohol with the appropriate phenyl isocyanate in the presence of a catalyst (e.g., dibutyltin diacetate) to form the phenylcarbamate.

Step 3: N-Debenzylation and N-Substitution

  • Remove the N-benzyl protecting group, typically by catalytic hydrogenation (e.g., Pd/C, H2).

  • Alkylate the resulting secondary amine with the desired N-substituent (e.g., an appropriate alkyl or aralkyl halide) to yield the final N-substituted analog.

Synthesis_Workflow Start Starting Materials (Benzylamine, Glutaraldehyde, etc.) Step1 Step 1: Cyclization (Formation of Bicyclic Ketone) Start->Step1 Step2 Step 2: Reduction & Carbamate Formation Step1->Step2 Step3 Step 3: N-Debenzylation & N-Substitution Step2->Step3 Final_Product Final N-Substituted Analog Step3->Final_Product

Caption: General synthetic workflow for N-substituted 9-azabicyclo[3.3.1]nonane analogs.

In Vitro Sigma-2 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for σ2 receptors.

  • Tissue Preparation: Homogenize rat liver tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Assay Components:

    • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG) or a more selective σ2 radioligand.

    • Masking Agent: A high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 receptors.

    • Test Compounds: The N-substituted 9-azabicyclo[3.3.1]nonane analogs at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-selective sigma ligand (e.g., haloperidol).

  • Incubation: Incubate the membrane preparation, radioligand, masking agent, and test compounds at room temperature for a defined period (e.g., 120 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds using competitive binding analysis software.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

This protocol is a general guideline for nAChR binding assays using cell lines expressing specific receptor subtypes.

  • Cell Culture and Membrane Preparation: Culture a cell line stably expressing the nAChR subtype of interest (e.g., HEK cells expressing α4β2 nAChRs). Harvest the cells and prepare a membrane fraction as described for the σ2 receptor assay.

  • Assay Components:

    • Radioligand: A high-affinity radioligand for the nAChR subtype (e.g., [³H]epibatidine or [³H]cytisine).

    • Test Compounds: The N-substituted 9-azabicyclo[3.3.1]nonane analogs at various concentrations.

    • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine or mecamylamine).

  • Incubation: Incubate the membrane preparation, radioligand, and test compounds at room temperature for a specified time.

  • Termination and Filtration: Similar to the σ2 receptor assay, terminate the reaction by rapid filtration and wash the filters.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Determine the Ki values for the test compounds.

Conclusion and Future Directions

The N-substituted 9-azabicyclo[3.3.1]nonane scaffold has proven to be a remarkably versatile platform for the development of potent and selective ligands for a range of biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the N-substituent can profoundly alter the pharmacological profile of these analogs, enabling the targeted design of molecules for either σ2 receptors or nAChRs.

For σ2 receptor ligands, the focus remains on developing compounds with improved in vivo characteristics for PET imaging and enhanced efficacy as chemosensitizers or standalone anticancer agents. Future work will likely involve further optimization of the N-substituent to improve pharmacokinetic properties and minimize off-target effects.

For nAChR ligands, there is a significant opportunity to conduct more systematic SAR studies on the N-substituted 9-azabicyclo[3.3.1]nonane series to elucidate the structural requirements for subtype selectivity. Such studies will be instrumental in the development of novel therapeutics for a variety of CNS disorders.

The continued exploration of this privileged scaffold, guided by the principles of rational drug design and rigorous experimental validation, holds great promise for the discovery of new and improved therapeutic agents.

References

  • A Comparative Guide to the In-Vitro and In-Vivo Activity of Novel 9-Azabicyclo[3.3.
  • Chu, W., Xu, J., Zhou, D., Zhang, F., Jones, L. A., Wheeler, K. T., & Mach, R. H. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & medicinal chemistry, 17(3), 1222–1231.
  • Chu, W., Xu, J., Zhou, D., Zhang, F., Jones, L. A., Wheeler, K. T., & Mach, R. H. (2009). New N-substituted 9-azabicyclo[3.3.
  • Collina, S., Gaggeri, R., Marra, A., & Rossi, D. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • Vangveravong, S., Xu, J., Zeng, C., & Mach, R. H. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398.
  • Abate, C., Niso, M., & Berardi, F. (2020). σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach. Molecules (Basel, Switzerland), 26(1), 3743.
  • Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects. (2018). PubMed.
  • Vangveravong, S., Xu, J., & Mach, R. H. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & medicinal chemistry, 14(20), 6988–6997.
  • Di Micco, S., Terracciano, S., Boscaino, F., & Bertamino, A. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. (2023). Semantic Scholar.
  • 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. (2013).
  • Orlek, B. S., Blaney, F. E., Brown, F., Clark, M. S. G., Hadley, M. S., Hatcher, J., Riley, G. J., Rosenberg, H. E., Wadsworth, H. J., & Wyman, P. (1991). Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. Journal of Medicinal Chemistry, 34(9), 2726–2735.
  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Benchchem.
  • Lazny, R., Ratkiewicz, A., Nodzewska, A., Wynimko, A., & Siergiejczyk, L. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Comptes Rendus Chimie, 18(6), 693-704.
  • Fedorov, A. Y., & Carr, R. M. (2015). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules (Basel, Switzerland), 20(12), 22183–22198.
  • 1-aza-bicyclo[3.3.1]nonanes. (2015).
  • 9-azabicyclo[3.3.1]nonane derivatives. (2011).
  • New Insights into and Emerging Roles of Animal Models for Neurological Disorders. (2022). MDPI.
  • Animal Models of Neurological Disorders. (2005). PubMed Central.
  • New Modeling Approaches for Nervous System Disorders. (2017).
  • Animal Models of Neurological Disorders: Where Are We Now?. (2023). PubMed Central.
  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. (2015).

Sources

A Comparative Guide to Catalytic Systems for the Hydrogenation of Azabicyclo[3.3.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of various catalytic systems for the hydrogenation of the azabicyclo[3.3.1]nonane core, a pivotal structural motif in medicinal chemistry and pharmaceutical development. We will delve into the performance of common noble metal catalysts, explore the mechanistic underpinnings of stereoselectivity, and provide actionable experimental protocols for researchers in the field.

The Strategic Importance of the Azabicyclo[3.3.1]nonane Core

The azabicyclo[3.3.1]nonane framework is a rigid, three-dimensional scaffold present in numerous natural products and synthetic molecules of therapeutic interest.[1] Its unique conformational constraints make it an attractive building block for designing ligands with high receptor affinity and selectivity. The hydrogenation of unsaturated precursors, particularly the reduction of ketones or imines within the bicyclic system, is a critical step in the synthesis of these valuable compounds. The stereochemical outcome of this reduction—yielding either the endo or exo isomer—is often paramount to the final molecule's biological activity, making the choice of catalyst a decisive factor in the synthetic strategy.[2][3]

Comparative Analysis of Hydrogenation Catalysts

The selection of an optimal catalyst for the hydrogenation of an azabicyclo[3.3.1]nonane derivative is governed by the desired outcome: complete saturation of the ring system, stereoselective reduction of a specific functional group, or chemoselective reduction in the presence of other sensitive moieties. We will compare four major classes of catalysts: Palladium, Rhodium, Ruthenium, and Platinum.

Palladium (Pd) Catalysts: The Versatile Workhorse

Palladium-based catalysts, particularly palladium on carbon (Pd/C) and palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), are among the most frequently employed for general hydrogenations.

  • Expertise & Experience: Palladium catalysts are highly effective for the hydrogenation of carbon-carbon double bonds and for hydrogenolysis (cleavage of C-O, C-N, or C-halogen bonds). In the context of azabicyclo[3.3.1]nonanes, they are often used to remove protecting groups, such as N-benzyl groups, or to reduce iminium ions formed in situ.[1][4] For instance, the synthesis of the parent 9-Azabicyclo[3.3.1]nonane from a precursor has been effectively demonstrated using 20 wt% Pd(OH)₂ on carbon.[5] This choice is causal; Pearlman's catalyst is particularly adept at N-debenzylation under milder conditions than Pd/C, reducing the risk of side reactions.

Rhodium (Rh) Catalysts: Excellence in Aromatic and Oxime Reduction

Rhodium catalysts, typically supported on carbon (Rh/C) or alumina, exhibit distinct advantages for specific transformations that can be challenging for palladium.

  • Expertise & Experience: Rhodium is particularly potent for the hydrogenation of aromatic rings and the reduction of oximes. A key application is the stereoselective synthesis of amines from oxime precursors on the azabicyclo[3.3.1]nonane skeleton. For example, the reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime to the corresponding endo-amine is efficiently achieved with a 5% Rhodium on carbon catalyst.[6] The use of rhodium here is a deliberate choice to ensure the complete reduction of the C=N bond of the oxime to the amine without significant side reactions.

Ruthenium (Ru) Catalysts: The Specialist in Stereoselective Ketone Reduction

Ruthenium catalysts have emerged as a powerful tool for the highly stereoselective hydrogenation of ketones, often delivering superior performance where other metals falter.

  • Expertise & Experience: Homogeneous ruthenium complexes, in particular, have been shown to provide excellent diastereoselectivity in the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-alcohols.[7][8] This high selectivity stems from the specific coordination of the chiral ligands on the ruthenium center, which orchestrates the delivery of hydride to one face of the ketone.[9] Heterogeneous ruthenium catalysts are also effective, though they may require higher temperatures and pressures.[10] The choice of a ruthenium catalyst is often driven by the critical need for high endo selectivity, which is a common requirement for downstream pharmaceutical applications.[7]

Platinum (Pt) Catalysts: High Activity under Acidic Conditions

Platinum catalysts, such as platinum oxide (PtO₂, Adams' catalyst), are known for their high activity and stability under a wide range of conditions, including acidic media.

  • Expertise & Experience: Platinum's utility shines in reactions that require acidic conditions to proceed, such as the reductive amination or cyclization of precursors where an iminium ion intermediate is formed. For instance, the hydrogenation of a piperidine precursor over platinum oxide in acetic acid has been used to construct the 2-azabicyclo[3.3.1]nonane core.[11] The acidic medium facilitates the reaction, and platinum's robustness makes it the catalyst of choice in this environment.

Performance Data Summary

The following table summarizes representative experimental data for the hydrogenation of various azabicyclo[3.3.1]nonane derivatives, highlighting the performance of different catalytic systems.

CatalystSubstrateProductSolventTemp. (°C)PressureTime (h)Yield/SelectivityReference
20% Pd(OH)₂/C9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one precursor9-Azabicyclo[3.3.1]nonaneIsopropanol5050 psi4893% Yield[5]
5% Rh/C9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oximeendo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonaneMethanol/Ammonia5050 psi16Not specified[6]
Ru Complex9-Azabicyclo[3.3.1]nonan-3-one derivativeendo-9-Azabicyclo[3.3.1]nonan-3-ol derivativeMethanol801 MPa15>99% Conversion, 99.7% endo[7]
PtO₂Piperidine derivative2-Azabicyclo[3.3.1]nonane derivativeAcetic AcidRTNot specifiedNot specifiedNot specified[11]
Raney Ni9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oximeendo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonaneEthanol/Water70-1001-10 barNot specifiedPreferred for scale-up[2]

Mechanistic Insights and Stereoselectivity

The stereochemical outcome of the hydrogenation of a prochiral ketone or imine on the azabicyclo[3.3.1]nonane ring is dictated by the trajectory of hydrogen addition. This process occurs on the surface of a heterogeneous catalyst or within the coordination sphere of a homogeneous catalyst.[12]

The generally accepted mechanism for heterogeneous catalysis involves the syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face of the molecule, which is adsorbed onto the catalyst surface.[12][13]

G cluster_0 Catalyst Surface s1 Substrate Adsorption (Less Hindered Face) s3 Stepwise H-atom Transfer (Syn-Addition) s1->s3 Coordination s2 H₂ Dissociation on Metal Surface s2->s3 Provides H atoms s4 Product Desorption s3->s4

Caption: General workflow for heterogeneous catalytic hydrogenation.

For the azabicyclo[3.3.1]nonane system, the bicyclic structure presents two distinct faces for catalyst approach: the exo face and the endo face. The approach to the endo face is often sterically encumbered by the opposing ring system. Consequently, hydrogenation typically occurs from the more accessible exo face, leading to the formation of endo alcohols or amines.

Stereoselectivity cluster_pathways Ketone Azabicyclo[3.3.1]nonan-3-one (Substrate) Catalyst Catalyst Surface [M-H] Exo_Attack Exo-face Attack (Less Hindered) Catalyst->Exo_Attack H⁻ delivery Endo_Attack Endo-face Attack (More Hindered) Catalyst->Endo_Attack H⁻ delivery Endo_Product Endo-Alcohol (Major Product) Exo_Attack->Endo_Product Exo_Product Exo-Alcohol (Minor Product) Endo_Attack->Exo_Product

Caption: Steric hindrance dictates stereoselective hydrogenation.

The choice of catalyst can fine-tune this selectivity. Bulky ligands on a homogeneous catalyst (like Ru complexes) can further enhance the steric differentiation between the two faces, leading to exceptionally high diastereomeric ratios.[7]

Experimental Protocols

A trustworthy protocol is a self-validating one. Below are detailed methodologies for catalyst screening and a specific hydrogenation procedure based on established literature.

General Protocol for Catalyst Screening
  • Reactor Setup: To a glass pressure vessel or a dedicated hydrogenation reactor, add the azabicyclo[3.3.1]nonane substrate (1.0 mmol) and a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., Methanol, Ethanol, Isopropanol, 5-10 mL).

  • Catalyst Loading: Carefully add the catalyst (e.g., 5-10 mol% for homogeneous, 5-20 wt% for heterogeneous catalysts). For pyrophoric catalysts like Pd/C, ensure the addition is performed under an inert atmosphere (N₂ or Ar).[5]

  • Inerting: Seal the reactor and purge the headspace with an inert gas (N₂ or Ar) three to five times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi to 10 bar).

  • Reaction: Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (after depressurizing and re-purging) and analyzing via TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge again with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the heterogeneous catalyst. Caution: The filter cake can be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.[5]

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation as required.

  • Analysis: Characterize the product and determine the endo/exo ratio using ¹H NMR, ¹³C NMR, and other appropriate analytical techniques.

Specific Protocol: Hydrogenation using Pd(OH)₂/C[6]

This protocol is adapted from a literature procedure for the preparation of 9-azabicyclo[3.3.1]nonane.

  • Materials:

    • Substrate (e.g., 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one precursor, 95.3 mmol)

    • 20 wt% Pd(OH)₂ on carbon (4.0 g)

    • Isopropanol (100 mL)

    • Hydrogenation reactor (e.g., 300 mL Parr shaker)

    • Filter aid (e.g., Celite or Solka Floc)

  • Procedure:

    • Dissolve the substrate in 100 mL of isopropanol in the hydrogenation reactor.

    • Purge the reactor with nitrogen three times.

    • Under a nitrogen atmosphere, carefully add the Pd(OH)₂/C catalyst. Caution: Palladium catalysts are pyrophoric; handle with care.

    • Seal the reactor, purge again with nitrogen, and then pressurize with hydrogen to 50 psi.

    • Heat the mixture to 50 °C and stir at 300 rpm for 48 hours, or until reaction completion is confirmed by GC analysis.

    • Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

    • Filter the catalyst through a pad of filter aid, washing the cake with additional isopropanol (100 mL).

    • The resulting filtrate containing the product can be concentrated or used directly in the next step.

Conclusion and Future Outlook

The catalytic hydrogenation of the azabicyclo[3.3.1]nonane framework is a mature yet evolving field. While traditional catalysts like Pd/C and Rh/C remain indispensable for many transformations, the development of highly selective homogeneous catalysts, particularly those based on ruthenium, has provided solutions for challenging stereoselective reductions. The choice of catalyst is not arbitrary but a scientifically driven decision based on the specific substrate, the desired stereochemical outcome, and process safety considerations.

Future research will likely focus on developing more sustainable and cost-effective catalysts based on earth-abundant metals, as well as adaptive catalytic systems that can be tuned for different selectivities by simple changes in reaction conditions.[14][15] For professionals in drug development, a deep understanding of these catalytic systems is essential for the efficient and stereocontrolled synthesis of next-generation therapeutics.

References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • European Patent Office. (2016). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.
  • ResearchGate. (n.d.). Recent Advances of Catalysis in the Hydrogenation and Dehydrogenation of N-Heterocycles for Hydrogen Storage. Request PDF. [Link]

  • U.S. Patent and Trademark Office. (2017). US9896451B2 - Method for producing endo-9-azabicyclo[3.3.
  • National Institutes of Health. (n.d.). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. [Link]

  • Google Patents. (2013). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
  • Bosch, J., & Bonjoch, J. (n.d.). Synthesis of 2-Azabicyclo[3.3.1]nonanes. University of Barcelona. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. [Link]

  • Pearson+ (via YouTube). (2015). Catalytic Hydrogenation: Mechanism. [Link]

  • Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • ACS Publications. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • PubMed. (2023). Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2-Responsive Support. [Link]

  • Pure. (2018). Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. [Link]

Sources

The Gold Standard: Confirming Stereochemistry of 3-Substituted 9-Azabicyclo[3.3.1]nonanes with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. For 3-substituted 9-azabicyclo[3.3.1]nonanes, a scaffold of significant interest in drug development, the precise confirmation of stereochemistry is paramount. An incorrect stereochemical assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating relative stereochemistry in solution, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute configuration of chiral molecules in the solid state.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of X-ray crystallography and NMR spectroscopy for the stereochemical confirmation of 3-substituted 9-azabicyclo[3.3.1]nonanes. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the integrity of your structural data.

The Decisive Power of X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional map of electron density within a crystal lattice, revealing the precise spatial arrangement of every atom in the molecule. This allows for the unambiguous determination of both relative and absolute stereochemistry.[1] The key to unlocking absolute configuration lies in a phenomenon known as anomalous dispersion.[2] When X-rays interact with the electrons of an atom, particularly heavier atoms, a small phase shift occurs. This subtle effect breaks Friedel's law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. By carefully measuring the differences in these intensities (Bijvoet pairs), the absolute configuration of the molecule can be determined.

A critical parameter in this determination is the Flack parameter, which quantifies the mixing of the determined structure and its inverted counterpart in a crystal. A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one.

A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While both techniques are indispensable in the chemist's toolkit, they provide different and complementary information. The choice of method, or more often the synergistic use of both, depends on the specific question being addressed.

ParameterX-ray CrystallographyNMR Spectroscopy (NOESY)
Information Provided Absolute configuration in the solid state; precise bond lengths and angles.[3]Relative stereochemistry and conformation in solution; through-space proton-proton distances (<5Å).[4]
Sample Requirement High-quality single crystal (typically >0.1 mm).Soluble sample (1-10 mg) in a suitable deuterated solvent.[1]
Ambiguity Unambiguous determination of absolute stereochemistry.Can be ambiguous for complex or flexible molecules; provides relative, not absolute, configuration.
State of Matter Solid state (crystal lattice).Solution state, providing insights into dynamic processes.[5]
Throughput Lower throughput, crystal growth can be a bottleneck.Higher throughput, rapid data acquisition for soluble samples.
Expertise Requires specialized instrumentation and expertise in crystallography.Widely available, but 2D NMR interpretation requires expertise.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a confirmed absolute configuration via X-ray crystallography involves a series of meticulous steps. Each stage is critical to the success of the experiment.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Stereochemistry Confirmation Compound_Purification Compound Purification Crystal_Growth Crystal Growth Compound_Purification->Crystal_Growth High Purity is Crucial Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Visual Inspection Diffractometer_Setup Diffractometer Setup Crystal_Selection->Diffractometer_Setup Data_Acquisition Data Acquisition Diffractometer_Setup->Data_Acquisition X-ray Source & Detector Unit_Cell_Determination Unit Cell Determination Data_Acquisition->Unit_Cell_Determination Space_Group_Assignment Space Group Assignment Unit_Cell_Determination->Space_Group_Assignment Structure_Solution Structure Solution Space_Group_Assignment->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Configuration_Determination Absolute Configuration Determination Structure_Refinement->Absolute_Configuration_Determination Validation Validation & Reporting Absolute_Configuration_Determination->Validation Flack Parameter Analysis

Caption: A flowchart illustrating the major steps in determining the absolute configuration of a small molecule using single-crystal X-ray crystallography.

Detailed Protocol: Single Crystal Growth and X-ray Diffraction

Part 1: Crystal Growth - The Art and Science

The adage "garbage in, garbage out" is particularly true for crystallography. The quality of the final structure is intrinsically linked to the quality of the single crystal.

1. Material Purification:

  • Rationale: Impurities can inhibit crystal nucleation and growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Protocol: Purify the 3-substituted 9-azabicyclo[3.3.1]nonane derivative to the highest possible degree using techniques such as column chromatography or recrystallization. Confirm purity by NMR and LC-MS.

2. Solvent Selection:

  • Rationale: The ideal solvent or solvent system should dissolve the compound at a higher temperature or concentration and allow for slow, controlled precipitation as the conditions change.

  • Protocol: Screen a variety of solvents with different polarities. A good starting point is a solvent in which the compound is sparingly soluble at room temperature.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Rationale: This is the simplest method, where the solvent slowly evaporates from a saturated solution, increasing the concentration of the compound and inducing crystallization.

    • Protocol: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation. Leave undisturbed in a vibration-free environment.

  • Vapor Diffusion:

    • Rationale: A more controlled method where a less volatile solvent containing the dissolved compound is exposed to the vapor of a more volatile anti-solvent. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystal growth.

    • Protocol: Place the vial with the dissolved compound inside a larger, sealed container holding the anti-solvent.

  • Solvent Layering:

    • Rationale: An anti-solvent is carefully layered on top of a solution of the compound without mixing. Crystals form at the interface as the solvents slowly diffuse into one another.

    • Protocol: Use a narrow tube or vial. Carefully add the anti-solvent down the side of the vessel to avoid disturbing the lower layer.

Part 2: X-ray Data Collection and Structure Determination

1. Crystal Mounting:

  • Rationale: A single, well-formed crystal must be carefully mounted on a goniometer head for data collection.

  • Protocol: Under a microscope, select a crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or a glass fiber using a small amount of cryo-protectant oil.

2. Data Collection:

  • Rationale: The mounted crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. The diffracted X-rays are recorded by a detector.

  • Protocol: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Protocol: Software is used to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate structure.

4. Absolute Configuration Determination:

  • Rationale: The Flack parameter is calculated during the final stages of refinement to determine the absolute stereochemistry.

  • Protocol: Ensure that Friedel pairs have been measured. Refine the Flack parameter and assess its value and standard uncertainty. A value close to 0 with a small standard uncertainty provides confidence in the assigned absolute configuration.

The Synergy of NMR in Stereochemical Elucidation

While X-ray crystallography provides the definitive answer for absolute configuration, NMR, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is invaluable for determining the relative stereochemistry and preferred conformation in solution.[4] For 3-substituted 9-azabicyclo[3.3.1]nonanes, which can exist in different chair-chair or chair-boat conformations, NOESY experiments can reveal through-space proximities between the substituent at the 3-position and protons on the bicyclic framework, allowing for the assignment of its axial or equatorial orientation.

Caption: A decision-making flowchart for the comprehensive stereochemical assignment of chiral 3-substituted 9-azabicyclo[3.3.1]nonanes.

Conclusion: An Integrated Approach for Unquestionable Structural Integrity

For researchers in the fast-paced and exacting field of drug development, there is no room for ambiguity in molecular structure. While NMR spectroscopy is an essential tool for probing solution-state conformation and relative stereochemistry, single-crystal X-ray crystallography stands as the ultimate arbiter of absolute configuration. The successful application of X-ray crystallography, from the meticulous art of crystal growing to the rigorous analysis of diffraction data, provides the irrefutable evidence required for confident decision-making in lead optimization and preclinical development. By embracing an integrated approach that leverages the strengths of both techniques, scientists can ensure the structural integrity of their compounds and build a solid foundation for the development of novel therapeutics. The investment in obtaining a high-quality crystal structure is a direct investment in the quality and success of the entire research program.

References

  • University of Calgary. Ch 7: Absolute and Relative Configurations. [Link]

  • Determination of Absolute and Relative Configur
  • Wikipedia. Absolute configuration. [Link]

  • Pediaa. Difference Between Absolute and Relative Configuration in Stereochemistry. [Link]

  • ResearchGate. Regulatory Considerations in Drug Development of Stereoisomers. [Link]

  • Government of Canada. Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • ResearchGate. Determination of Absolute Configuration—an Overview Related to This Special Issue. [Link]

  • Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?. [Link]

  • Comparison of NMR and X-ray crystallography. [Link]

  • ResearchGate. Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. [Link]

  • Chiralpedia. Part 9: Stereochemistry in Drug Discovery and Development. [Link]

  • National Center for Biotechnology Information. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. [Link]

  • Taylor & Francis Online. Optical Resolution, Stereoselective Synthesis, and Crystal Structure of 9a-(3-Azabicyclo[3][3]nonanyl). [Link]

  • National Center for Biotechnology Information. (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. [Link]

  • ACS Publications. Structure, Conformation, and Stereodynamics of N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes and N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones1. [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]

  • ScienceDirect. Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. [Link]

  • EIGHT-MEMBERED CYCLIC AMINES AS NOVEL SCAFFOLDS FOR DRUG DISCOVERY. [Link]

  • Beilstein Journals. Search Results. [Link]

  • The Royal Society of Chemistry. Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Link]

  • Google Books. Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems.

Sources

Evaluating the Efficacy of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one Derivatives as Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with high potency and selectivity is a cornerstone of modern drug discovery. Rigid bicyclic scaffolds have proven to be exceptionally valuable frameworks, offering a defined three-dimensional structure that can be strategically decorated to optimize interactions with biological targets. Among these, the 9-azabicyclo[3.3.1]nonane skeleton has emerged as a privileged scaffold, forming the core of various neuroactive compounds.[1] This guide provides an in-depth evaluation of derivatives originating from a key synthetic intermediate, N-Cbz-9-azabicyclo[3.3.1]nonan-3-one, comparing their efficacy as ligands for a range of physiologically important receptors.

This document moves beyond a simple recitation of data, delving into the causality behind the experimental designs and the structure-activity relationships (SAR) that guide the development of more effective receptor ligands. We will explore the synthesis, in vitro binding, functional activity, and comparative performance of these derivatives, providing researchers with the critical insights needed to leverage this versatile chemical scaffold.

The Strategic Foundation: Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

The utility of any chemical scaffold is fundamentally linked to its synthetic accessibility. The this compound intermediate is valuable precisely because it can be prepared efficiently and serves as a versatile precursor for a multitude of derivatives.[2][3] The synthesis typically involves a multi-step process, often starting with a cyclization reaction to form the bicyclic core.[2][4]

A common route involves the reaction of glutaraldehyde, benzylamine, and 3-oxopentanedioic acid (acetonedicarboxylic acid).[4][5] The benzyl group serves as an initial protecting group for the nitrogen, which is later replaced by the benzyloxycarbonyl (Cbz) group. The Cbz group is a critical feature; its stability during subsequent reactions and its susceptibility to clean removal under specific conditions (e.g., catalytic hydrogenation) allows for the late-stage introduction of diverse substituents at the nitrogen atom, a key position for modulating pharmacological activity.[2]

cluster_synthesis Generalized Synthetic Workflow Start Starting Materials (e.g., Glutaraldehyde, Benzylamine) Cyclization Cyclization Reaction (Formation of Bicyclic Core) Start->Cyclization Protection N-Cbz Protection (Introduction of Carbobenzyloxy Group) Cyclization->Protection Core This compound (Key Intermediate) Protection->Core Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Core->Deprotection Derivatization N-Substitution (Acylation, Reductive Amination, etc.) Deprotection->Derivatization Final Target Ligand Derivatives Derivatization->Final

Caption: Generalized workflow for synthesizing N-substituted 9-azabicyclo[3.3.1]nonane derivatives.

Pillars of Efficacy Evaluation: Key Experimental Methodologies

To rigorously assess the potential of a compound as a receptor ligand, a multi-faceted experimental approach is required. It is crucial to not only determine if a compound binds to a target (affinity) but also what the functional consequence of that binding is (activity) and how it behaves in a complex biological system.

Quantifying Target Engagement: Radioligand Binding Assays

The foundational experiment in receptor pharmacology is the binding assay, which measures the affinity of a ligand for its receptor.[6][7] Radioligand binding assays are the gold standard for these measurements due to their sensitivity and quantitative nature.[7][8] The core principle is competition: the unlabeled test compound's ability to displace a known, radioactively labeled ligand from the receptor is measured. This allows for the determination of the inhibitory constant (Kᵢ), a measure of the ligand's binding affinity. A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat caudate-putamen for dopamine transporter studies) or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[9][10]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[9]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[9] The rationale for isolating membranes is to enrich the sample for the target receptors, which are typically membrane-bound, thereby increasing the signal-to-noise ratio of the assay.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, a fixed concentration of a specific radioligand (e.g., [³H]granisetron for the 5-HT₃ receptor), and serially diluted concentrations of the unlabeled test compound.[11]

    • Initiate the binding reaction by adding the membrane preparation to each well.[9]

    • To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known, non-radioactive ligand to saturate the receptors.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium.[9] This step is critical for accurate Kᵢ determination.[7]

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/C), which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

cluster_binding Radioligand Binding Assay Workflow Prep Membrane Preparation Incubate Incubation: Membranes + Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Key steps in a competitive radioligand binding assay for determining ligand affinity.

Assessing Functional Outcomes

High affinity does not reveal the functional nature of the ligand; it could be an activator (agonist), a blocker (antagonist), or a modulator. Functional assays are therefore essential to characterize the compound's biological effect.

  • Calcium Imaging for GPCRs and Ion Channels: Many G-protein coupled receptors (GPCRs) and ligand-gated ion channels signal through changes in intracellular calcium ([Ca²⁺]ᵢ) concentration.[12][13] Calcium flux assays use fluorescent indicators (e.g., Fluo-4, Fura-2) that exhibit a dramatic increase in fluorescence upon binding Ca²⁺.[12][14] By monitoring the fluorescence of cells loaded with these dyes, one can measure receptor activation or inhibition in real-time. This method is highly adaptable for high-throughput screening.[13]

  • Electrophysiology for Ion Channels: For ligand-gated ion channels, such as nicotinic acetylcholine or 5-HT₃ receptors, electrophysiology offers the most direct functional measurement.[15][16] Techniques like the two-electrode voltage clamp (TEVC) or patch-clamp allow for the precise measurement of ion currents flowing through the channels in response to ligand application.[17][18][19] This provides detailed information on the ligand's potency (EC₅₀ or IC₅₀) and efficacy (degree of channel activation or block).

In Vivo Models for CNS Activity

Ultimately, the therapeutic potential of a CNS-active compound must be evaluated in vivo.[20] Animal models are used to assess a drug candidate's effect on complex behaviors relevant to human disorders.[21][22] For example, the Forced Swim Test and Tail Suspension Test are common models for screening antidepressant activity, while the Rotarod Test evaluates motor coordination, which can be affected by compounds targeting the dopamine system.[23] These models provide crucial, albeit preliminary, data on therapeutic efficacy and potential side effects.[21]

Comparative Efficacy at Key CNS Targets

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated as ligands for several critical neurotransmitter receptors and transporters.

Derivative Class/CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Receptor SelectivityReference(s)
N-(9-(6-aminohexyl))...carbamate (WC-59)σ₂ (Sigma-2)0.82>2000-fold vs σ₁[24][25]
N-(9-(4-aminobutyl))...carbamate (WC-26)σ₂ (Sigma-2)2.58>550-fold vs σ₁[24][25]
9-Methyl-3β-phenyl...nonane derivativesDAT (Dopamine Transporter)2,000 - 14,000-[26][27]
AT-1001α4β2 nAChRData not specified-[28]
9-azabicyclo[3.3.1]nonane derivatives5-HT₃ (Serotonin)Qualitatively described-[11][29]
exo-3-(Benzo[b]thiophen-4-yloxy)...Monoamine TransportersActivity described-[30]

Note: This table consolidates data from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

High Affinity and Selectivity for Sigma-2 (σ₂) Receptors

Perhaps the most compelling data for this scaffold is in the development of sigma receptor ligands. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and shown to possess exceptionally high affinity and selectivity for the σ₂ receptor over the σ₁ subtype.[24][25][31][32] For example, compound WC-59 was identified as a highly potent σ₂ ligand with a Kᵢ of 0.82 nM and over 2000-fold selectivity against the σ₁ receptor.[24][25] Its counterpart, WC-26 , also showed high potency (Kᵢ = 2.58 nM) and excellent selectivity.[24][25] This is significant because σ₂ receptors are overexpressed in proliferating tumor cells, and selective ligands like WC-26 have been shown to enhance the cytotoxicity of conventional chemotherapy drugs, marking them as promising chemosensitizers.[25]

Modest Activity at the Dopamine Transporter (DAT)

In contrast to the success with sigma receptors, derivatization of the scaffold to target the dopamine transporter (DAT), a key site for cocaine's action, has been less fruitful. A study on 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives found their binding affinities for the DAT to be over 100-fold weaker (Kᵢ = 2-14 µM) than cocaine and related tropane analogs.[26][27] This suggests that the specific conformation and steric bulk of the 9-azabicyclo[3.3.1]nonane framework may not be optimal for fitting into the cocaine binding site on the DAT, which is known to be highly sensitive to the structure of the bicyclic core.[27]

Potential as Nicotinic and Serotonergic Ligands

The 9-azabicyclo[3.3.1]nonane scaffold has also been incorporated into ligands targeting nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT₃ receptors.[11][28] The 5-HT₃ receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs.[29] The structural similarity of the 9-azabicyclo[3.3.1]nonane core to other successful 5-HT₃ antagonists, like Granisetron (which contains a related 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine moiety), underscores its potential in this area.[11] Similarly, derivatives have been explored as selective ligands for heteromeric nAChRs, which are implicated in cognitive function and neurodegenerative diseases.[28]

Conclusion and Authoritative Perspective

The this compound intermediate provides a robust and versatile platform for the synthesis of novel receptor ligands. The experimental data clearly demonstrates that the efficacy of its derivatives is highly target-dependent.

  • Exceptional Promise: The scaffold shows exceptional promise for developing highly potent and selective σ₂ receptor ligands, with potential applications in oncology as imaging agents and chemosensitizers.

  • Challenges and Opportunities: Targeting the dopamine transporter with this framework has proven challenging, highlighting the stringent structural requirements of the DAT binding site. This presents an opportunity for computational modeling to better understand the steric and electronic clashes that limit affinity.

  • Proven Versatility: The scaffold's utility in developing ligands for ligand-gated ion channels, including 5-HT₃ and nicotinic acetylcholine receptors, is well-documented, building on the success of structurally related approved drugs.

Future research should focus on expanding the diversity of substitutions, not just at the nitrogen but also on the bicyclic rings, to more fully explore the available chemical space. Combining systematic SAR studies with structure-based design will be crucial for optimizing the potency and selectivity of these compounds for a desired neurological target, solidifying the place of the 9-azabicyclo[3.3.1]nonane framework in the medicinal chemist's toolkit.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • EPFL Graph Search. (n.d.). Electrophysiology: Ion Channels and Recordings. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). CNS Disorder Models - Drug Discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kalueff, A. V., et al. (2014). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Neural Circuits. Retrieved from [Link]

  • Auberson, Y. P., & Allgeier, H. (2018). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Molecular Biology. Retrieved from [Link]

  • Vangveravong, S., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. Retrieved from [Link]

  • Linder, T. M. (2017). Electrophysiological Approaches for the Study of Ion Channel Function. In Ion Channels. Retrieved from [Link]

  • Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Retrieved from [Link]

  • Mortensen, M., & Smart, T. G. (2006). Single-channel recording of ligand-gated ion channels. PubMed. Retrieved from [Link]

  • Nanion Technologies. (n.d.). Ion channels. Retrieved from [Link]

  • Riabinina, O., et al. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. bioRxiv. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

  • Publishing at the Library. (2017). A Short Guide to Electrophysiology and Ion Channels. Retrieved from [Link]

  • ACS Publications. (n.d.). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Red Calcium Indicators for Imaging Neural Activity. Retrieved from [Link]

  • Arulpitchai, J., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of ChemTech Research. Retrieved from [Link]

  • Trudell, M. L., et al. (1997). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. PubMed. Retrieved from [Link]

  • Zeng, C., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed Central. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (2016). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules. Retrieved from [Link]

  • Zeng, C., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed. Retrieved from [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Retrieved from [Link]

  • WashU Medicine Research Profiles. (n.d.). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs as σ>2> receptor ligands. Retrieved from [Link]

  • Vangveravong, S., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. PubMed. Retrieved from [Link]

  • European Patent Office. (2013). Patent 1934212 - 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. Retrieved from [Link]

  • Google Patents. (n.d.). US9296694B2 - Azacyclic compounds.
  • Beilstein-Institut. (2019). Azologization of serotonin 5-HT3 receptor antagonists. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The proper disposal of research chemicals, such as N-Cbz-9-azabicyclo[3.3.1]nonan-3-one, is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

I. Hazard Assessment and Waste Profile

The foundational step in any chemical disposal procedure is a thorough hazard assessment. Given the data gap for this compound, we must infer its potential hazards from related structures. The carbamate functional group itself is a key consideration, as some carbamates are used as pesticides and can have toxicological effects.[3][4][5]

Key Inferred Properties and Potential Hazards:

  • Physical State: Solid (crystalline powder)

  • Chemical Class: Carbamate, bicyclic amine

  • Potential Hazards:

    • May cause skin and eye irritation.[1][2]

    • May be harmful if swallowed.[1]

    • May cause respiratory irritation if inhaled as dust.[2]

  • Reactivity: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

Based on this assessment, waste this compound should be managed as a chemical hazardous waste unless definitively proven otherwise through analytical testing.

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the disposal of this compound from the point of generation to its final removal by a licensed waste handler.

1. Waste Segregation at the Source:

Proper segregation is paramount to prevent accidental reactions and to ensure cost-effective disposal.

  • Solid Waste:

    • Place pure, unadulterated this compound into a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and disposable labware that have come into direct contact with the compound should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible liquid waste container.

    • Do not mix this waste stream with other liquid wastes unless you have confirmed compatibility. For example, avoid mixing with strong acids or bases which could potentially hydrolyze the carbamate.

2. Container Selection and Management:

The choice of waste container is critical for safety and compliance.

  • For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[6]

  • For Liquids: Use a compatible plastic or glass container designed for liquid chemical waste. Ensure the container material is resistant to the solvents used.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

3. Temporary Storage in a Satellite Accumulation Area (SAA):

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[7][8]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[7]

  • Container Condition: Waste containers in the SAA must be kept closed except when adding or removing waste. They must be in good condition and compatible with the waste they contain.

4. Coordination with Environmental Health and Safety (EHS):

Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal.

  • Waste Pickup: Once your waste container is full, or if you are generating waste infrequently, contact your EHS department to arrange for a waste pickup.

  • Waste Determination: EHS professionals are trained to make the final hazardous waste determination and will ensure that the waste is managed in accordance with all applicable federal, state, and local regulations.[9]

The following diagram illustrates the decision-making process for the disposal of this compound:

G start Waste Generation: This compound is_solid Is the waste solid or contaminated solid material? start->is_solid solid_waste Collect in a labeled SOLID Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in a labeled LIQUID Hazardous Waste Container is_solid->liquid_waste No (Liquid Solution) container_full Is the container full? solid_waste->container_full liquid_waste->container_full contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and disposal. container_full->contact_ehs Yes store_saa Store in designated Satellite Accumulation Area (SAA) container_full->store_saa No store_saa->container_full G lab_generation Laboratory Waste Generation waste_id Hazardous Waste Identification (Researcher & EHS) lab_generation->waste_id non_haz Non-Hazardous Waste Stream waste_id->non_haz No haz Hazardous Waste Stream waste_id->haz Yes segregation Segregation & Containerization haz->segregation saa Satellite Accumulation Area (SAA) (<55 gallons) segregation->saa ehs_pickup EHS Pickup saa->ehs_pickup central_accum Central Accumulation Area ehs_pickup->central_accum disposal Licensed Waste Vendor (Recycling, Treatment, or Disposal) central_accum->disposal

Caption: General laboratory hazardous waste management flow.

IV. Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following the principles of hazard assessment, proper segregation, secure containment, and collaboration with your institution's EHS department, you can ensure that the final chapter of this chemical's lifecycle is written with precision and care. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they are tailored to your local regulations and facilities.

References

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • Safety Data Sheet for 9-Azabicyclo[3.3.1]nonan-3-one 9-oxyl. Sigma-Aldrich. (Note: This is for a related compound and used for inferential hazard assessment).
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News. Available at: [Link]

  • 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine Safety Data Sheets. Echemi. (Note: This is for a related compound and used for inferential hazard assessment).
  • Endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride Safety Data Sheet. AK Scientific, Inc. (Note: This is for a related compound and used for inferential hazard assessment).
  • This compound Product Page. MySkinRecipes. (Note: This source confirms the common use of the Cbz protecting group).
  • ENDO-7-HYDROXY-3-OXA-9-AZABICYCLO[3.3.1]NONANE HCL Safety Data Sheet. CymitQuimica. (Note: This is for a related compound and used for inferential hazard assessment).
  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Safety and Hazards. PubChem, National Institutes of Health. Available at: [Link]

  • MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Capot Chemical. (Note: This is for a related compound and used for inferential hazard assessment).
  • Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria. Available at: [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information. Available at: [Link]

  • 5 Gallon Poly Disposal Safety Can, Flame Arrester, White. Justrite. Available at: [Link]

  • Carbamate poisoning – Knowledge and References. Taylor & Francis. Available at: [Link]

  • How Can We Analyze Carbamate Pesticides? Young In Chromass. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. At our core, we believe that a culture of safety is paramount in the laboratory. This guide is designed to provide you with immediate, essential safety and logistical information, ensuring that you can work with this compound confidently and securely. While some data sheets may classify this compound as non-hazardous, our philosophy is to treat all chemical reagents with a high degree of care. This approach minimizes risk and promotes a safer research environment for everyone.

Understanding the Compound

Core Principles of Safe Handling

Before we delve into specific personal protective equipment (PPE), it's crucial to establish the foundational principles of safe laboratory practice:

  • Hazard Assessment : Always perform a risk assessment before starting any new procedure.[8]

  • Engineering Controls : Whenever possible, use engineering controls like fume hoods to minimize exposure.[9]

  • Personal Protective Equipment : PPE is the last line of defense. It is essential but should be used in conjunction with other safety measures.[10]

  • Emergency Preparedness : Know the location and operation of safety showers, eyewash stations, and fire extinguishers.[11]

Personal Protective Equipment (PPE): Your Essential Armor

The following table outlines the recommended PPE for handling this compound. Remember, the goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Body PartRecommended PPERationale
Eyes Safety glasses with side shields or safety goggles.[12][13]Protects against accidental splashes of solutions or contact with airborne powder. Standard prescription glasses are not a substitute for safety eyewear.
Face Face shield (in addition to safety glasses/goggles).[12]Recommended when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.
Hands Nitrile gloves.[12][14][15]Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[16]
Body Laboratory coat.[12][13]Provides a removable barrier to protect your skin and clothing from spills. Ensure it is fully buttoned.
Feet Closed-toe shoes.[12][13][17]Protects your feet from spills and falling objects. Perforated shoes or sandals are not appropriate for a laboratory setting.[17]
Respiratory Use in a well-ventilated area or fume hood.[18] A dust mask or respirator may be necessary if handling large quantities of the solid or if dust is generated.[12]Prevents inhalation of the fine powder, which could cause respiratory irritation.[5][6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will further enhance your safety.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS) : Although the hazard classification may be low, the SDS contains valuable information on handling, storage, and emergency procedures.[11]

  • Ensure a Clean Workspace : A clutter-free workspace minimizes the risk of spills and accidents.

  • Assemble all Necessary Equipment : Have all your equipment, including weighing paper, spatulas, and reaction vessels, ready before you handle the compound.

  • Don Your PPE : Put on your lab coat, safety glasses, and gloves before you open the container.

Handling the Compound:

The following workflow diagram illustrates the key steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve post_clean Clean Workspace and Equipment handle_dissolve->post_clean After Reaction post_dispose Dispose of Waste Properly post_clean->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Procedure:
  • Weighing : If possible, weigh the solid compound inside a fume hood to contain any airborne dust.

  • Transfer : Use a clean spatula to transfer the solid. Avoid creating dust by handling it gently.

  • Dissolving : When dissolving the compound, add the solvent slowly to prevent splashing.

  • Post-Handling : Once your experiment is complete, decontaminate your workspace and any equipment used.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.[19]

  • Contaminated Materials : Dispose of any contaminated items, such as gloves, weighing paper, and pipette tips, in a designated solid waste container.[16]

  • Unused Compound : Unused this compound should be disposed of as chemical waste in accordance with your institution's guidelines and local regulations. Do not mix it with other waste streams unless specifically instructed to do so.

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.

In Case of Emergency

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek medical attention.

  • Inhalation : Move the affected person to fresh air.[18] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer and more responsible scientific community.

References

  • Sigma-Aldrich. (2025, June 2). Safety Data Sheet.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. (n.d.). PubChem.
  • 9-azabicyclo[3.3.1]nonan-3-one norpseudopelletierine. (n.d.). The Good Scents Company.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Personal Protective Equipment (PPE). (n.d.).
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Capot Chemical. (2026, January 3). MSDS of 9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-one hydrochloride.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. (2025, October 19).
  • This compound. (n.d.). BLDpharm.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.
  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
  • This compound. (n.d.).
  • This compound. (n.d.). Smolecule.
  • Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). (2010, April 8). FooDB.
  • USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.